CK-666
Description
structure in first source
Properties
IUPAC Name |
2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O/c1-12-13(14-6-3-5-9-17(14)21-12)10-11-20-18(22)15-7-2-4-8-16(15)19/h2-9,21H,10-11H2,1H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRKUKRXVWJFER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNC(=O)C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70343330 | |
| Record name | 2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
442633-00-3 | |
| Record name | 2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 442633-00-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of CK-666
For Researchers, Scientists, and Drug Development Professionals
Abstract
CK-666 is a potent and specific small molecule inhibitor of the Actin-Related Protein 2/3 (Arp2/3) complex, a key regulator of actin cytoskeleton dynamics. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, kinetic effects, and cellular consequences. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the relevant biological pathways and experimental workflows.
Introduction to the Arp2/3 Complex and Branched Actin Networks
The Arp2/3 complex is a seven-subunit protein assembly that plays a crucial role in the nucleation of new actin filaments from the sides of existing filaments, resulting in a dendritic, or branched, actin network.[1] This process is fundamental to various cellular functions, including cell migration, phagocytosis, and intracellular motility.[1] The activation of the Arp2/3 complex is a tightly regulated process initiated by Nucleation Promoting Factors (NPFs), such as members of the Wiskott-Aldrich syndrome protein (WASP) and WAVE families.[1][2] NPFs recruit actin monomers and the Arp2/3 complex, inducing a conformational change in the complex that enables it to bind to a "mother" actin filament and initiate the growth of a "daughter" filament at a characteristic 70-degree angle.[1]
Mechanism of Action of this compound
This compound exerts its inhibitory effect by directly binding to the Arp2/3 complex and stabilizing it in an inactive conformation.[3][4][5]
Binding Site and Molecular Interactions
X-ray crystallography studies have revealed that this compound binds to a hydrophobic pocket located at the interface of the Arp2 and Arp3 subunits of the complex.[3][4] This binding site is distinct from the binding sites of NPFs.[3] By occupying this pocket, this compound acts as a molecular wedge, preventing the necessary conformational change that brings Arp2 and Arp3 into the "short pitch" or filament-like arrangement required for nucleation activity.[3][4] Essentially, this compound locks the Arp2/3 complex in its "splayed" or inactive state.[3][4]
Allosteric Inhibition of Activation
This compound is classified as an allosteric inhibitor. It does not directly compete with NPFs for their binding sites on the Arp2/3 complex.[3] Instead, by stabilizing the inactive conformation, it prevents the complex from responding to the activation signals from NPFs.[3][4] This inhibition cannot be overcome by increasing the concentration of NPFs.[3]
Quantitative Data
The inhibitory potency of this compound has been quantified in various systems. The half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) are key parameters that describe its efficacy.
| Parameter | Value | System/Complex | Reference |
| IC50 | 17 µM | Bovine thymus (Bt) Arp2/3 complex | [6][7] |
| IC50 | 5 µM | Schizosaccharomyces pombe (Sp) Arp2/3 complex | [6][7] |
| IC50 | 4 µM | Human Arp2/3 complex | [7] |
| IC50 | 12 µM | Cell-permeable Arp2/3 complex inhibition | [8] |
| IC50 | 19.9 µM | ArpC1A/C5L containing iso-complex | [2] |
| IC50 | 23 µM | Arp2/3-mediated actin polymerization | [9] |
| Kd | 1.3 ± 0.2 µM | Arp2/3 complex (without inhibitor) | [3] |
| Kd | 0.6 ± 0.1 µM | Arp2/3 complex in the presence of 200 µM this compound | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Pyrene-Actin Polymerization Assay
This is the classical in vitro assay to monitor the kinetics of actin polymerization. The fluorescence of pyrene-labeled actin increases significantly upon its incorporation into a filament.
Materials:
-
Purified Arp2/3 complex
-
Purified Nucleation Promoting Factor (e.g., VCA domain of N-WASP)
-
Monomeric actin (with ~10% pyrene-labeled actin)
-
This compound (and inactive control CK-689) dissolved in DMSO
-
Polymerization Buffer (e.g., 5 mM Tris pH 7.6, 50 mM KCl, 1 mM MgCl2, 0.2 mM EGTA, 0.2 mM ATP, 1 mM DTT)
-
Spectrofluorometer (Excitation: 365 nm, Emission: 407 nm)
Procedure:
-
Prepare a master mix of monomeric actin (e.g., 1.5 µM final concentration with 10% pyrene-labeled actin) in polymerization buffer on ice.
-
Prepare solutions of Arp2/3 complex (e.g., 20 nM final concentration) and NPF (e.g., 250 nM final concentration) in polymerization buffer.
-
Prepare serial dilutions of this compound and the inactive control (CK-689) in DMSO. The final DMSO concentration in all reactions should be kept constant (e.g., 2%).
-
In a multi-well plate or cuvette, combine the Arp2/3 complex, NPF, and the desired concentration of this compound or control.
-
Initiate the polymerization reaction by adding the actin master mix to the other components.
-
Immediately place the plate or cuvette in the spectrofluorometer and monitor the increase in fluorescence over time at 30-second intervals for at least 30 minutes.
-
The maximum rate of polymerization is determined from the steepest slope of the fluorescence curve.
-
To determine the IC50, plot the maximum polymerization rates as a function of the this compound concentration and fit the data to a dose-response curve.
Listeria monocytogenes Motility Assay
This cell-based assay visualizes the effect of Arp2/3 inhibition on pathogen-induced actin-based motility. Listeria monocytogenes utilizes the host cell's actin polymerization machinery, via its surface protein ActA which mimics an NPF, to form "comet tails" and propel itself through the cytoplasm.
Materials:
-
A suitable epithelial cell line (e.g., SKOV3) cultured on coverslips
-
Listeria monocytogenes strain
-
This compound dissolved in DMSO
-
Cell culture medium
-
Fixation and permeabilization reagents (e.g., paraformaldehyde, Triton X-100)
-
Phalloidin conjugated to a fluorescent dye (to stain F-actin)
-
DAPI (to stain nuclei and bacteria)
-
Fluorescence microscope
Procedure:
-
Seed the epithelial cells on coverslips and grow to confluency.
-
Infect the cells with Listeria monocytogenes at a suitable multiplicity of infection (MOI) and allow the infection to proceed for a defined period (e.g., 1-2 hours) to allow for bacterial entry and intracellular replication.
-
Remove the extracellular bacteria by washing and adding a medium containing an antibiotic that does not penetrate the host cells (e.g., gentamicin).
-
Treat the infected cells with various concentrations of this compound or a DMSO control for a specified duration (e.g., 1 hour).
-
Fix the cells with paraformaldehyde, permeabilize with Triton X-100, and stain with fluorescently labeled phalloidin and DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the percentage of bacteria associated with actin comet tails in the presence and absence of this compound. The IC50 can be determined by plotting the percentage of bacteria with comet tails against the this compound concentration.
Visualizations
Signaling Pathway of Arp2/3 Complex Activation and Inhibition by this compound
Caption: Arp2/3 activation by NPFs and its inhibition by this compound.
Experimental Workflow for Screening Arp2/3 Inhibitors
Caption: A typical workflow for the discovery and characterization of Arp2/3 complex inhibitors.
Cellular Effects of this compound
Inhibition of the Arp2/3 complex by this compound leads to distinct and observable changes in cellular morphology and behavior. The most prominent effects include:
-
Inhibition of Lamellipodia Formation: Lamellipodia, the broad, sheet-like protrusions at the leading edge of migrating cells, are rich in branched actin networks. Treatment with this compound leads to the rapid collapse of lamellipodia and a significant reduction in cell migration.
-
Disruption of Actin Comet Tails: As demonstrated in the Listeria motility assay, this compound prevents the formation of actin tails that propel intracellular pathogens.
-
Alterations in Cell Spreading: Cells treated with this compound exhibit defects in their ability to spread on a substrate, a process that relies on the dynamic remodeling of the actin cytoskeleton.
Conclusion
This compound is an invaluable tool for studying the roles of the Arp2/3 complex and branched actin networks in a wide range of cellular processes. Its well-defined mechanism of action, potent inhibitory activity, and cell permeability make it a cornerstone for research in cell biology, microbiology, and cancer biology. A thorough understanding of its interaction with the Arp2/3 complex, as detailed in this guide, is essential for the accurate interpretation of experimental results and for the future development of more potent and specific inhibitors for therapeutic applications.
References
- 1. rupress.org [rupress.org]
- 2. Arp2/3 complex - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Cryo-EM structure of NPF-bound human Arp2/3 complex and activation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of two classes of small molecule inhibitors of Arp2/3 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Steps of actin filament branch formation by Arp2/3 complex investigated with coarse-grained molecular dynamics [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Synthesis, Screening and Characterization of Novel Potent Arp2/3 Inhibitory Compounds Analogous to this compound [frontiersin.org]
- 9. Small molecules this compound and CK-869 inhibit Arp2/3 complex by blocking an activating conformational change - PMC [pmc.ncbi.nlm.nih.gov]
CK-666: A Technical Guide to a Potent Arp2/3 Complex Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of CK-666, a widely used small molecule inhibitor of the Actin-Related Protein 2/3 (Arp2/3) complex. This document consolidates key findings on its mechanism of action, inhibitory activity, and cellular effects, presenting quantitative data in a structured format. Detailed experimental protocols and visual diagrams are included to facilitate its application in research and drug development.
Core Concepts: Mechanism of Action
This compound is a cell-permeable small molecule that specifically targets the Arp2/3 complex, a key regulator of actin nucleation and the formation of branched actin networks.[1][2] Its inhibitory action stems from its ability to stabilize the inactive conformation of the complex.[1][3][4][5]
The Arp2/3 complex is a seven-subunit assembly that, upon activation by Nucleation Promoting Factors (NPFs) like WASp/WAVE proteins, undergoes a significant conformational change. This change brings the Arp2 and Arp3 subunits into close proximity, forming a template for a new actin filament that branches off an existing one.
This compound binds to a hydrophobic pocket at the interface of the Arp2 and Arp3 subunits.[3][6] This binding event prevents the necessary movement of Arp2 and Arp3 into the "short pitch" conformation characteristic of an activated complex.[3][4] By locking the Arp2/3 complex in its open, inactive state, this compound effectively blocks the initiation of new actin branches, thereby inhibiting processes dependent on dynamic actin remodeling.
Recent studies have revealed that the inhibitory effect of this compound can be dependent on the specific isoform composition of the Arp2/3 complex. For instance, this compound effectively inhibits actin branching by Arp2/3 complexes containing the ArpC1A subunit, but it is less effective against complexes containing the ArpC1B isoform.[7][8][9][10] This differential inhibition has important implications for interpreting experimental results in cell types with varying expression levels of Arp2/3 complex subunits.[7][8][9][10]
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound has been quantified across various Arp2/3 complexes and experimental systems. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing its efficacy.
| Arp2/3 Complex Source/Isoform | Assay Type | Activator | IC50 (µM) | Reference |
| Bovine thymus (BtArp2/3) | Actin Polymerization | GST-VCA | 17 | [6][11] |
| Human platelets (HsArp2/3) | Actin Polymerization | ActA | 4 | [6] |
| Fission yeast (S. pombe, SpArp2/3) | Actin Polymerization | WASp | 5 | [6][11] |
| Recombinant ArpC1A/C5L | Actin Branching | VCA | 19.9 | [7] |
| Recombinant ArpC1B/C5L | Actin Branching | VCA | No inhibition observed | [7] |
| SKOV3 cells (Listeria motility) | Cellular Assay | Listeria monocytogenes | 22 | [6] |
| General (unspecified) | Not specified | Not specified | 12 | [1][2] |
Experimental Protocols
In Vitro Actin Polymerization Assay (Pyrene-Based)
This assay measures the rate of actin polymerization by monitoring the fluorescence increase of pyrene-labeled G-actin as it incorporates into growing F-actin filaments.
Materials:
-
Purified Arp2/3 complex
-
Nucleation Promoting Factor (e.g., GST-VCA domain of N-WASP)
-
G-actin (with 5-10% pyrene-labeled G-actin)
-
This compound (and inactive control CK-689) dissolved in DMSO
-
Polymerization Buffer: 5 mM Tris-HCl pH 7.0, 50 mM KCl, 1 mM MgCl₂, 1 mM EGTA, 0.2 mM ATP, 1 mM DTT
-
Fluorometer
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
Incubate the Arp2/3 complex with varying concentrations of this compound (or DMSO as a control) for approximately 1 hour on ice.[7]
-
In a fluorometer cuvette, combine the polymerization buffer, G-actin (e.g., 2.5 µM), and the pre-incubated Arp2/3 complex-inhibitor mixture (e.g., 2 nM Arp2/3).[7]
-
Initiate the polymerization reaction by adding the NPF (e.g., 10 nM VCA).[7]
-
Immediately begin monitoring the increase in pyrene fluorescence over time at an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm.
-
The maximum slope of the fluorescence curve is proportional to the initial rate of actin polymerization.
-
Plot the polymerization rates against the this compound concentration to determine the IC50 value.
Cellular Motility Assay (Wound Healing)
This assay assesses the effect of this compound on collective cell migration.
Materials:
-
Cultured cells (e.g., M-1 kidney collecting duct cells) grown to confluence in a multi-well plate.[5]
-
This compound (and inactive control) dissolved in cell culture medium.
-
Sterile pipette tip (e.g., 200 µL).
-
Live-cell imaging microscope with an environmental chamber.
-
Image analysis software (e.g., ImageJ).
Protocol:
-
Create a "wound" in the confluent cell monolayer by scraping a straight line with a sterile pipette tip.[5]
-
Gently wash the cells with PBS to remove dislodged cells.
-
Replace the medium with fresh medium containing the desired concentration of this compound (e.g., 100-200 µM) or a vehicle control (DMSO).[5]
-
Place the plate on the microscope stage within the environmental chamber (37°C, 5% CO₂).
-
Acquire images of the wound area at regular intervals (e.g., every hour) for 24 hours.[5]
-
Quantify the area of the wound at each time point using image analysis software.
-
The rate of wound closure is a measure of collective cell motility. Compare the rates between this compound treated and control cells.
Mandatory Visualizations
Signaling Pathway: Arp2/3 Complex Activation and Inhibition by this compound
Caption: Arp2/3 complex activation pathway and its inhibition by this compound.
Experimental Workflow: In Vitro Actin Polymerization Assay
Caption: Workflow for an in vitro pyrene-actin polymerization assay.
Logical Relationship: this compound Effects on Cellular Processes
Caption: Logical flow from this compound to its cellular consequences.
Cellular Effects of this compound
Inhibition of the Arp2/3 complex by this compound leads to a variety of observable cellular phenotypes, primarily related to the disruption of the actin cytoskeleton.
-
Lamellipodia and Cell Spreading: Treatment with this compound often results in the reduction or complete loss of lamellipodia, the broad, sheet-like protrusions at the leading edge of migrating cells.[5] This can alter the process of cell spreading on a substrate.[12]
-
Cell Motility: By disrupting the formation of the dendritic actin network that drives membrane protrusion, this compound significantly impairs cell migration and motility in a wide range of cell types.[5]
-
Intracellular Pathogen Motility: Pathogens like Listeria monocytogenes hijack the host cell's actin machinery to propel themselves through the cytoplasm. This compound effectively inhibits this Arp2/3-dependent process, reducing the formation of actin "comet tails."[6][11]
-
Phagocytosis: In immune cells like macrophages, where Arp2/3-mediated actin polymerization is crucial for engulfing particles, this compound can impair phagocytosis. However, this effect is dependent on the Arp2/3 isoform composition, with cells expressing high levels of ArpC1B being less sensitive to this compound.[7][8][9]
-
Filopodia Formation: Interestingly, in some cell types, the inhibition of lamellipodia by this compound can lead to an increase in the number and length of filopodia, which are thin, finger-like protrusions.[1]
Conclusion and Future Directions
This compound is an invaluable tool for dissecting the roles of the Arp2/3 complex in various cellular and physiological processes. Its well-characterized mechanism of action and potent inhibitory activity make it a standard reagent in cell biology and cytoskeleton research. However, researchers must consider the emerging evidence of its differential activity against Arp2/3 iso-complexes, which adds a layer of complexity to the interpretation of experimental data. Future research may focus on developing even more specific inhibitors targeting distinct Arp2/3 isoforms to provide a finer level of control for therapeutic and research applications. The development of structural analogues with improved in vivo efficacy also presents a promising avenue for future drug development efforts.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small molecules this compound and CK-869 inhibit Arp2/3 complex by blocking an activating conformational change - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecules this compound and CK-869 inhibit actin-related protein 2/3 complex by blocking an activating conformational change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arp2/3 complex inhibitors adversely affect actin cytoskeleton remodeling in the cultured murine kidney collecting duct M-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of two classes of small molecule inhibitors of Arp2/3 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. This compound and CK-869 differentially inhibit Arp2/3 iso-complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. embopress.org [embopress.org]
- 10. biorxiv.org [biorxiv.org]
- 11. This compound | Actin inhibitor | Mechanism | Concentration [selleckchem.com]
- 12. Arp2/3 complex inhibition radically alters lamellipodial actin architecture, suspended cell shape, and the cell spreading process - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of CK-666: A Technical Guide to a Potent Arp2/3 Complex Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, development, and application of CK-666, a selective, cell-permeable small molecule inhibitor of the Actin-related protein 2/3 (Arp2/3) complex. This compound has become an indispensable tool for studying the intricate roles of the Arp2/3 complex in actin dynamics and various cellular processes, including cell migration, endocytosis, and pathogen motility. This document details the mechanism of action of this compound, provides a summary of its inhibitory activity, outlines key experimental protocols for its use, and includes a description of its chemical synthesis.
Introduction: The Arp2/3 Complex and the Need for a Specific Inhibitor
The Arp2/3 complex is a seven-subunit protein assembly that plays a crucial role in the nucleation of actin filaments. Specifically, it generates branched actin networks by creating new actin filaments that branch off from existing ones. This process is fundamental to the formation of lamellipodia and other protrusive structures at the leading edge of migrating cells, driving cell motility. The Arp2/3 complex is activated by Nucleation Promoting Factors (NPFs), such as members of the Wiskott-Aldrich syndrome protein (WASP) family. Given its central role in cell migration, the Arp2/3 complex has been a key target for understanding and potentially controlling processes like cancer metastasis and immune responses. The development of specific inhibitors was therefore a critical step forward in dissecting its function.
Discovery and Mechanism of Action of this compound
This compound was identified through high-throughput screening as a potent inhibitor of the Arp2/3 complex. It is a derivative of an earlier identified compound, CK-636. The key structural difference is the replacement of a thiophene ring in CK-636 with a fluorobenzene ring in this compound, which enhances its inhibitory activity.
The mechanism of action of this compound has been well-characterized. It binds to a hydrophobic pocket at the interface between the Arp2 and Arp3 subunits of the complex. This binding event stabilizes the Arp2/3 complex in an inactive, "open" conformation, preventing the conformational change required for its activation by NPFs. By locking the complex in this inactive state, this compound effectively blocks the initiation of new actin filament branches.
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound has been quantified in various in vitro and cell-based assays. The half-maximal inhibitory concentration (IC50) varies depending on the source of the Arp2/3 complex and the specific experimental conditions.
| Arp2/3 Complex Source | Assay Type | IC50 (µM) | Reference |
| Human (HsArp2/3) | Pyrene-actin polymerization | 4 | [1] |
| Bovine (BtArp2/3) | Pyrene-actin polymerization | 17 | [2][3] |
| Fission Yeast (S. pombe, SpArp2/3) | Pyrene-actin polymerization | 5 | [2][3] |
| Budding Yeast (S. cerevisiae) | Pyrene-actin polymerization | 12 | [1] |
| Human SKOV3 cells | Listeria motility | 7 | [1] |
| B16-F1 melanoma cells | Cell Migration (Wound Healing) | ~25 (Effective concentration) | [4] |
Experimental Protocols
In Vitro Actin Polymerization Assay (Pyrene-Actin Assay)
This is the standard biochemical assay to measure the effect of this compound on Arp2/3-mediated actin nucleation. The assay relies on the fluorescence properties of pyrene-labeled actin monomers, which fluoresce more brightly when incorporated into a filament.
Materials:
-
Monomeric actin (unlabeled and pyrene-labeled)
-
Purified Arp2/3 complex
-
A Nucleation Promoting Factor (e.g., the VCA domain of WASP)
-
This compound stock solution (in DMSO)
-
General Actin Buffer (G-buffer)
-
Polymerization-inducing buffer (e.g., KMEI buffer)
-
Fluorescence spectrophotometer
Protocol:
-
Preparation of Actin: Prepare a solution of monomeric actin containing a small percentage (e.g., 5-10%) of pyrene-labeled actin in G-buffer.
-
Reaction Mixture Preparation: In a fluorometer cuvette, combine the Arp2/3 complex and the NPF in the polymerization buffer.
-
Initiation of Polymerization: Add the actin solution to the cuvette to initiate polymerization.
-
Inhibitor Addition: For inhibitor experiments, add varying concentrations of this compound (or DMSO as a control) to the reaction mixture before the addition of actin.
-
Fluorescence Measurement: Monitor the increase in pyrene fluorescence over time using a spectrofluorometer with excitation and emission wavelengths appropriate for pyrene (e.g., ~365 nm excitation and ~407 nm emission).
-
Data Analysis: The rate of actin polymerization can be determined from the slope of the fluorescence curve. IC50 values are calculated by plotting the polymerization rate against the concentration of this compound.
Cell Migration Assay (Wound Healing / Scratch Assay)
This assay is used to assess the effect of this compound on collective cell migration.
Materials:
-
Cells of interest (e.g., fibroblasts, cancer cells)
-
Cell culture plates (e.g., 6-well or 12-well plates)
-
Standard cell culture medium
-
Sterile pipette tips (e.g., p200) or a cell scraper
-
This compound stock solution (in DMSO)
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed cells in a culture plate at a density that will allow them to form a confluent monolayer within 24-48 hours.[5]
-
Creating the "Wound": Once the cells have formed a confluent monolayer, use a sterile pipette tip to create a straight scratch or "wound" through the center of the monolayer.[5]
-
Washing: Gently wash the cells with fresh medium to remove any detached cells.
-
Inhibitor Treatment: Add fresh medium containing the desired concentration of this compound or DMSO (as a control) to the wells.
-
Image Acquisition (Time 0): Immediately after adding the inhibitor, capture images of the wound at defined locations for each well using a microscope.
-
Incubation and Time-Lapse Imaging: Incubate the plate under standard cell culture conditions and capture images of the same wound locations at regular intervals (e.g., every 4-8 hours) over a period of 24-48 hours.
-
Data Analysis: The rate of wound closure is determined by measuring the area or width of the cell-free gap at each time point. The percentage of wound closure can be calculated and compared between the this compound treated and control groups.
Signaling Pathway and Experimental Workflow Visualizations
Arp2/3 Complex Signaling Pathway
Caption: Arp2/3 complex activation and inhibition by this compound.
Pyrene-Actin Assay Workflow
Caption: Workflow for the in vitro pyrene-actin polymerization assay.
Wound Healing Assay Workflow
Caption: Workflow for the wound healing (scratch) cell migration assay.
Chemical Synthesis of this compound
This compound, chemically known as 2-Fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide, can be synthesized through a multi-step process. The general synthetic route involves the preparation of 2-methyltryptamine followed by its acylation with 2-fluorobenzoyl chloride.
General Synthetic Procedure:
A solution of triethylamine and 2-methyltryptamine in dry dichloromethane is stirred, cooled, and then 2-fluorobenzoyl chloride in dry dichloromethane is added dropwise. The reaction mixture is stirred for several hours at room temperature. After the reaction is complete, it is washed with water, dried, and the solvent is evaporated. The crude product is then purified by column chromatography to yield the pure this compound.[5]
Conclusion
This compound has proven to be a highly valuable tool for cell biologists and researchers in related fields. Its specificity for the Arp2/3 complex allows for the precise dissection of the roles of branched actin networks in a multitude of cellular functions. This technical guide provides a foundational understanding of this compound, its mechanism of action, and practical protocols for its application in research. As our understanding of the complexities of the actin cytoskeleton continues to grow, the use of specific inhibitors like this compound will remain essential for future discoveries.
References
- 1. researchgate.net [researchgate.net]
- 2. digitalcommons.linfield.edu [digitalcommons.linfield.edu]
- 3. digitalcommons.linfield.edu [digitalcommons.linfield.edu]
- 4. Synthesis, Screening and Characterization of Novel Potent Arp2/3 Inhibitory Compounds Analogous to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
The Modulatory Effects of CK-666 on In Vitro Actin Polymerization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The actin cytoskeleton, a cornerstone of cellular architecture and motility, is dynamically regulated by a host of proteins. Among these, the Arp2/3 complex is a critical nucleator of branched actin networks. CK-666, a small molecule inhibitor, has emerged as a pivotal tool for dissecting the roles of the Arp2/3 complex in various cellular processes. This technical guide provides an in-depth analysis of the in vitro effects of this compound on actin polymerization, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms. By stabilizing the inactive conformation of the Arp2/3 complex, this compound provides a potent and specific means to investigate the formation and function of branched actin filaments.
Introduction
Actin polymerization, the process of assembling globular actin (G-actin) into filamentous actin (F-actin), is fundamental to cell migration, endocytosis, and intracellular transport.[1] The Arp2/3 complex, a seven-subunit protein assembly, plays a crucial role in this process by nucleating new actin filaments from the sides of existing filaments, creating a dendritic, branched network.[2] This activity is essential for generating the protrusive forces required for lamellipodia formation and cell movement.[3]
This compound is a cell-permeable small molecule that selectively inhibits the Arp2/3 complex.[1][4] Its mechanism of action involves binding to a hydrophobic pocket at the interface of the Arp2 and Arp3 subunits, which locks the complex in an inactive, "splayed" conformation.[2][5] This prevents the conformational change required for the Arp2/3 complex to adopt its active, filament-like state and nucleate new actin branches.[2][6] This guide will delve into the quantitative aspects of this inhibition, provide detailed methodologies for its study, and illustrate the key molecular interactions.
Quantitative Analysis of this compound Inhibition
The inhibitory potency of this compound on Arp2/3-mediated actin polymerization has been quantified across various species and isoforms of the Arp2/3 complex. The half-maximal inhibitory concentration (IC50) is a key parameter used to describe the effectiveness of an inhibitor.
| Arp2/3 Complex Source | Activator | IC50 (µM) | Reference |
| Bos taurus (Bovine) | N-WASP-VCA | 17 | [4][7] |
| Schizosaccharomyces pombe (Fission Yeast) | N-WASP-VCA | 5 | [4][7] |
| Homo sapiens (Human) | N-WASP-VCA | 4 | [4] |
| Recombinant Human Arp2/3 (ArpC1A-containing) | GST-N-WASP-VCA | Not specified, but inhibited | [8] |
| Recombinant Human Arp2/3 (ArpC1B-containing) | GST-N-WASP-VCA | Not inhibited | [8] |
| Recombinant Human Arp2/3 (ArpC1A or ArpC1B) | SPIN90 | Similar IC50 for both | [8] |
| General (in vitro pyrene assay) | N-WASP VCA | 23 | [3][9] |
Note: The inhibitory effect of this compound can be dependent on the specific isoform of the Arp2/3 complex subunits, particularly ArpC1. This compound effectively inhibits branching nucleation by ArpC1A-containing complexes but not ArpC1B-containing complexes when activated by N-WASP-VCA.[8] However, when activated by SPIN90, both isoforms are inhibited.[8]
The binding affinity of the Arp2/3 complex to F-actin is also slightly affected by this compound.
| Interaction | Condition | Dissociation Constant (KD) (µM) | Reference |
| Bos taurus Arp2/3 complex to F-actin | Control (DMSO) | 0.9 ± 0.3 | [2] |
| Bos taurus Arp2/3 complex to F-actin | + 200 µM this compound | 2 ± 1 | [2] |
Experimental Protocols
The pyrene-actin polymerization assay is the gold standard for quantifying the effect of inhibitors like this compound on actin dynamics in vitro. This fluorescence-based assay relies on the significant increase in fluorescence of pyrene-labeled G-actin upon its incorporation into F-actin.[9][10]
Preparation of Pyrene-Labeled Actin
-
Actin Purification: Purify actin from rabbit skeletal muscle acetone powder.[11]
-
Labeling Reaction: Dialyze purified G-actin against a labeling buffer (e.g., 25 mM Tris pH 8.0, 0.1 M KCl, 2 mM MgCl2, 0.3 mM ATP).[10] Add a 4- to 7-fold molar excess of N-(1-pyrene)iodoacetamide (from a 10 mM stock in DMF) to the actin solution while gently stirring.[10]
-
Incubation: Cover the reaction mixture with foil and incubate overnight at 4°C with gentle stirring.[10]
-
Quenching and Polymerization: Stop the reaction by adding DTT. Induce polymerization by adding KCl and MgCl2 to final concentrations of 50 mM and 2 mM, respectively.[11]
-
Pelleting and Depolymerization: Pellet the pyrene-labeled F-actin by ultracentrifugation. Resuspend the pellet in G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT) to depolymerize the filaments.[11][12]
-
Dialysis and Clarification: Dialyze the pyrene-labeled G-actin against G-buffer for at least two days.[10] Clarify the solution by ultracentrifugation to remove any remaining F-actin.
-
Concentration and Labeling Efficiency Determination: Measure the absorbance at 290 nm and 344 nm to determine the actin concentration and the percentage of pyrene labeling.[11]
Pyrene-Actin Polymerization Assay
-
Reaction Mixture Preparation: Prepare a master mix containing G-actin (typically 1-10% pyrene-labeled) in G-buffer.[3][9]
-
Addition of Arp2/3 Complex and Activator: Add the Arp2/3 complex (e.g., 10-20 nM) and a nucleation-promoting factor (NPF) such as the VCA domain of N-WASP (e.g., 250 nM) to the reaction mixture.[3][9]
-
Addition of this compound: Add this compound (or DMSO as a control) at the desired concentration. Ensure the final DMSO concentration is constant across all conditions.[9]
-
Initiation of Polymerization: Initiate actin polymerization by adding a polymerization buffer (e.g., 10x KMEI: 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole-HCl pH 7.0).[12]
-
Fluorescence Measurement: Immediately place the reaction in a fluorometer and monitor the increase in pyrene fluorescence over time. Use an excitation wavelength of 365 nm and an emission wavelength of 407 nm.[12][13]
-
Data Analysis: The maximum slope of the fluorescence curve represents the maximum rate of actin polymerization. Plot the polymerization rates against the inhibitor concentration to determine the IC50 value.[9]
Visualizing the Mechanism and Workflow
Signaling Pathway of Arp2/3 Complex Inhibition by this compound
Caption: this compound inhibits Arp2/3 by stabilizing its inactive state.
Experimental Workflow for Pyrene-Actin Polymerization Assay
Caption: Workflow for assessing this compound's effect on actin polymerization.
Conclusion
This compound is an indispensable tool for probing the function of the Arp2/3 complex in actin polymerization. Its specific mechanism of action, which involves the stabilization of the inactive state of the complex, allows for the targeted disruption of branched actin network formation. The quantitative data and detailed experimental protocols provided in this guide offer researchers a comprehensive resource for utilizing this compound to investigate the intricate regulation of the actin cytoskeleton. Understanding the nuances of its inhibitory activity, including its isoform specificity, is crucial for the accurate interpretation of experimental results and for advancing our knowledge of actin-dependent cellular processes.
References
- 1. agscientific.com [agscientific.com]
- 2. Small molecules this compound and CK-869 inhibit Arp2/3 complex by blocking an activating conformational change - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis, Screening and Characterization of Novel Potent Arp2/3 Inhibitory Compounds Analogous to this compound [frontiersin.org]
- 4. Characterization of two classes of small molecule inhibitors of Arp2/3 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arp2/3 complex inhibitors adversely affect actin cytoskeleton remodeling in the cultured murine kidney collecting duct M-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | Actin inhibitor | Mechanism | Concentration [selleckchem.com]
- 8. embopress.org [embopress.org]
- 9. Synthesis, Screening and Characterization of Novel Potent Arp2/3 Inhibitory Compounds Analogous to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrene actin prep [maciverlab.bms.ed.ac.uk]
- 11. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mullinslab.ucsf.edu [mullinslab.ucsf.edu]
- 13. Actin polymerisation assay [wwwuser.gwdguser.de]
The Arp2/3 Complex and its Modulation by CK-666: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Actin-Related Protein 2/3 (Arp2/3) complex is a pivotal regulator of actin cytoskeleton dynamics, orchestrating the formation of branched actin networks that drive fundamental cellular processes such as motility, endocytosis, and phagocytosis. Its activity is tightly controlled by a class of proteins known as Nucleation Promoting Factors (NPFs). The small molecule inhibitor, CK-666, has emerged as a critical tool for dissecting the cellular functions of the Arp2/3 complex. This technical guide provides a comprehensive overview of the Arp2/3 complex, the mechanism of action of this compound, quantitative data on its inhibitory effects, detailed experimental protocols for its study, and visualizations of the pertinent signaling pathways and experimental workflows.
The Arp2/3 Complex: A Master Regulator of Branched Actin Networks
The Arp2/3 complex is a seven-subunit protein assembly that plays a central role in the regulation of the actin cytoskeleton in most eukaryotic cells.[1] Two of its subunits, ARP2 and ARP3, are actin-related proteins that serve as a template for the nucleation of new actin filaments.[1] The complex binds to the side of a pre-existing "mother" actin filament and initiates the growth of a new "daughter" filament at a characteristic 70-degree angle.[1] This process of dendritic nucleation is the foundation for the formation of the branched, web-like actin networks found in structures like the lamellipodia of migrating cells.[1][2]
The activity of the Arp2/3 complex is intrinsically low and requires activation by NPFs.[3] Prominent among these are members of the Wiskott-Aldrich syndrome protein (WASP) family, such as WASP, N-WASP, and the WAVE/SCAR complex.[2][4] These NPFs, in response to upstream signals, recruit actin monomers and the Arp2/3 complex, thereby initiating actin polymerization.[2]
The functions of the Arp2/3 complex are diverse and essential for numerous cellular activities:
-
Cell Motility: Formation of lamellipodia, the broad, sheet-like protrusions at the leading edge of migrating cells, is a hallmark of Arp2/3 activity.[1]
-
Endocytosis and Phagocytosis: The complex is crucial for the membrane remodeling events required for the internalization of extracellular material.[1]
-
Intracellular Trafficking: Arp2/3-dependent actin networks are involved in the movement of vesicles and organelles within the cell.[1]
This compound: A Specific Inhibitor of the Arp2/3 Complex
This compound is a cell-permeable small molecule that acts as a specific and reversible inhibitor of the Arp2/3 complex.[5] Its mechanism of action involves binding to a hydrophobic pocket at the interface of the Arp2 and Arp3 subunits.[6][7] This binding event stabilizes the Arp2/3 complex in its inactive, "splayed" conformation, preventing the conformational change necessary for its activation and subsequent nucleation of actin filaments.[5][6][8]
It is important to note that the inhibitory effect of this compound can vary depending on the specific isoform of the Arp2/3 complex present in a given cell type. For instance, this compound is a more potent inhibitor of Arp2/3 complexes containing the ArpC1A subunit compared to those with the ArpC1B subunit.[6]
Quantitative Analysis of this compound Inhibition
The inhibitory potency of this compound has been quantified in various in vitro and cellular assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to describe the effectiveness of an inhibitor.
| Parameter | Value | Assay Conditions | Source |
| IC50 | 4 µM | Human Arp2/3 complex | [9] |
| IC50 | 17 µM | Bovine thymus Arp2/3 complex | [10] |
| IC50 | 5 µM | S. pombe Arp2/3 complex | [10] |
| IC50 | 12 µM | General Arp2/3 complex | [4][5] |
| IC50 | 19.9 µM | ArpC1A/C5L containing complex (VCA activated) | [6] |
| IC50 | 23 µM | Arp2/3-mediated pyrene-actin polymerization | [5][11] |
| KD (Actin Filament Binding) | 2 ± 1 µM | Bovine thymus Arp2/3 complex with this compound | [1] |
The application of this compound to cells results in quantifiable changes in various cellular processes that are dependent on Arp2/3 activity.
| Cellular Process | Effect of this compound | Concentration | Cell Type | Source |
| Lamellipodia Formation | Dose-dependent decrease | 100 µM (significant inhibition) | adhSL cells | [7] |
| Lamellipodia Formation | Up to 90% decrease | 200 µM | M-1 kidney cells | [10] |
| Retrograde Actin Flow | 41.2 ± 4.7% increase | 100 µM | Neuronal growth cones | [2] |
| Actin Network Density | Markedly reduced | 50 µM | Neuronal growth cones | [2][12] |
| Cell Motility | Significantly decreased | 200 µM | M-1 kidney cells | [10] |
| Clathrin-mediated Endocytosis | Lengthened clathrin and dynamin2 lifetimes | 100 µM | - | [13] |
Experimental Protocols
Pyrene-Actin Polymerization Assay
This is a standard in vitro assay to measure the effect of inhibitors on Arp2/3-mediated actin polymerization. The fluorescence of pyrene-labeled actin increases significantly upon its incorporation into a filament.
Materials:
-
Monomeric actin (unlabeled and pyrene-labeled)
-
Purified Arp2/3 complex
-
NPF (e.g., VCA domain of N-WASP)
-
This compound (and a DMSO control)
-
Polymerization buffer (e.g., 5 mM Tris pH 7.6, 50 mM KCl, 1 mM MgCl2, 0.2 mM ATP, 0.1 mM CaCl2, 1 mM DTT, 0.2 mM EGTA)
-
Fluorometer
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a master mix of monomeric actin containing 10% pyrene-labeled actin in G-buffer (e.g., 5 mM Tris pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2).
-
In a fluorometer cuvette, combine the polymerization buffer, purified Arp2/3 complex, and the NPF.
-
Add the desired concentration of this compound or an equivalent volume of DMSO for the control.
-
Initiate the polymerization reaction by adding the actin master mix to the cuvette.
-
Immediately begin monitoring the increase in pyrene fluorescence over time (Excitation: ~365 nm, Emission: ~407 nm).
-
The maximum rate of polymerization is determined from the slope of the fluorescence curve.
-
Plot the maximum polymerization rate against the concentration of this compound to determine the IC50 value.[11][14]
Total Internal Reflection Fluorescence (TIRF) Microscopy
TIRF microscopy allows for the direct visualization of actin filament branching nucleated by the Arp2/3 complex at a surface.
Materials:
-
Fluorescently labeled actin monomers (e.g., Alexa 488-actin)
-
Purified Arp2/3 complex
-
NPF (e.g., VCA domain of N-WASP)
-
This compound (and a DMSO control)
-
TIRF microscopy buffer (e.g., 10 mM imidazole pH 7.0, 50 mM KCl, 1 mM MgCl2, 1 mM EGTA, 0.2 mM ATP, 10 mM DTT, and an oxygen scavenger system)
-
Microscope slides and coverslips coated with a molecule that promotes actin filament attachment (e.g., N-ethylmaleimide-modified myosin).
Protocol:
-
Assemble a flow cell using a microscope slide and coverslip.
-
Introduce pre-formed, fluorescently labeled "mother" actin filaments into the flow cell and allow them to adhere to the surface.
-
Prepare a reaction mixture containing fluorescently labeled actin monomers, Arp2/3 complex, NPF, and either this compound or DMSO in TIRF buffer.
-
Introduce the reaction mixture into the flow cell.
-
Visualize the formation of new, branched "daughter" filaments from the sides of the mother filaments using TIRF microscopy.
-
Acquire time-lapse images to analyze the kinetics of branch formation and the effect of this compound on this process.
Signaling Pathways and Experimental Workflows
Arp2/3 Complex Activation Signaling Pathway
The activation of the Arp2/3 complex is a tightly regulated process initiated by various upstream signals that converge on NPFs. Rho family GTPases, such as Rac1 and Cdc42, are key upstream regulators.
Caption: Arp2/3 complex activation pathway.
Experimental Workflow for Studying Arp2/3 Inhibition by this compound
A typical workflow for investigating the effects of this compound on Arp2/3-dependent cellular processes involves a combination of in vitro and cell-based assays.
References
- 1. Rho GTPases and the downstream effectors actin-related protein 2/3 (Arp2/3) complex and myosin II induce membrane fusion at self-contacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rac1 GTPase activates the WAVE regulatory complex through two distinct binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phosphoregulation of the WAVE Regulatory Complex and Signal Integration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WAVE binds Ena/VASP for enhanced Arp2/3 complex–based actin assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. devtoolsdaily.com [devtoolsdaily.com]
- 8. embopress.org [embopress.org]
- 9. The RHO Family GTPases: Mechanisms of Regulation and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Arp2/3-Branched Actin Maintains an Active Pool of GTP-RhoA and Controls RhoA Abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of the WAVE complex by coincident signals controls actin assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Arp2/3 complex mediates actin polymerization induced by the small GTP-binding protein Cdc42 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, Screening and Characterization of Novel Potent Arp2/3 Inhibitory Compounds Analogous to this compound - PMC [pmc.ncbi.nlm.nih.gov]
CK-666: A Technical Guide to its Target Specificity and Binding Site
For Researchers, Scientists, and Drug Development Professionals
Abstract
CK-666 is a potent and specific small molecule inhibitor of the Actin-Related Protein 2/3 (Arp2/3) complex, a key regulator of actin cytoskeleton dynamics. This document provides a comprehensive technical overview of this compound's mechanism of action, target specificity, and binding site. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers utilizing this compound to investigate Arp2/3-mediated cellular processes and for professionals in the field of drug development exploring the therapeutic potential of Arp2/3 inhibition.
Introduction
The Arp2/3 complex is a seven-subunit protein assembly that plays a crucial role in the nucleation of branched actin filaments, a process fundamental to cell motility, endocytosis, and other essential cellular functions.[1] Given its central role in these processes, the Arp2/3 complex is a significant target for both basic research and therapeutic intervention. This compound has emerged as a widely used chemical tool to reversibly inhibit Arp2/3 complex activity, enabling the dissection of its function in living cells and in vitro systems.[2] This document details the molecular basis of this compound's inhibitory action.
Target Specificity and Mechanism of Action
This compound is a cell-permeable inhibitor that specifically targets the Arp2/3 complex.[3][4] Its mechanism of action involves binding to a specific pocket on the complex, which stabilizes the Arp2/3 complex in an inactive, or "open," conformation.[3][5][6] This prevents the conformational change necessary for the complex to be activated by Nucleation Promoting Factors (NPFs) such as N-WASP. By locking the complex in this inactive state, this compound effectively blocks the initiation of new actin filament branches.[5][6]
The inhibitory effect of this compound is highly specific to the Arp2/3 complex. Studies have shown that it does not significantly inhibit the polymerization of actin monomers in the absence of the Arp2/3 complex.[2]
Signaling Pathway of Arp2/3 Complex Activation and Inhibition by this compound
Caption: Arp2/3 complex activation by N-WASP and inhibition by this compound.
Binding Site of this compound on the Arp2/3 Complex
X-ray crystallography studies have elucidated the precise binding location of this compound on the Arp2/3 complex. The inhibitor binds to a hydrophobic pocket located at the interface between the Arp2 and Arp3 subunits.[6] The co-crystal structure of the Bos taurus Arp2/3 complex with this compound has been solved and is available in the Protein Data Bank (PDB) under the accession code 3UKR . This structural information reveals that this compound makes contacts with residues from both Arp2 and Arp3, effectively acting as a "molecular wedge" that prevents the two subunits from adopting the "short-pitch" conformation characteristic of the active state.[6]
Quantitative Data
The inhibitory potency of this compound has been quantified in various species and under different experimental conditions. The half-maximal inhibitory concentration (IC50) is a standard measure of its effectiveness.
| Parameter | Species/Complex | Value | Assay Condition | Reference |
| IC50 | Bos taurus (Bovine) Arp2/3 | 17 µM | Pyrene-actin polymerization assay with N-WASP-VCA | [2] |
| IC50 | Schizosaccharomyces pombe (Fission Yeast) Arp2/3 | 5 µM | Pyrene-actin polymerization assay with N-WASP-VCA | [2] |
| IC50 | Homo sapiens (Human) Arp2/3 | 4 µM | Pyrene-actin polymerization assay with N-WASP-VCA | [2] |
| IC50 | Listeria monocytogenes motility in SKOV3 cells | ~10 µM | In vivo actin comet tail formation | [2] |
Detailed Experimental Protocols
Pyrene-Actin Polymerization Assay for IC50 Determination
This assay measures the rate of actin polymerization by monitoring the fluorescence increase of pyrene-labeled G-actin as it incorporates into F-actin filaments.
-
Monomeric actin (unlabeled and pyrene-labeled)
-
Purified Arp2/3 complex
-
Purified N-WASP VCA domain (or other NPF)
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Polymerization Buffer (e.g., 10 mM imidazole, pH 7.0, 50 mM KCl, 1 mM MgCl2, 1 mM EGTA, 0.5 mM DTT, 0.2 mM ATP)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~365 nm, Emission: ~407 nm)
-
Prepare Actin Monomers: Resuspend lyophilized actin in G-buffer (e.g., 5 mM Tris-HCl, pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT) and clarify by ultracentrifugation. Mix unlabeled and pyrene-labeled actin to the desired final percentage (typically 5-10% pyrene-labeled).
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO. Also, prepare a DMSO-only control.
-
Assay Setup: In a 96-well plate, add the following components in order:
-
Polymerization Buffer
-
Arp2/3 complex (e.g., final concentration 10-20 nM)
-
N-WASP VCA domain (e.g., final concentration 100-300 nM)
-
This compound dilution or DMSO control (final DMSO concentration should be kept constant across all wells, typically ≤1%).
-
-
Incubation: Incubate the mixture for 10-15 minutes at room temperature to allow this compound to bind to the Arp2/3 complex.
-
Initiate Polymerization: Add the actin monomer mix (e.g., final concentration 2-4 µM) to each well to initiate the polymerization reaction.
-
Fluorescence Measurement: Immediately place the plate in the fluorescence plate reader and measure the fluorescence intensity over time (e.g., every 15-30 seconds for 10-20 minutes).
-
Data Analysis:
-
Determine the maximum rate of polymerization for each concentration of this compound by calculating the slope of the linear portion of the polymerization curve.
-
Plot the maximum polymerization rates against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for determining the IC50 of this compound using a pyrene-actin polymerization assay.
X-ray Crystallography of this compound in Complex with Arp2/3
This protocol provides a general outline for obtaining a co-crystal structure.
-
Highly purified and concentrated Arp2/3 complex
-
This compound
-
Crystallization buffer screen
-
Cryoprotectant
-
X-ray diffraction equipment
-
Complex Formation: Incubate the purified Arp2/3 complex with a molar excess of this compound (dissolved in a suitable solvent like DMSO) to ensure saturation of the binding site.
-
Crystallization Screening: Use vapor diffusion (hanging drop or sitting drop) to screen a wide range of crystallization conditions (precipitants, pH, salts, additives).
-
Crystal Optimization: Optimize the conditions that yield initial crystals to obtain larger, well-diffracting crystals.
-
Cryo-protection and Data Collection: Soak the crystals in a cryoprotectant solution before flash-cooling them in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.
-
Structure Determination: Process the diffraction data and solve the crystal structure using molecular replacement with a known Arp2/3 complex structure as a search model. Refine the model and build the this compound molecule into the electron density map.
Listeria monocytogenes Motility Assay
This in vivo assay assesses the effect of this compound on Arp2/3-dependent actin-based motility.
-
Listeria monocytogenes strain
-
Mammalian cell line (e.g., SKOV3, PtK2)
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Fixation and permeabilization reagents (e.g., paraformaldehyde, Triton X-100)
-
Fluorescently labeled phalloidin (to stain F-actin)
-
DAPI (to stain bacterial and host cell DNA)
-
Fluorescence microscope
-
Cell Culture and Infection: Plate the mammalian cells and allow them to adhere. Infect the cells with Listeria monocytogenes and allow the infection to proceed until bacteria are present in the cytoplasm.
-
This compound Treatment: Treat the infected cells with various concentrations of this compound or DMSO for a defined period (e.g., 30-60 minutes).
-
Fixation and Staining: Fix, permeabilize, and stain the cells with fluorescent phalloidin and DAPI.
-
Microscopy and Analysis: Image the cells using fluorescence microscopy. Quantify the percentage of bacteria associated with actin "comet tails" for each this compound concentration. Determine the IC50 as the concentration of this compound that reduces the percentage of comet tails by 50%.
Conclusion
This compound is a highly specific and potent inhibitor of the Arp2/3 complex with a well-defined binding site and mechanism of action. Its ability to reversibly block Arp2/3-mediated actin nucleation has made it an indispensable tool for cell biologists. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their studies and for drug development professionals to consider the Arp2/3 complex as a viable therapeutic target.
References
- 1. Two verprolin homology domains increase the Arp2/3 complex-mediated actin polymerization activities of N-WASP and WAVE1 C-terminal regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. pnas.org [pnas.org]
- 4. Identification of another actin-related protein (Arp) 2/3 complex binding site in neural Wiskott-Aldrich syndrome protein (N-WASP) that complements actin polymerization induced by the Arp2/3 complex activating (VCA) domain of N-WASP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of Arp2/3 Complex: Addition of the First Subunit of the New Filament by a WASP Protein Triggers Rapid ATP Hydrolysis on Arp2 | PLOS Biology [journals.plos.org]
- 6. Small molecules this compound and CK-869 inhibit Arp2/3 complex by blocking an activating conformational change - PMC [pmc.ncbi.nlm.nih.gov]
The Cell Permeability and Uptake of CK-666: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CK-666 is a potent and selective, cell-permeable inhibitor of the Actin-Related Protein 2/3 (Arp2/3) complex.[1][2][3] By stabilizing the inactive conformation of the Arp2/3 complex, this compound prevents the nucleation of new actin filaments, thereby disrupting the formation of branched actin networks.[1][2] This mechanism of action makes this compound an invaluable tool for studying a wide array of cellular processes that are dependent on dynamic actin cytoskeletal rearrangements, including cell migration, endocytosis, and intracellular pathogen motility. This technical guide provides a comprehensive overview of the cell permeability and uptake of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing associated cellular pathways.
Cell Permeability and Uptake of this compound
This compound is widely described as a cell-permeable small molecule, a characteristic that is fundamental to its utility in cell-based assays.[1][2][3] While direct quantitative studies on the kinetics and transport mechanisms of this compound into cells are not extensively documented in publicly available literature, its efficacy in numerous cellular models and the rapid onset of its biological effects provide strong evidence of its ability to cross the plasma membrane.
The uptake of this compound is presumed to occur via passive diffusion, a common mechanism for small, lipophilic molecules. The specific role of membrane transporters in the uptake of this compound has not been elucidated.
Onset of Action
Studies have shown that the cellular effects of this compound can be observed within a short timeframe. For instance, in fission yeast, the depletion of actin patches and the assembly of ectopic F-actin structures occur approximately 10-20 minutes after the addition of a saturating concentration of this compound.[4] This relatively rapid action suggests efficient transport across the cell membrane and target engagement.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the use and effects of this compound in various experimental settings.
Table 1: In Vitro Inhibition of Arp2/3 Complex by this compound
| Target Organism/Complex | IC50 (μM) | Reference |
| Bos taurus Arp2/3 complex | 17 | [5] |
| Schizosaccharomyces pombe Arp2/3 complex | 5 | [5] |
| Human/Bovine Arp2/3 complex | 4 - 17 | [6] |
| In vitro actin polymerization assay | 23 | [7] |
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Cell Type | Concentration (μM) | Incubation Time | Observed Effect | Reference |
| SKOV3 cells | 40 | 60 min | Reduction of actin polymerization around intracellular Listeria | [5] |
| Trabecular meshwork (TM) cells | 100 | Not specified | Significant reduction in the number and length of filopodia | [1] |
| M-1 epithelial cells | 100 - 200 | 2 hours | Reorganization of F-actin and drastic effect on cell motility rate | [8] |
| HeLa cells (vaccinia-infected) | 50 - 300 | 60 min | Dose-dependent decrease in virus-induced actin assembly | [6] |
| Fission yeast (S. pombe) | Saturating concentration (~100) | 10 - 20 min | Depletion of actin patches and assembly of ectopic F-actin | [4] |
| HT1080, 293T, Pfa1 cells | 100 | 24 - 72 hours | Attenuation of ferroptosis | [2] |
| B16-F1 melanoma cells | 100 | 1 hour | Blocked lamellipodium formation | [7] |
| LLC-PK1 cells | Not specified | 2 hours | Abolished vasopressin-induced AQP2 membrane accumulation | [9] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are crucial for reproducibility and further research.
Protocol 1: Inhibition of Lamellipodium Formation in B16-F1 Cells
Objective: To assess the effect of this compound on the formation of lamellipodia in migrating cells.
Methodology:
-
Seed B16-F1 melanoma cells onto glass coverslips coated with 25 µg/ml laminin.
-
Treat the cells with 100 µM this compound or a vehicle control (e.g., DMSO) for 1 hour.
-
Induce lamellipodia formation by adding AlCl₃ (50 µM) and NaF (30 mM) to the complete medium for 20 minutes.
-
Fix and permeabilize the cells.
-
Stain for F-actin using fluorescently labeled phalloidin and for the Arp2/3 complex using an antibody against a subunit (e.g., ARPC2).
-
Visualize the cells using fluorescence microscopy and quantify the percentage of cells with lamellipodia.[7]
Protocol 2: In Vitro Actin Polymerization Assay
Objective: To measure the inhibitory effect of this compound on Arp2/3 complex-mediated actin polymerization in a cell-free system.
Methodology:
-
Prepare a reaction mixture containing pyrene-labeled G-actin, Arp2/3 complex, and an activator of the Arp2/3 complex (e.g., VCA domain of N-WASP).
-
Add varying concentrations of this compound or a vehicle control to the reaction mixture.
-
Initiate actin polymerization by adding ATP and MgCl₂.
-
Monitor the increase in pyrene fluorescence over time using a fluorometer. The rate of fluorescence increase corresponds to the rate of actin polymerization.
-
Calculate the IC50 value by plotting the polymerization rate against the concentration of this compound.[7][10]
Protocol 3: Wound Healing Assay
Objective: To evaluate the effect of this compound on cell migration.
Methodology:
-
Grow a confluent monolayer of cells (e.g., M-1 epithelial cells) in a culture dish.
-
Create a "wound" in the monolayer by scratching it with a sterile pipette tip.
-
Wash the cells to remove debris and add fresh medium containing the desired concentration of this compound (e.g., 200 µM) or a vehicle control.
-
Acquire images of the wound at the beginning of the experiment (t=0) and at regular intervals (e.g., every hour) for a duration sufficient to observe wound closure in the control group.
-
Measure the area of the wound at each time point and calculate the rate of wound closure.[8]
Visualizations
Signaling Pathway of Arp2/3 Complex Inhibition by this compound
Caption: Mechanism of Arp2/3 complex inhibition by this compound.
Experimental Workflow for Assessing this compound Effect on Cell Migrationdot
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound protects against ferroptosis and renal ischemia-reperfusion injury through a microfilament-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Homeostatic Actin Cytoskeleton Networks Are Regulated by Assembly Factor Competition for Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Actin inhibitor | Mechanism | Concentration [selleckchem.com]
- 6. embopress.org [embopress.org]
- 7. Synthesis, Screening and Characterization of Novel Potent Arp2/3 Inhibitory Compounds Analogous to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Arp2/3 complex inhibitors adversely affect actin cytoskeleton remodeling in the cultured murine kidney collecting duct M-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Actin-related protein 2/3 complex plays a critical role in the aquaporin-2 exocytotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound and CK-869 differentially inhibit Arp2/3 iso-complexes - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of CK-666 on Cytoskeleton Organization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The actin cytoskeleton is a dynamic and intricate network fundamental to a myriad of cellular processes, including motility, morphogenesis, and intracellular transport. A key regulator of actin dynamics is the Arp2/3 complex, which nucleates the formation of branched actin filaments. The small molecule inhibitor CK-666 specifically targets the Arp2/3 complex, providing a powerful tool to dissect its role in cellular functions. This technical guide offers an in-depth exploration of this compound's impact on cytoskeleton organization, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows. By stabilizing the inactive conformation of the Arp2/3 complex, this compound prevents the crucial conformational change required for its activation, thereby inhibiting the formation of new branched actin networks.[1][2] This inhibitory action leads to significant alterations in cell morphology, a marked reduction in cell motility, and a disruption of structures reliant on branched actin, such as lamellipodia.
Mechanism of Action of this compound
This compound is a cell-permeable small molecule that specifically inhibits the Arp2/3 complex.[3] Its mechanism of action involves binding to a hydrophobic pocket at the interface of the Arp2 and Arp3 subunits.[1] This binding event stabilizes the inactive, "splayed" conformation of the complex, preventing the subunits from adopting the "short pitch" conformation that mimics an actin dimer, which is a prerequisite for nucleating a new actin filament.[1][2] Importantly, this compound does not prevent the binding of nucleation-promoting factors (NPFs) like WASp-family proteins to the Arp2/3 complex, but it effectively uncouples NPF binding from Arp2/3 complex activation.[1]
Signaling Pathway of Arp2/3 Complex Activation and Inhibition by this compound
The Arp2/3 complex is activated by Nucleation-Promoting Factors (NPFs), such as those from the Wiskott-Aldrich syndrome protein (WASP) and WAVE families.[4][5][6][7][8] These NPFs are themselves regulated by upstream signaling molecules, including Rho-family GTPases like Cdc42 and Rac. Upon activation, NPFs bind to the Arp2/3 complex and induce a conformational change that brings the Arp2 and Arp3 subunits into close proximity, mimicking an actin dimer and initiating the formation of a new actin filament at a characteristic 70-degree angle from an existing "mother" filament. This compound intervenes in this process by binding to the Arp2/3 complex and locking it in its inactive state, thereby preventing the NPF-induced conformational change and subsequent actin nucleation.
Quantitative Effects of this compound on Cytoskeletal Organization
The inhibitory effects of this compound on the Arp2/3 complex manifest in a dose-dependent manner across various cell types and experimental systems. The following tables summarize key quantitative data from the literature.
| Parameter | System/Cell Type | This compound Concentration (µM) | Observed Effect | Reference |
| IC₅₀ | Bovine Arp2/3 complex | 17 | Inhibition of actin polymerization | [3] |
| Fission yeast Arp2/3 complex | 5 | Inhibition of actin polymerization | [3] | |
| Cell Motility | M-1 kidney cells | 200 | ~90% reduction in motility rate | [9] |
| Glioma cells (U251) | Not specified | Migration inhibited to 38.73% of control | [10] | |
| Glioma cells (LN229) | Not specified | Migration inhibited to 57.40% of control | [10] | |
| Glioma cells (SNB19) | Not specified | Migration inhibited to 34.17% of control | [10] | |
| Lamellipodia Formation | M-1 kidney cells | 100-200 | Up to 90% decrease in lamellipodia formation | [9] |
| B16-F1 melanoma cells | 100 | Almost complete blockage of lamellipodium formation | [11] | |
| Actin Dynamics | Neuronal growth cones | 25 | Significant increase in retrograde actin flow | [12] |
| Neuronal growth cones | 50 | Markedly reduced actin network density | [12] | |
| Actin Fluorescence Intensity | Porcine oocytes | 100 | Significant decrease in cortical and cytoplasmic actin fluorescence | [13] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible investigation of this compound's effects. The following sections provide step-by-step protocols for key experiments.
Immunofluorescence Staining of the Actin Cytoskeleton
This protocol allows for the visualization of changes in actin filament organization following this compound treatment.
Materials:
-
Cells cultured on glass coverslips
-
This compound and inactive control (e.g., CK-689)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (methanol-free)
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Fluorescently-labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound or control compound for the appropriate duration.
-
Fixation: Gently wash the cells twice with pre-warmed PBS. Fix the cells with 4% PFA for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Blocking: Wash the cells three times with PBS. Block non-specific binding by incubating with blocking buffer for 30-60 minutes.
-
Staining: Dilute fluorescently-labeled phalloidin and DAPI in blocking buffer. Incubate the cells with the staining solution for 30-60 minutes at room temperature, protected from light.
-
Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter sets.
Wound Healing (Scratch) Assay
This assay assesses the effect of this compound on collective cell migration.
Materials:
-
Cells cultured in a multi-well plate
-
This compound and control compound
-
Sterile pipette tip (p200 or p10)
-
Culture medium
-
Microscope with live-cell imaging capabilities (optional)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate to form a confluent monolayer.
-
Wound Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Treatment: Wash the cells with PBS to remove debris and add fresh medium containing this compound or a control.
-
Imaging: Capture images of the scratch at time zero and at regular intervals (e.g., every 4-8 hours) until the wound in the control condition is nearly closed.
-
Analysis: Measure the area of the cell-free gap at each time point to quantify the rate of wound closure.
Transwell Migration Assay
This assay measures the chemotactic migration of individual cells through a porous membrane.
Materials:
-
Transwell inserts with appropriate pore size
-
Multi-well plate
-
Cells
-
This compound and control compound
-
Serum-free medium and medium with chemoattractant (e.g., FBS)
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol and crystal violet)
Procedure:
-
Preparation: Place transwell inserts into the wells of a multi-well plate. Add medium containing a chemoattractant to the lower chamber.
-
Cell Seeding: Resuspend cells in serum-free medium containing this compound or a control and seed them into the upper chamber of the transwell insert.
-
Incubation: Incubate the plate for a duration sufficient for cells to migrate through the pores (typically 4-24 hours).
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane with methanol and stain with crystal violet.
-
Quantification: Elute the crystal violet and measure the absorbance, or count the number of migrated cells in representative fields of view under a microscope.
Conclusion
This compound is an indispensable tool for elucidating the multifaceted roles of the Arp2/3 complex in cellular processes. Its specific inhibition of branched actin nucleation provides a means to dissect the contributions of this mode of actin polymerization to cell migration, morphology, and intracellular organization. The quantitative data and detailed protocols presented in this guide are intended to facilitate rigorous and reproducible research into the intricate world of cytoskeleton dynamics and to aid in the development of novel therapeutic strategies targeting cellular motility. The differential effects of this compound on various Arp2/3 isoforms also highlight the importance of considering the specific cellular context when interpreting experimental results.[14] As our understanding of the complex regulation of the actin cytoskeleton continues to grow, the precise application of inhibitors like this compound will remain a cornerstone of discovery in cell biology and drug development.
References
- 1. Small molecules this compound and CK-869 inhibit Arp2/3 complex by blocking an activating conformational change - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Actin inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. Role and mechanism of actin-related protein 2/3 complex signaling in cancer invasion and metastasis: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The WASP-Arp2/3 complex signal cascade is involved in actin-dependent sperm nuclei migration during double fertilization in tobacco and maize - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The WASP-Arp2/3 complex signal cascade is involved in actin-dependent sperm nuclei migration during double fertilization in tobacco and maize - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How WASP-family proteins and the Arp2/3 complex convert intracellular signals into cytoskeletal structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Diverse Family of Arp2/3 Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Arp2/3 complex inhibitors adversely affect actin cytoskeleton remodeling in the cultured murine kidney collecting duct M-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Screening and Characterization of Novel Potent Arp2/3 Inhibitory Compounds Analogous to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Arp2/3 complex–dependent actin networks constrain myosin II function in driving retrograde actin flow - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. embopress.org [embopress.org]
CK-666: A Foundational Guide to a Key Arp2/3 Complex Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
CK-666 is a potent and specific small molecule inhibitor of the Arp2/3 complex, a crucial regulator of actin cytoskeleton dynamics. Its discovery and characterization have provided an invaluable tool for dissecting the roles of branched actin networks in a myriad of cellular processes, from cell migration and morphogenesis to intracellular transport and pathogen motility. This technical guide delves into the foundational research on this compound, presenting its mechanism of action, key quantitative data, detailed experimental protocols, and the signaling pathways it perturbs.
Mechanism of Action
This compound functions by binding to a hydrophobic pocket at the interface of the Arp2 and Arp3 subunits of the Arp2/3 complex.[1] This binding event stabilizes the complex in an inactive, "splayed" conformation, preventing the conformational changes necessary for its activation.[1] Specifically, this compound blocks the movement of the Arp2 and Arp3 subunits into the "short pitch" conformation that mimics an actin dimer, which is the critical step for nucleating a new actin filament branch.[1] By locking the Arp2/3 complex in this inactive state, this compound effectively inhibits the initiation of new actin filament branches, leading to a significant reduction in the formation of dendritic actin networks.
Quantitative Data Summary
The inhibitory effects of this compound on the Arp2/3 complex have been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a key metric of its potency.
| Arp2/3 Complex Source | Assay Condition | IC50 (µM) | Reference |
| Bovine Brain (BtArp2/3) | Pyrene-actin polymerization | 12 | [2] |
| Human (HsArp2/3) | Pyrene-actin polymerization | 4 | Nolen et al., 2009 |
| Fission Yeast (SpArp2/3) | Pyrene-actin polymerization | 5 | Nolen et al., 2009 |
| SKOV3 cells (Listeria motility) | Intracellular Listeria motility | 22 (for the related compound CK-636) | Nolen et al., 2009 |
Key Experimental Protocols
The foundational research on this compound utilized several key experimental assays to characterize its activity. The detailed protocols for two of the most critical assays are provided below.
Pyrene-Actin Polymerization Assay
This in vitro assay is a cornerstone for quantifying the effect of inhibitors on actin polymerization dynamics. The fluorescence of pyrene-labeled actin increases significantly upon its incorporation into a polymer, providing a real-time readout of filament formation.
Materials:
-
Pyrene-labeled actin
-
Unlabeled actin
-
Arp2/3 complex
-
Nucleation-promoting factor (e.g., VCA domain of WASp)
-
This compound (or other inhibitor)
-
G-buffer (5 mM Tris-HCl pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT)
-
Polymerization buffer (10 mM imidazole-HCl pH 7.0, 50 mM KCl, 1 mM MgCl2, 1 mM EGTA, 0.5 mM DTT, 0.2 mM ATP)
-
Fluorometer with excitation at ~365 nm and emission at ~407 nm
Protocol:
-
Actin Preparation: Resuspend lyophilized pyrene-labeled and unlabeled actin in G-buffer to a final concentration of 10 µM. Incubate on ice for 1 hour to depolymerize any actin oligomers. Centrifuge at 100,000 x g for 30 minutes at 4°C to pellet any remaining F-actin. Use the supernatant containing monomeric G-actin.
-
Reaction Mix Preparation: In a microcentrifuge tube, prepare the reaction mix containing the Arp2/3 complex and the nucleation-promoting factor in polymerization buffer.
-
Inhibitor Addition: Add the desired concentration of this compound or DMSO (vehicle control) to the reaction mix and incubate for a specified time (e.g., 10 minutes) at room temperature.
-
Initiation of Polymerization: Initiate the reaction by adding the G-actin monomer solution to the reaction mix. The final actin concentration is typically in the low micromolar range (e.g., 2-4 µM), with 5-10% pyrene-labeled actin.
-
Fluorescence Measurement: Immediately transfer the reaction to a fluorometer cuvette and record the increase in pyrene fluorescence over time.
-
Data Analysis: The rate of actin polymerization is determined from the slope of the fluorescence curve during the initial phase of polymerization. The IC50 value for the inhibitor can be calculated by plotting the polymerization rate against a range of inhibitor concentrations.
Listeria monocytogenes Motility Assay in Host Cells
This cell-based assay provides a powerful method to assess the in vivo efficacy of Arp2/3 complex inhibitors. Listeria monocytogenes is a bacterium that utilizes the host cell's actin polymerization machinery, specifically the Arp2/3 complex, to form "comet tails" that propel it through the cytoplasm.
Materials:
-
Mammalian host cells (e.g., SKOV3, PtK1) cultured on coverslips
-
Listeria monocytogenes (a strain expressing a fluorescent protein is recommended)
-
This compound
-
Cell culture medium
-
Phalloidin conjugated to a fluorescent dye (for staining F-actin)
-
DAPI (for staining nuclei)
-
Fluorescence microscope
Protocol:
-
Cell Culture and Infection: Seed host cells on glass coverslips and grow to sub-confluency. Infect the cells with Listeria monocytogenes at a low multiplicity of infection (MOI) and allow the infection to proceed for several hours to allow for bacterial entry and intracellular replication.
-
Inhibitor Treatment: Add this compound at the desired concentration (or DMSO as a control) to the cell culture medium and incubate for a specified period (e.g., 1 hour).
-
Cell Fixation and Staining:
-
Wash the cells with pre-warmed phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Stain for F-actin by incubating with fluorescently labeled phalloidin in PBS for 30-60 minutes.
-
Stain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
-
Microscopy and Analysis:
-
Image the cells using a fluorescence microscope.
-
Assess the formation of actin comet tails associated with the intracellular bacteria.
-
Quantify the effect of this compound by measuring the percentage of bacteria with comet tails or the length of the comet tails in treated versus control cells.
-
Signaling Pathways and Experimental Workflows
The activity of the Arp2/3 complex is tightly regulated by a complex signaling network. Upstream signals, often initiated by receptor tyrosine kinases or G-protein coupled receptors, lead to the activation of small GTPases of the Rho family, such as Rac1 and Cdc42. These GTPases, in turn, activate nucleation-promoting factors (NPFs) like the Wiskott-Aldrich syndrome protein (WASp) and WAVE proteins. The VCA (verprolin, cofilin, acidic) domain of these NPFs then binds to and activates the Arp2/3 complex, initiating the formation of a new actin filament branch.
Below are diagrams generated using the DOT language to visualize these relationships.
Caption: Arp2/3 complex activation pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the pyrene-actin polymerization assay.
Caption: Experimental workflow for the Listeria monocytogenes motility assay.
Conclusion
This compound has proven to be an indispensable pharmacological tool for cell biologists and drug discovery scientists. Its well-characterized mechanism of action and specific inhibition of the Arp2/3 complex allow for the precise interrogation of branched actin network functions in health and disease. The quantitative data and detailed experimental protocols provided in this guide serve as a foundational resource for researchers utilizing this powerful inhibitor in their studies. A thorough understanding of its effects and the methodologies for its use will continue to drive new discoveries in the complex field of cytoskeletal dynamics.
References
Beyond the Branch: A Technical Guide to the Non-Canonical Functions of CK-666
For Researchers, Scientists, and Drug Development Professionals
Abstract
CK-666 is widely utilized as a potent and specific small-molecule inhibitor of the Arp2/3 complex, a key mediator of branched actin network formation. Its application has been instrumental in elucidating the role of dendritic actin nucleation in a myriad of cellular processes, including cell migration, lamellipodia formation, and intracellular pathogen motility. However, a growing body of evidence reveals that the functional repertoire of this compound extends beyond its canonical role as an Arp2/3 inhibitor. This technical guide provides an in-depth exploration of the non-canonical functions of this compound, offering a comprehensive resource for researchers employing this compound. We delve into its effects on microtubule dynamics, its intricate interplay with formin-mediated actin assembly, its differential activity on Arp2/3 isoforms, and its surprising, microfilament-independent role in protecting against ferroptosis. This guide summarizes key quantitative data, provides detailed experimental protocols for investigating these non-canonical effects, and presents signaling pathways and experimental workflows as visual diagrams to facilitate a deeper understanding of the multifaceted activities of this compound.
Crosstalk with Formin-Mediated Actin Dynamics
Inhibition of the Arp2/3 complex by this compound can lead to a significant upregulation of actin polymerization mediated by formins.[1][2] This phenomenon is primarily attributed to an increased bioavailability of globular actin (G-actin) monomers. With the Arp2/3 complex inactivated, the pool of G-actin that would have been incorporated into branched networks becomes available for formin-dependent nucleation and elongation of linear actin filaments.[1] This competitive relationship is a critical consideration in interpreting cellular phenotypes observed upon this compound treatment, as effects may be a composite of both Arp2/3 inhibition and enhanced formin activity.
Experimental Protocol: In Vitro Actin Polymerization Assay
This protocol allows for the direct assessment of how this compound, in the context of Arp2/3 inhibition, influences formin-mediated actin polymerization.
Materials:
-
Pyrene-labeled actin
-
Unlabeled G-actin
-
Arp2/3 complex
-
A specific formin protein (e.g., mDia1)
-
This compound
-
DMSO (vehicle control)
-
Actin polymerization buffer (e.g., 5 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM MgCl2, 0.2 mM ATP)
-
Fluorometer
Procedure:
-
Prepare a master mix of G-actin (typically 5-10% pyrene-labeled) in polymerization buffer on ice.
-
In a 96-well plate, set up the following conditions:
-
G-actin alone
-
G-actin + Arp2/3 complex
-
G-actin + Formin
-
G-actin + Arp2/3 complex + Formin
-
G-actin + Arp2/3 complex + Formin + this compound (at various concentrations)
-
G-actin + Arp2/3 complex + Formin + DMSO
-
-
Initiate polymerization by warming the plate to room temperature or 37°C.
-
Immediately begin monitoring the increase in pyrene fluorescence over time using a fluorometer (Excitation: ~365 nm, Emission: ~407 nm).
-
Analyze the polymerization kinetics by plotting fluorescence intensity against time. The initial slope of the curve is indicative of the polymerization rate.
References
CK-666 and its Role in Ferroptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferroptosis, a regulated form of cell death driven by iron-dependent lipid peroxidation, has emerged as a critical process in various physiological and pathological conditions. Small molecule modulators of ferroptosis are of significant interest for therapeutic development. CK-666, a well-established inhibitor of the Actin-Related Protein 2/3 (Arp2/3) complex, has recently been identified as a potent inhibitor of ferroptosis. This technical guide provides an in-depth overview of the role of this compound in ferroptosis, detailing its mechanism of action, relevant quantitative data from key studies, and comprehensive experimental protocols. Notably, the anti-ferroptotic activity of this compound is independent of its canonical function in regulating actin dynamics, instead relying on a direct antioxidant capacity. This guide is intended to serve as a valuable resource for researchers investigating ferroptosis and developing novel therapeutic strategies.
Introduction to this compound and Ferroptosis
1.1 this compound: An Inhibitor of the Arp2/3 Complex
This compound is a cell-permeable small molecule that is widely used to study the function of the Arp2/3 complex.[1][2] The Arp2/3 complex is a seven-subunit protein assembly that plays a crucial role in the regulation of the actin cytoskeleton by nucleating the formation of branched actin filaments.[3][4] this compound binds to a pocket at the interface of the Arp2 and Arp3 subunits, stabilizing the complex in an inactive conformation and preventing the conformational changes necessary for actin nucleation.[3][5] This inhibition of branched actin polymerization disrupts various cellular processes, including cell migration, lamellipodia formation, and endocytosis.[2][5][6]
1.2 Ferroptosis: An Iron-Dependent Form of Regulated Cell Death
Ferroptosis is a distinct form of regulated cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS) and subsequent lipid peroxidation.[7][8][9] This process is morphologically, biochemically, and genetically distinct from other forms of cell death such as apoptosis and necroptosis. Key features of ferroptosis include mitochondrial abnormalities and the depletion of glutathione (GSH), a major cellular antioxidant.[7][9] The central axis of ferroptosis regulation involves the selenoenzyme glutathione peroxidase 4 (GPX4), which utilizes GSH to detoxify lipid hydroperoxides.[9] Inhibition of GPX4 or depletion of GSH leads to the accumulation of lipid peroxides and execution of ferroptotic cell death.
The Role of this compound in Inhibiting Ferroptosis
Recent studies have revealed a novel function of this compound as a potent inhibitor of ferroptosis.[7][8][10] This protective effect has been observed across various cell types and with different ferroptosis inducers, such as RSL3 (a GPX4 inhibitor) and erastin (an inhibitor of the cystine/glutamate antiporter system Xc-).[7]
2.1 An Arp2/3-Independent Mechanism of Action
-
The structural analog of this compound, CK-636, also protects against ferroptosis, whereas the inactive analog, CK-689, does not.[7]
-
Knockdown of Arp2/3 complex components does not abolish the protective effect of this compound.[10]
-
Other inhibitors of actin microfilament remodeling do not prevent ferroptosis.[7][8]
2.2 Direct Antioxidant Activity
The primary mechanism by which this compound prevents ferroptosis is through its direct, hydrophobic antioxidant capacity.[7] this compound can directly scavenge lipid peroxyl radicals, thereby breaking the chain reaction of lipid peroxidation that is the hallmark of ferroptosis.[7][10] This direct antioxidant activity has been demonstrated through in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay and liposome leakage assays.[7] This mechanism is distinct from other well-known ferroptosis inhibitors like ferrostatin-1, which also acts as a radical-trapping antioxidant.
2.3 Modulation of Ferroptotic Transcriptome and Lipidome
Treatment with this compound has been shown to modulate the gene expression and lipid profiles of cells undergoing ferroptosis. RNA sequencing analysis revealed that this compound treatment leads to a downregulation of ferroptosis-related genes that are typically upregulated upon induction of ferroptosis.[7] Furthermore, lipidomic analyses have confirmed that this compound reduces the accumulation of oxidized phospholipids, the toxic end-products of lipid peroxidation.[10]
Quantitative Data on this compound in Ferroptosis
The following tables summarize key quantitative data from studies investigating the effect of this compound on ferroptosis.
Table 1: In Vitro Efficacy of this compound in Preventing Ferroptosis
| Cell Line | Ferroptosis Inducer | This compound Concentration | Effect | Reference |
| HT1080 | RSL3 (2 µM) | 100 µM | Significant reduction in cell death | [7] |
| HT1080 | Erastin | 100 µM | Prevention of ferroptosis | [7] |
| 293T | RSL3 | 100 µM | Prevention of ferroptosis | [7] |
| Pfa1 (GPX4 knockout) | Tamoxifen | 100 µM | Prevention of ferroptosis | [7] |
Table 2: In Vivo Efficacy of this compound in a Ferroptosis-Related Disease Model
| Animal Model | Disease Model | This compound Treatment | Outcome | Reference |
| C57BL/6 Mice | Renal Ischemia-Reperfusion Injury | Intraperitoneal injection | Significantly ameliorated injury and ferroptosis in renal tissue | [7][8][10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's role in ferroptosis.
4.1 Cell Culture and Ferroptosis Induction
-
Cell Lines: HT1080, 293T, and BJ fibroblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 atmosphere.[7]
-
Ferroptosis Induction: To induce ferroptosis, cells are treated with specific inhibitors. For example, HT1080 cells can be treated with 2 µM RSL3 or with erastin.[7]
4.2 Cell Viability Assay
-
Method: Cell viability can be assessed using various methods, including the CellTiter-Glo Luminescent Cell Viability Assay (Promega) or by staining with propidium iodide (PI) and subsequent flow cytometry analysis.
-
Procedure (General):
-
Seed cells in a 96-well plate at a desired density.
-
After 24 hours, treat the cells with a ferroptosis inducer (e.g., RSL3) in the presence or absence of this compound (e.g., 100 µM).
-
Incubate for the desired time period (e.g., 2-4 hours).
-
Measure cell viability according to the manufacturer's protocol for the chosen assay.
-
4.3 Lipid Peroxidation Assay
-
Reagent: C11-BODIPY 581/591 (Thermo Fisher Scientific) is a fluorescent probe used to detect lipid peroxidation. In its reduced state, it emits fluorescence at ~590 nm, and upon oxidation by lipid hydroperoxides, its fluorescence shifts to ~520 nm.
-
Procedure:
-
Treat cells with a ferroptosis inducer and/or this compound as described above.
-
Incubate the cells with C11-BODIPY at a final concentration of 2 µM for 30 minutes at 37°C.
-
Wash the cells with Phosphate-Buffered Saline (PBS).
-
Analyze the fluorescence by flow cytometry or fluorescence microscopy, measuring the shift from red to green fluorescence as an indicator of lipid peroxidation.
-
4.4 RNA Sequencing (RNA-seq) Analysis
-
Procedure:
-
Treat HT1080 cells with a ferroptosis inducer (e.g., RSL3) with or without this compound.
-
Isolate total RNA from the cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
Prepare sequencing libraries from the isolated RNA.
-
Perform high-throughput sequencing.
-
Analyze the sequencing data to identify differentially expressed genes (DEGs) and perform Gene Set Enrichment Analysis (GSEA) for ferroptosis-related gene sets.[7]
-
4.5 Analysis of Oxidized Phospholipids by LC-MS
-
Lipid Extraction: Lipids are extracted from cell pellets using the Folch method.
-
LC-MS Analysis:
-
Samples are subjected to Liquid Chromatography-Mass Spectrometry (LC-MS) analysis using a system such as a Dionex Ultimate 3000 LC coupled with a Q-Exactive mass spectrometer.
-
Separation is achieved on a silica column with a gradient elution of mobile phases consisting of isopropanol, hexane, and water with ammonium formate.
-
Data is acquired in negative ion mode, and oxidized phospholipid species are identified and quantified based on their mass-to-charge ratio (m/z) and retention times against a known database.[10]
-
Signaling Pathways and Visualizations
5.1 Canonical Role of this compound in Arp2/3 Inhibition
Caption: Canonical pathway of Arp2/3 complex inhibition by this compound.
5.2 Proposed Mechanism of this compound in Ferroptosis Inhibition
Caption: this compound inhibits ferroptosis via direct antioxidant activity.
5.3 Experimental Workflow for Studying this compound in Ferroptosis
Caption: Workflow for studying this compound's effects on ferroptosis.
Conclusion and Future Directions
This compound has been identified as a potent inhibitor of ferroptosis, acting through a novel mechanism that is independent of its well-characterized role as an Arp2/3 complex inhibitor. Its ability to directly scavenge lipid radicals highlights the potential for developing new classes of anti-ferroptotic agents. The in vivo efficacy of this compound in a model of renal ischemia-reperfusion injury further underscores its therapeutic potential for diseases where ferroptosis is a key driver of pathology.
Future research should focus on:
-
Elucidating the precise structure-activity relationship of this compound and its analogs to optimize their antioxidant and anti-ferroptotic properties.
-
Evaluating the efficacy of this compound in a broader range of ferroptosis-driven disease models, including neurodegenerative diseases and certain types of cancer.
-
Investigating potential off-target effects and optimizing dosing and delivery strategies for in vivo applications.
This technical guide provides a comprehensive foundation for researchers and drug developers working with this compound in the context of ferroptosis, facilitating further exploration of this promising therapeutic avenue.
References
- 1. embopress.org [embopress.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small molecules this compound and CK-869 inhibit Arp2/3 complex by blocking an activating conformational change - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arp2/3 complex - Wikipedia [en.wikipedia.org]
- 5. Arp2/3 complex inhibitors adversely affect actin cytoskeleton remodeling in the cultured murine kidney collecting duct M-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Diverse Family of Arp2/3 Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound protects against ferroptosis and renal ischemia-reperfusion injury through a microfilament-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound protects against ferroptosis and renal ischemia-reperfusion injury through a microfilament-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Signaling pathways and defense mechanisms of ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Preparing CK-666 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
CK-666 is a potent and cell-permeable inhibitor of the Actin-Related Protein 2/3 (Arp2/3) complex.[1][2][3][4][5] It functions by stabilizing the inactive state of the complex, thereby preventing actin polymerization.[4][5][6] Due to its critical role in studying actin dynamics, cell migration, and other cellular processes, the correct preparation of a this compound stock solution is fundamental for reproducible experimental results. This document provides a detailed protocol for preparing a stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Quantitative Data Summary
For accurate and consistent preparation of this compound stock solutions, refer to the following quantitative data.
| Parameter | Value | Source(s) |
| Molecular Weight (MW) | 296.34 g/mol | [1][3][4] |
| Appearance | White to off-white crystalline solid | [5][6] |
| Solubility in DMSO | ≥ 59 mg/mL (≥ 199 mM) | [1][2][3] |
| Recommended Stock Concentration | 10 mM - 100 mM | [2][3] |
| Storage of Solid Compound | -20°C for up to 4 years | [1][3][5] |
| Storage of Stock Solution | -20°C for up to 1 year, or -80°C for up to 2 years | [1][6] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol outlines the steps to prepare a 10 mM stock solution of this compound. The principles can be adapted to prepare other concentrations.
Materials
-
This compound powder (purity ≥98%)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
(Optional) Sonicator
Procedure
-
Pre-experimental Calculations:
-
To prepare a 10 mM stock solution, the required mass of this compound needs to be calculated using its molecular weight (296.34 g/mol ).
-
The formula for this calculation is: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
-
For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 0.29634 g/mol = 2.96 mg
-
-
Weighing this compound:
-
Tare a clean, dry microcentrifuge tube or vial on a calibrated analytical balance.
-
Carefully weigh out the calculated amount of this compound powder (e.g., 2.96 mg) and add it to the tube.
-
-
Dissolving in DMSO:
-
Ensuring Complete Dissolution:
-
Cap the tube securely and vortex the solution for 1-2 minutes until the this compound powder is completely dissolved.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
If complete dissolution is not achieved, brief sonication in an ultrasonic water bath can be applied.[3][4][7]
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.[6]
-
Label each aliquot clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[1][6]
-
Safety Precautions
-
This compound is a bioactive compound. Standard laboratory personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, should be worn at all times.
-
Handle the this compound powder in a fume hood or a designated area to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for detailed safety information before handling.
Visualizations
Experimental Workflow for this compound Stock Solution Preparation
Caption: A flowchart illustrating the key steps for preparing a this compound stock solution in DMSO.
Signaling Pathway Inhibition by this compound
Caption: this compound inhibits the Arp2/3 complex by stabilizing its inactive conformation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. CK 666, Actin polymerization inhibitor (CAS 442633-00-3) | Abcam [abcam.com]
- 3. lifetechindia.com [lifetechindia.com]
- 4. This compound | HIV Protease | Microtubule Associated | TargetMol [targetmol.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CK 666 | CAS:442633-00-3 | Arp2/3 inhibitor; inhibits actin polymerization | High Purity | Manufacturer BioCrick [biocrick.com]
Application Notes and Protocols for the Use of CK-666 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing CK-666, a potent and specific cell-permeable inhibitor of the Actin-Related Protein 2/3 (Arp2/3) complex, in various cell culture applications. This document outlines recommended working concentrations, detailed experimental protocols, and the underlying signaling pathways affected by this compound.
Introduction to this compound
This compound is a small molecule inhibitor that targets the Arp2/3 complex, a key regulator of actin cytoskeleton dynamics. The Arp2/3 complex is responsible for nucleating new actin filaments from the sides of existing filaments, leading to the formation of branched, dendritic actin networks. These networks are crucial for various cellular processes, including cell migration, lamellipodia formation, endocytosis, and intracellular pathogen motility.
By binding to a hydrophobic pocket at the interface of the Arp2 and Arp3 subunits, this compound stabilizes the inactive conformation of the Arp2/3 complex. This prevents the conformational changes necessary for its activation by nucleation-promoting factors (NPFs) such as Wiskott-Aldrich syndrome protein (WASP) and WASP-family verprolin-homologous protein (WAVE). Consequently, this compound effectively blocks the formation of branched actin networks, making it an invaluable tool for studying the roles of the Arp2/3 complex in cellular functions.
Data Presentation: Recommended Working Concentrations of this compound
The optimal working concentration of this compound is cell-type dependent and should be determined empirically for each specific application. The following table summarizes previously reported concentrations and their observed effects in various cell lines.
| Cell Line | Concentration Range (µM) | Incubation Time | Observed Effect | Reference |
| HeLa (Human cervical cancer) | 50 - 300 | 1 hour | Inhibition of vaccinia virus-induced actin polymerization.[1] | |
| SKOV3 (Human ovarian cancer) | 40 | 1 hour | Reduction of actin polymerization around intracellular Listeria.[2] | |
| M-1 (Murine kidney collecting duct) | 100 - 200 | 1 - 2 hours | Reorganization of F-actin, reduced cell motility, and decreased lamellipodia formation. No significant cytotoxicity observed at these concentrations and durations.[3] | |
| Glioma cell lines (U251, LN229, SNB19) | 50 - 100 | 30 minutes | Significant inhibition of cell migration in a wound healing assay.[4] | |
| B16-F1 (Mouse melanoma) | 100 | 1 hour | Blocked lamellipodia formation.[5] | |
| Fish Keratocytes & Drosophila S2 cells | 100 | Not Specified | Transformation of the lamellipodial dendritic network into a collection of transverse, elongate actin filaments.[6] | |
| HT1080 (Human fibrosarcoma) | 100 | 24 hours | No significant cytotoxicity observed in the context of ferroptosis studies.[3] | |
| Fission Yeast (S. pombe) | 10 - 100 | 30 minutes | Dose-dependent decrease in the number of actin patches and formation of ectopic cable-like F-actin.[7][8] |
Note: It is highly recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental endpoint. An inactive analog, CK-689, can be used as a negative control.
Signaling Pathway
The following diagram illustrates the signaling pathway leading to Arp2/3 complex activation and its inhibition by this compound.
References
- 1. 5298094.fs1.hubspotusercontent-na1.net [5298094.fs1.hubspotusercontent-na1.net]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Phalloidin staining protocol | Abcam [abcam.com]
- 4. broadpharm.com [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Wound healing assay - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for CK-666 Treatment in Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing CK-666, a potent and specific inhibitor of the Arp2/3 complex, for live-cell imaging studies. The protocols outlined below are designed to facilitate the investigation of actin dynamics and Arp2/3-dependent cellular processes.
Introduction to this compound
This compound is a cell-permeable small molecule that selectively inhibits the Arp2/3 complex.[1][2][3] Its mechanism of action involves binding to the Arp2/3 complex and stabilizing its inactive conformation, thereby preventing the nucleation of branched actin filaments.[1][3][4][5] This inhibitory action makes this compound an invaluable tool for dissecting the roles of the Arp2/3 complex in various cellular functions, including cell migration, lamellipodia formation, endocytosis, and intracellular pathogen motility.[3][5][6][7][8] For robust experimental design, it is recommended to use the structurally similar but inactive analog, CK-689, as a negative control.[5]
Mechanism of Action Signaling Pathway
This compound targets the Arp2/3 complex, a key player in the regulation of actin polymerization. The following diagram illustrates the signaling pathway and the point of inhibition by this compound.
Caption: Mechanism of this compound action on the Arp2/3 complex.
Quantitative Data Summary
The following tables summarize the reported IC50 values and commonly used concentrations of this compound in various experimental settings.
Table 1: IC50 Values of this compound
| Arp2/3 Complex Source | IC50 (µM) | Reference |
| Bovine Brain (BtArp2/3) | 17 | [2][9] |
| Fission Yeast (SpArp2/3) | 5 | [2][9] |
| Human (HsArp2/3) | 4 | [8] |
| General | 12 | [1][6] |
Table 2: Recommended Working Concentrations for Live-Cell Imaging
| Cell Type | Concentration (µM) | Incubation Time | Observed Effects | Reference |
| SKOV3 | 40 | 60 min | Reduction of actin polymerization around intracellular Listeria. | [8][9] |
| Trabecular Meshwork (TM) | 100 | Not Specified | Reduction in the number and length of filopodia. | [1] |
| M-1 (Murine Kidney) | 100 - 200 | 1 - 2 hours | Reorganization of F-actin, reduced cell motility, and lamellipodia formation. | [5] |
| Bone Marrow-Derived Macrophages | 100 | Not Specified | No significant impact on morphology and motility. | [10] |
| Uveal Melanoma (UM) | Not Specified | Not Specified | Extensive blebbing, failure to switch from amoeboid to mesenchymal motility. | [11] |
| A375 Melanoma | 20 | Not Specified | Inhibition of protrusion formation. | [12] |
| Coelomocytes | 100 | Not Specified | Transformation of lamellipodial actin into arcs and filopodia. | [13] |
| B16-F1 Melanoma | 100 | 1 hour | Blocked lamellipodium formation. | [14] |
Experimental Protocols
Reagent Preparation
Stock Solution Preparation:
-
This compound is typically supplied as a solid. To prepare a stock solution, dissolve this compound in fresh, anhydrous Dimethyl Sulfoxide (DMSO) to a final concentration of 10-50 mM. For example, to make a 10 mM stock, dissolve 2.95 mg of this compound (MW: 294.35 g/mol ) in 1 mL of DMSO.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light. Moisture-absorbing DMSO can reduce solubility.[9]
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium or imaging buffer. For example, to achieve a final concentration of 100 µM from a 10 mM stock, dilute 1 µL of the stock solution into 99 µL of medium.
-
It is crucial to prepare a vehicle control by adding the same volume of DMSO to the culture medium as used for the this compound treatment.
Live-Cell Imaging Protocol
This protocol provides a general guideline for treating cultured cells with this compound for live-cell imaging. Optimization of concentration and incubation time is recommended for each cell type and experimental question.
Caption: General workflow for this compound treatment in live-cell imaging.
Detailed Steps:
-
Cell Culture: Seed cells on glass-bottom dishes, chamber slides, or other imaging-compatible vessels. Culture cells in appropriate medium until they reach the desired confluency (typically 60-80%).
-
Pre-treatment Imaging (Optional but Recommended): Before adding this compound, acquire baseline images of the cells to observe their morphology and motility in the untreated state.
-
Treatment:
-
Prepare the this compound working solution and the vehicle control (DMSO in medium) as described in section 4.1.
-
Gently aspirate the existing culture medium from the cells.
-
Add the pre-warmed medium containing this compound or the vehicle control to the cells.
-
Incubate the cells at 37°C and 5% CO2 for the desired duration. Incubation times can range from minutes to several hours, depending on the experimental goals. A common starting point is 1-2 hours.[5]
-
-
Live-Cell Imaging:
-
Transfer the imaging dish to the stage of a live-cell imaging microscope equipped with an environmental chamber to maintain temperature, humidity, and CO2 levels.
-
Acquire time-lapse images using appropriate microscopy techniques (e.g., phase contrast, DIC, or fluorescence if cells are labeled).
-
The imaging frequency should be optimized to capture the dynamics of the process of interest without causing significant phototoxicity.
-
Washout Experiment Protocol
To determine if the effects of this compound are reversible, a washout experiment can be performed.
-
After the desired incubation period with this compound, aspirate the medium containing the inhibitor.
-
Gently wash the cells two to three times with pre-warmed, fresh culture medium.
-
Add fresh culture medium to the cells.
-
Return the cells to the incubator or continue imaging on the microscope to observe the recovery of normal cellular functions. Actin filament halos and comet tails have been shown to reform after a 60-minute washout in SKOV3 cells.[8][9]
Important Considerations and Best Practices
-
Concentration Optimization: The optimal concentration of this compound can vary significantly between cell types. It is crucial to perform a dose-response curve to determine the lowest effective concentration that elicits the desired phenotype without causing cytotoxicity.[5]
-
Cytotoxicity: At high concentrations or with prolonged exposure, this compound may induce cytotoxic effects. It is important to assess cell viability using assays such as Trypan Blue exclusion or a LIVE/DEAD stain. The concentrations used in the cited studies (100-200 µM) did not cause a loss of cell viability in M-1 cells.[5]
-
Control Experiments: Always include a vehicle control (DMSO) to account for any effects of the solvent. The use of the inactive analog, CK-689, is also highly recommended to confirm that the observed effects are specific to the inhibition of the Arp2/3 complex.[5]
-
Imaging Conditions: Minimize phototoxicity during live-cell imaging by using the lowest possible excitation light intensity and exposure times. Utilize sensitive cameras and appropriate filters.
By following these detailed protocols and considering the best practices, researchers can effectively utilize this compound as a powerful tool to investigate the intricate roles of the Arp2/3 complex in live cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Arp2/3 inhibitor | Probechem Biochemicals [probechem.com]
- 3. agscientific.com [agscientific.com]
- 4. Small molecules this compound and CK-869 inhibit actin-related protein 2/3 complex by blocking an activating conformational change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arp2/3 complex inhibitors adversely affect actin cytoskeleton remodeling in the cultured murine kidney collecting duct M-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | How does plasticity of migration help tumor cells to avoid treatment: Cytoskeletal regulators and potential markers [frontiersin.org]
- 8. Characterization of two classes of small molecule inhibitors of Arp2/3 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | Actin inhibitor | Mechanism | Concentration [selleckchem.com]
- 10. This compound and CK-869 differentially inhibit Arp2/3 iso-complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. c-Src activity is differentially required by cancer cell motility modes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Arp2/3 complex inhibition radically alters lamellipodial actin architecture, suspended cell shape, and the cell spreading process - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Screening and Characterization of Novel Potent Arp2/3 Inhibitory Compounds Analogous to this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Cell Migration and Invasion Using CK-666
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing CK-666, a potent and specific inhibitor of the Arp2/3 complex, to investigate cell migration and invasion. The detailed protocols and supporting data will enable researchers to effectively design and execute experiments to explore the role of the Arp2/3 complex in various cellular processes, particularly in the context of cancer metastasis and other diseases involving aberrant cell motility.
Introduction to this compound and its Mechanism of Action
This compound is a cell-permeable small molecule that selectively inhibits the actin-related protein 2/3 (Arp2/3) complex.[1][2] The Arp2/3 complex is a crucial component of the cellular machinery responsible for nucleating branched actin filaments, which are essential for the formation of lamellipodia, sheet-like protrusions at the leading edge of migrating cells.[3][4][5] By stabilizing the inactive conformation of the Arp2/3 complex, this compound prevents the conformational change required for its activation, thereby blocking the initiation of new actin filament branches.[1][2][6] This inhibition of branched actin network formation leads to a reduction in lamellipodia protrusion and, consequently, a decrease in cell migration and invasion.[4] This makes this compound an invaluable tool for studying cellular processes that depend on Arp2/3-mediated actin dynamics.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound in various experimental settings.
Table 1: Inhibitory Concentrations of this compound
| Parameter | Value | Target/System | Reference |
| IC50 | 17 µM | Bovine Arp2/3 complex | [7] |
| IC50 | 5 µM | S. pombe Arp2/3 complex | [7] |
| IC50 | 12 µM | Arp2/3 complex | [1] |
| IC50 | 23 µM | Arp2/3-mediated actin polymerization | [8] |
| Effective Concentration | 40 µM | SKOV3 cells (inhibition of actin polymerization) | [7] |
| Effective Concentration | 100 µM | Trabecular meshwork cells (reduction of filopodia) | [1] |
| Effective Concentration | 100-200 µM | M-1 kidney cells (inhibition of motility) | [9] |
| Effective Concentration | 100 µM | HeLa cells (inhibition of invasion) | [10] |
| Effective Concentration | 100 µM | 1306 fibroblasts (reduction of migration) | [11] |
Table 2: Effects of this compound on Cell Migration and Invasion
| Cell Line | Assay | This compound Concentration | % Inhibition/Effect | Reference |
| U251 Glioma | Wound Healing | Not specified | 38.73 ± 3.45% inhibition of migration | [12] |
| LN229 Glioma | Wound Healing | Not specified | 57.40 ± 2.16% inhibition of migration | [12] |
| SNB19 Glioma | Wound Healing | Not specified | 34.17 ± 3.82% inhibition of migration | [12] |
| M-1 Kidney Cells | Motility Assay | 200 µM | Significant decrease in motility rate | [9] |
| B16-F1 Melanoma | Wound Healing | 25 µM (analogs) | Inhibition of migration comparable to 100 µM this compound | [8] |
| M-1 Kidney Cells | Lamellipodia Formation | 100-200 µM | Up to 90% decrease in lamellipodia formation | [9] |
Signaling Pathways and Experimental Workflows
Figure 1: Simplified signaling pathway of Arp2/3 complex activation and its inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. agscientific.com [agscientific.com]
- 3. Arp2/3 complex - Wikipedia [en.wikipedia.org]
- 4. rupress.org [rupress.org]
- 5. Branching out in different directions: Emerging cellular functions for the Arp2/3 complex and WASP-family actin nucleation factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Synthesis, Screening and Characterization of Novel Potent Arp2/3 Inhibitory Compounds Analogous to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Arp2/3 complex inhibitors adversely affect actin cytoskeleton remodeling in the cultured murine kidney collecting duct M-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for CK-666 in Neuronal Growth Cone Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
CK-666 is a potent and specific, cell-permeable inhibitor of the Actin-Related Protein 2/3 (Arp2/3) complex.[1][2] The Arp2/3 complex is a crucial component of the cellular machinery, responsible for nucleating branched actin filaments, which are fundamental to the formation of lamellipodia and other protrusive structures at the leading edge of migrating cells, including neuronal growth cones.[3][4] By stabilizing the inactive state of the Arp2/3 complex, this compound prevents the conformational change required for its activation, thereby inhibiting the formation of new actin branches.[5][6] This makes this compound an invaluable tool for dissecting the role of Arp2/3-mediated actin dynamics in various aspects of neuronal development, such as axon guidance, growth cone motility, and filopodia formation.[3][7][8]
Mechanism of Action
This compound binds to a site between the Arp2 and Arp3 subunits of the complex, locking it in an inactive conformation.[5][6] This prevents the "short pitch" conformation necessary for nucleating a new "daughter" actin filament from the side of an existing "mother" filament at a characteristic 70-degree angle.[4] The inhibition of this process leads to a significant reduction in the branched actin network that forms the lamellipodia of the growth cone.
Application Notes
The use of this compound has revealed that the role of the Arp2/3 complex in neuronal growth cones can be context-dependent, particularly influenced by the substrate on which the neurons are grown.[7][8]
Effects on Growth Cone Morphology and Dynamics:
-
Lamellipodia and Veil Dynamics: Inhibition of Arp2/3 with this compound leads to the disruption and retraction of lamellipodial veils in the growth cone.[9] This is often accompanied by a reduction in the density of the actin network at the leading edge.
-
Filopodia: The effect on filopodia is more complex. Some studies report a reduction in the number of filopodia, while others observe an enhancement of filopodia length.[7][10] This suggests that Arp2/3 may not be essential for filopodia initiation in all contexts and that other actin nucleators, like formins, may play a more dominant role.
-
Actin Retrograde Flow: Interestingly, inhibiting the Arp2/3 complex with this compound has been shown to increase the rate of retrograde actin flow in the growth cone periphery.[7] This suggests that the branched actin network generated by Arp2/3 normally constrains the contractile forces generated by myosin II that drive this flow.[9]
-
Growth Cone Motility and Axon Elongation: this compound treatment generally leads to a reduction in growth cone migration velocity and can result in shorter axon lengths over time.[7][11] However, the extent of this inhibition can be substrate-dependent. For instance, the effect is more pronounced on L1 cell adhesion molecule substrates compared to laminin.[7]
Data Presentation
The following tables summarize quantitative data from studies using this compound to analyze neuronal growth cones.
Table 1: Effect of this compound on Growth Cone Motility and Axon Length
| Parameter | Neuronal Type | Substrate | This compound Concentration | Observation | Reference |
| Migration Velocity | DRG Neurons | L1 | 50 µM | ~30% reduction compared to control. | [7][11] |
| DRG Neurons | Laminin | 50 µM | No significant deficit in migration velocity. | [7] | |
| Axon Length | DRG Neurons | L1 | 50 µM | 60-75% of control axon length after overnight inhibition. | [7] |
| Neurite Outgrowth | N1E-115 Neuroblastoma | Laminin | 25 µM | Stagnation of neurite outgrowth. | [10] |
Table 2: Effect of this compound on Growth Cone Morphology and F-actin Content
| Parameter | Neuronal Type | Substrate | This compound Concentration | Observation | Reference |
| Leading Edge Protrusion | DRG Neurons | L1 | 50 µM | Significant reduction after NGF stimulation. | [7][11] |
| Total F-actin Content | DRG Neurons | Laminin | 50 µM | Minor increase in F-actin after NGF stimulation compared to a large increase in controls. | [7][11] |
| Filopodia Number | DRG Neurons | Laminin & L1 | 50 µM | Reduction in the number of filopodia. | [7] |
| Filopodia Length | N1E-115 Neuroblastoma | Laminin | 25 µM | Enhancement of filopodia length. | [10] |
| Actin Retrograde Flow | DRG Neurons | Laminin | 50 µM | Increased retrograde flow rate in lamellipodial veils. | [7] |
| Aplysia Bag Cell Neurons | Poly-L-lysine | 100 µM | Increased retrograde flow rates. | [9] |
Experimental Protocols
Protocol 1: Analysis of Fixed Neuronal Growth Cones after this compound Treatment
This protocol describes a general procedure for treating cultured neurons with this compound, followed by fixation and staining to visualize the actin cytoskeleton.
Materials:
-
Primary neurons (e.g., Dorsal Root Ganglion (DRG) or hippocampal neurons) cultured on appropriate substrates (e.g., laminin-coated coverslips).
-
Neuronal culture medium.
-
This compound (stock solution in DMSO, typically 10-50 mM).[12]
-
DMSO (vehicle control).
-
Phosphate-Buffered Saline (PBS).
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS.
-
Permeabilization Solution: 0.1% Triton X-100 in PBS.
-
Staining Solution: Fluorescently-labeled phalloidin (e.g., Alexa Fluor 488 phalloidin) in PBS.
-
Mounting medium with DAPI.
Procedure:
-
Cell Culture: Plate neurons on coated coverslips and culture until they develop well-defined axons and growth cones.
-
This compound Treatment:
-
Prepare working solutions of this compound in pre-warmed culture medium. A typical final concentration range is 25-100 µM.[9][10][11] Also, prepare a vehicle control with the same final concentration of DMSO.
-
Aspirate the old medium from the cells and replace it with the medium containing this compound or DMSO.
-
Incubate for the desired time (e.g., 20 minutes to several hours), depending on the experimental goal.[7][9]
-
-
Fixation:
-
Carefully aspirate the treatment medium.
-
Gently wash the cells once with pre-warmed PBS.
-
Add the fixation solution and incubate for 15-20 minutes at room temperature.
-
-
Permeabilization and Staining:
-
Wash the cells three times with PBS.
-
Add the permeabilization solution and incubate for 5 minutes.
-
Wash three times with PBS.
-
Add the phalloidin staining solution and incubate for 20-30 minutes at room temperature, protected from light.
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Mount the coverslips onto glass slides using a mounting medium containing DAPI.
-
Image the growth cones using fluorescence microscopy. Analyze morphology, F-actin distribution, and intensity.
-
Protocol 2: Live-Cell Imaging of Growth Cone Dynamics with this compound
This protocol allows for the real-time observation of changes in growth cone motility and morphology upon Arp2/3 inhibition.
Materials:
-
Neurons cultured in glass-bottom dishes suitable for live-cell imaging.
-
Live-cell imaging medium (e.g., Hibernate-E or FluoroBrite).
-
This compound and DMSO stock solutions.
-
A microscope equipped with an environmental chamber (to maintain 37°C and 5% CO2) and time-lapse imaging capabilities.
-
Optional: Cells expressing fluorescently-tagged actin or other cytoskeletal proteins.
Procedure:
-
Setup: Place the culture dish on the microscope stage within the environmental chamber and allow it to equilibrate.
-
Baseline Imaging: Identify healthy growth cones and acquire time-lapse images for a baseline period (e.g., 10-15 minutes) to capture normal motility.
-
Treatment Addition:
-
Carefully add a concentrated solution of this compound or DMSO to the imaging medium to reach the desired final concentration without significantly changing the volume or disturbing the cells.
-
Alternatively, perform a full medium exchange with pre-warmed imaging medium containing the inhibitor or vehicle.
-
-
Post-Treatment Imaging: Immediately resume time-lapse imaging and continue for the desired duration (e.g., 30-60 minutes) to capture the dynamic response to the inhibitor.
-
Analysis: Analyze the time-lapse sequences to quantify changes in growth cone velocity, protrusion/retraction rates, and morphological parameters using kymographs or specialized software like Growth Cone Analyzer (GCA).[10]
Logical Relationships and Visualization
The interplay between this compound, the Arp2/3 complex, and the resulting growth cone structures is summarized in the diagram below. Inhibition of the Arp2/3 complex directly impacts the formation of the branched actin network, which in turn alters the balance between lamellipodial and filopodial structures and affects overall growth cone behavior.
References
- 1. This compound | Actin inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Arp2/3 complex, UNC-115/abLIM, and UNC-34/Enabled regulate axon guidance and growth cone filopodia formation in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arp2/3 complex - Wikipedia [en.wikipedia.org]
- 5. embopress.org [embopress.org]
- 6. researchgate.net [researchgate.net]
- 7. The Role of Arp2/3 in Growth Cone Actin Dynamics and Guidance Is Substrate Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Arp2/3 complex–dependent actin networks constrain myosin II function in driving retrograde actin flow - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Automated profiling of growth cone heterogeneity defines relations between morphology and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jneurosci.org [jneurosci.org]
- 12. Arp2/3 complex inhibition radically alters lamellipodial actin architecture, suspended cell shape, and the cell spreading process - PMC [pmc.ncbi.nlm.nih.gov]
CK-666: A Potent Inhibitor of Lamellipodia Formation via Arp2/3 Complex Inhibition
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction
CK-666 is a cell-permeable small molecule that acts as a specific inhibitor of the Actin-related protein 2/3 (Arp2/3) complex.[1][2] By binding to a site between the Arp2 and Arp3 subunits, this compound stabilizes the complex in an inactive conformation, thereby preventing the conformational changes necessary for its activation.[1][3][4] This inhibition of the Arp2/3 complex disrupts the nucleation of new actin filaments, which is a critical step in the formation of branched actin networks that drive the protrusion of lamellipodia.[3][5] Consequently, this compound is a valuable tool for studying cellular processes that depend on Arp2/3-mediated actin polymerization, such as cell migration, invasion, and phagocytosis.[3][6]
Mechanism of Action
The Arp2/3 complex is a key mediator of actin nucleation, generating branched actin filaments that form the structural basis of lamellipodia. Upon activation by nucleation-promoting factors (NPFs), the Arp2/3 complex undergoes a conformational change that allows it to bind to the side of an existing actin filament and nucleate a new "daughter" filament at a 70-degree angle. This process of dendritic nucleation is essential for the protrusive force required for lamellipodia extension and cell motility.
This compound specifically targets the Arp2/3 complex, locking it in an inactive state and thereby inhibiting the formation of these branched actin networks.[1][3][4] It is important to note that the inhibitory effect of this compound can be dependent on the isoform composition of the Arp2/3 complex. For instance, this compound effectively inhibits ArpC1A-containing complexes but not those containing ArpC1B when it comes to generating branched actin.[7]
Quantitative Data
The following table summarizes the key quantitative data for this compound from various studies.
| Parameter | Value | Species/System | Reference |
| IC50 | 12 µM | Not specified | [1] |
| IC50 | 17 µM | Bovine thymus Arp2/3 complex | [2] |
| IC50 | 5 µM | Schizosaccharomyces pombe Arp2/3 complex | [2] |
| IC50 | 23 µM | In vitro pyrene-actin polymerization assay | [8] |
| Effective Concentration in Cells | 20-50 µM | Sea urchin embryos (no effect on cleavage) | [5] |
| Effective Concentration in Cells | 40 µM | SKOV3 cells (inhibition of actin halos) | [2] |
| Effective Concentration in Cells | 50 µM | Human lung microvascular endothelial cells (HLMVECs) | [9] |
| Effective Concentration in Cells | 100 µM | B16-F1 melanoma cells (almost complete blockage of lamellipodia) | [5][8] |
| Effective Concentration in Cells | 100 µM | Jurkat T-cells (retraction of lamellipodia) | [10] |
| Effective Concentration in Cells | 100-200 µM | M-1 kidney collecting duct cells | [3] |
| Binding Affinity (KD) | 0.9 ± 0.3 µM (uninhibited) | Bovine thymus Arp2/3 complex to actin filaments | [4] |
| Binding Affinity (KD) | 2 ± 1 µM (with this compound) | Bovine thymus Arp2/3 complex to actin filaments | [4] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound inhibition of Arp2/3-mediated actin polymerization.
Caption: General experimental workflow for studying this compound effects.
Experimental Protocols
Protocol 1: Inhibition of Lamellipodia Formation and Visualization by Fluorescence Microscopy
This protocol describes how to treat cells with this compound and visualize the effect on lamellipodia formation by staining for filamentous actin (F-actin).
Materials:
-
Cells of interest (e.g., B16-F1 melanoma cells, HeLa cells)
-
Glass coverslips
-
Cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Fluorescently conjugated Phalloidin (e.g., Phalloidin-Alexa Fluor 488)
-
Mounting medium with DAPI
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere and grow to the desired confluency (typically 50-70%).
-
This compound Treatment:
-
Prepare a working solution of this compound in pre-warmed cell culture medium. A common final concentration is 100 µM.[5][8]
-
Prepare a vehicle control with the same final concentration of DMSO.
-
Aspirate the old medium from the cells and replace it with the this compound or vehicle control-containing medium.
-
Incubate the cells for 1-2 hours at 37°C in a CO2 incubator.[3]
-
-
Fixation:
-
Aspirate the treatment medium and wash the cells once with PBS.
-
Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.[11]
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes at room temperature.[11]
-
Wash the cells three times with PBS.
-
-
Staining:
-
Prepare the fluorescently conjugated phalloidin solution in PBS according to the manufacturer's instructions.
-
Incubate the cells with the phalloidin solution for 20-60 minutes at room temperature, protected from light.[12]
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using a mounting medium containing DAPI to counterstain the nuclei.
-
Image the cells using a fluorescence microscope. Lamellipodia will appear as broad, actin-rich protrusions at the cell periphery in control cells, and this morphology is expected to be significantly reduced or absent in this compound treated cells.[3]
-
Protocol 2: Wound Healing Assay to Assess the Effect of this compound on Cell Migration
This assay measures the effect of this compound on collective cell migration.
Materials:
-
Cells of interest that form a confluent monolayer (e.g., U251 glioma cells)
-
6-well or 12-well plates
-
200 µL pipette tip
-
Cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and grow them to full confluency.
-
Wound Creation:
-
Create a "wound" in the cell monolayer by scratching a straight line with a sterile 200 µL pipette tip.[13]
-
Wash the cells with PBS to remove dislodged cells.
-
-
This compound Treatment:
-
Replace the PBS with fresh cell culture medium containing this compound (e.g., 100 µM) or a vehicle control.
-
-
Image Acquisition:
-
Immediately acquire an image of the wound at time 0.
-
Incubate the plate at 37°C in a CO2 incubator.
-
Acquire images of the same wound area at regular intervals (e.g., every 6, 12, 24, and 48 hours).[13]
-
-
Analysis:
-
Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure over time for both this compound treated and control cells. A significant reduction in wound closure in the presence of this compound indicates an inhibition of cell migration.[13]
-
Protocol 3: Transwell Migration Assay
This assay assesses the migration of individual cells through a porous membrane.
Materials:
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
Cells of interest
-
Serum-free cell culture medium
-
Cell culture medium with a chemoattractant (e.g., 10% FBS)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cotton swabs
-
Crystal violet stain
-
Microscope
Procedure:
-
Cell Preparation:
-
Harvest cells and resuspend them in serum-free medium at a desired concentration (e.g., 5 x 10^5 cells/mL).[14]
-
Add this compound or vehicle control to the cell suspension.
-
-
Assay Setup:
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a duration appropriate for the cell type (e.g., 12-24 hours).
-
Staining and Quantification:
-
After incubation, remove the medium from the upper and lower chambers.
-
Gently remove the non-migrated cells from the upper surface of the membrane with a cotton swab.[14]
-
Fix the migrated cells on the lower surface of the membrane with a fixative (e.g., 4% PFA).
-
Stain the migrated cells with crystal violet for 10-20 minutes.[14]
-
Wash the inserts with water to remove excess stain and allow them to air dry.
-
Count the number of migrated cells in several random fields of view under a microscope.
-
Alternatively, the crystal violet can be eluted with a solvent (e.g., 33% acetic acid) and the absorbance can be measured to quantify migration.[14]
-
Conclusion
This compound is a powerful and specific inhibitor of the Arp2/3 complex, making it an indispensable tool for investigating the role of lamellipodia and branched actin networks in various cellular functions. By utilizing the protocols and understanding the quantitative parameters outlined in these application notes, researchers can effectively employ this compound to dissect the molecular mechanisms underlying cell motility and other actin-dependent processes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Actin inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. Arp2/3 complex inhibitors adversely affect actin cytoskeleton remodeling in the cultured murine kidney collecting duct M-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecules this compound and CK-869 inhibit Arp2/3 complex by blocking an activating conformational change - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound and CK-869 differentially inhibit Arp2/3 iso-complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. Frontiers | Synthesis, Screening and Characterization of Novel Potent Arp2/3 Inhibitory Compounds Analogous to this compound [frontiersin.org]
- 9. Lamellipodia imaging and quantification [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. Actin-dependent Lamellipodia Formation and Microtubule-dependent Tail Retraction Control-directed Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phalloidin staining protocol | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. corning.com [corning.com]
Application Notes and Protocols for CK-666 Washout Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
CK-666 is a potent and specific small molecule inhibitor of the Actin-Related Protein 2/3 (Arp2/3) complex.[1][2][3][4][5] The Arp2/3 complex is a crucial component of the cellular machinery, playing a pivotal role in the nucleation and branching of actin filaments.[2][6][7][8] This process is fundamental to various cellular functions, including cell migration, lamellipodia formation, phagocytosis, and intracellular motility.[6][9] this compound exerts its inhibitory effect by stabilizing the inactive conformation of the Arp2/3 complex, thereby preventing the conformational changes necessary for its activation and subsequent actin nucleation.[2][3][4]
A key characteristic of this compound is the reversibility of its inhibitory action.[10][11][12][13] This property makes it an invaluable tool for studying the dynamic processes regulated by the Arp2/3 complex. A washout experiment, where the inhibitor is removed from the experimental system, allows researchers to observe the restoration of Arp2/3 complex activity and the consequent recovery of cellular functions. This application note provides a detailed protocol for performing a this compound washout experiment, enabling the investigation of the temporal dynamics of actin-dependent cellular processes.
Mechanism of Action of this compound
The Arp2/3 complex, when activated by Nucleation Promoting Factors (NPFs) such as WASp and WAVE, binds to the side of an existing "mother" actin filament and nucleates a new "daughter" filament at a characteristic 70-degree angle.[6] This creates a branched, dendritic actin network that generates the protrusive forces necessary for processes like cell migration.[9] this compound binds to a site at the interface of the Arp2 and Arp3 subunits, locking the complex in an open, inactive state.[3][11] This prevents the subunits from adopting the closed, filament-like conformation required to initiate a new actin filament.
Quantitative Data Summary
The following table summarizes key quantitative data related to the activity of this compound.
| Parameter | Value | Species/System | Reference |
| IC50 | 17 µM | Bovine brain Arp2/3 complex | [1] |
| 5 µM | S. pombe Arp2/3 complex | [1] | |
| 12 µM | General (cell-permeable) | [4] | |
| 4 µM | Human Arp2/3 complex | [13] | |
| 23 µM | In vitro actin polymerization | [14] | |
| Working Concentration | 10-200 µM | Various cell lines | [15][16] |
| 40 µM | SKOV3 cells | [1] | |
| 100 µM | Coelomocytes, Drosophila S2 cells | [10] | |
| Treatment Time | 15-60 minutes | Various cell lines | [1][13][15] |
| Washout Time | 10-60 minutes | Various cell lines | [1][12][13][17] |
Experimental Protocols
This section provides a detailed methodology for a this compound washout experiment, adaptable for various cell-based assays such as immunofluorescence, live-cell imaging, and cell migration assays.
Materials
-
Cells of interest cultured on appropriate substrates (e.g., glass coverslips, imaging dishes)
-
Complete cell culture medium
-
This compound (stock solution typically prepared in DMSO)
-
CK-689 (inactive analog of this compound, for use as a negative control)
-
Phosphate-Buffered Saline (PBS), pre-warmed to 37°C
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)
-
Fluorescently labeled phalloidin (for F-actin staining)
-
DAPI or Hoechst (for nuclear staining)
-
Mounting medium
-
Microscopy equipment (confocal or widefield fluorescence microscope)
Protocol: this compound Treatment and Washout for Immunofluorescence
-
Cell Seeding: Seed cells on sterile glass coverslips in a multi-well plate at a density that will result in 50-70% confluency on the day of the experiment. Allow cells to adhere and grow for 24-48 hours.
-
This compound Treatment:
-
Prepare working concentrations of this compound and the inactive control, CK-689, in pre-warmed complete culture medium. A final concentration of 50-100 µM this compound is a common starting point.
-
Include a vehicle control (e.g., DMSO at the same final concentration as the this compound and CK-689 conditions).
-
Aspirate the culture medium from the wells and replace it with the medium containing this compound, CK-689, or the vehicle control.
-
Incubate the cells for a predetermined time, typically 30-60 minutes, at 37°C in a CO2 incubator.
-
-
Washout Procedure:
-
To initiate the washout, aspirate the medium containing the inhibitor.
-
Gently wash the cells three times with pre-warmed PBS to ensure complete removal of the compound.
-
After the final wash, add pre-warmed complete culture medium to the wells.
-
Return the cells to the incubator for the desired washout period (e.g., 15, 30, or 60 minutes).
-
-
Fixation and Staining:
-
At the end of the washout period, aspirate the medium and fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes.
-
Stain for F-actin by incubating with fluorescently labeled phalloidin in blocking buffer for 20-30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI or Hoechst for 5 minutes.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope. Capture images of the actin cytoskeleton and nuclei for each condition (untreated, vehicle control, CK-689, this compound treated, and washout time points).
-
Adaptation for Live-Cell Imaging
For live-cell imaging, cells should be plated in imaging-specific dishes. The treatment and washout steps are performed directly on the microscope stage, allowing for real-time visualization of the dynamic changes in the actin cytoskeleton.
Adaptation for Cell Migration (Wound Healing) Assay
-
Grow cells to a confluent monolayer in a multi-well plate.
-
Create a "wound" by scratching the monolayer with a sterile pipette tip.
-
Wash with PBS to remove dislodged cells.
-
Add medium containing this compound, CK-689, or vehicle control.
-
Image the wound at time zero.
-
Incubate for a set period (e.g., 6-24 hours).
-
For the washout condition, after an initial treatment period (e.g., 1 hour), perform the washout procedure as described above and replace with fresh medium.
-
Acquire images of the wound at various time points to monitor cell migration into the cleared area.
Visualizations
Caption: Signaling pathway of Arp2/3 complex-mediated actin polymerization and its inhibition by this compound.
Caption: General experimental workflow for a this compound washout experiment.
References
- 1. This compound | Actin inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. agscientific.com [agscientific.com]
- 3. Small molecules this compound and CK-869 inhibit actin-related protein 2/3 complex by blocking an activating conformational change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. Arp2/3 complex - Wikipedia [en.wikipedia.org]
- 7. Structure and function of the Arp2/3 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Function and regulation of the Arp2/3 complex during cell migration in diverse environments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The cell pushes back: The Arp2/3 complex is a key orchestrator of cellular responses to environmental forces - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Arp2/3 complex inhibition radically alters lamellipodial actin architecture, suspended cell shape, and the cell spreading process - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small molecules this compound and CK-869 inhibit Arp2/3 complex by blocking an activating conformational change - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Arp2/3 complex–dependent actin networks constrain myosin II function in driving retrograde actin flow - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of two classes of small molecule inhibitors of Arp2/3 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Screening and Characterization of Novel Potent Arp2/3 Inhibitory Compounds Analogous to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Arp2/3 complex inhibitors adversely affect actin cytoskeleton remodeling in the cultured murine kidney collecting duct M-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Homeostatic Actin Cytoskeleton Networks Are Regulated by Assembly Factor Competition for Monomers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CK-666 in Combination with Other Cytoskeletal Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
CK-666 is a potent and specific cell-permeable inhibitor of the Actin-Related Protein 2/3 (Arp2/3) complex.[1][2] By stabilizing the inactive state of the complex, this compound prevents the nucleation of new actin filaments, thereby inhibiting the formation of branched actin networks.[1][2][3] These branched networks are crucial for various cellular processes, including lamellipodia formation, cell migration, and intracellular trafficking.[3] The targeted inhibition of the Arp2/3 complex by this compound makes it an invaluable tool for dissecting the roles of branched actin in cellular functions.
The strategic combination of this compound with other cytoskeletal drugs that target different components or aspects of the cytoskeleton can lead to synergistic or antagonistic effects, providing deeper insights into the intricate interplay of the cytoskeletal network. Such combinations can also unveil novel therapeutic strategies for diseases characterized by aberrant cell motility and cytoskeletal dynamics, such as cancer.[4]
These application notes provide detailed protocols for utilizing this compound in combination with other widely used cytoskeletal inhibitors, including actin- and microtubule-targeting drugs. The provided methodologies and data summaries are intended to guide researchers in designing and executing experiments to explore the combinatorial effects of these potent cellular probes.
Data Presentation: Quantitative Effects of this compound Combinations
The following tables summarize the quantitative data from key studies investigating the effects of this compound in combination with other cytoskeletal drugs.
| Drug Combination | Cell Type | Parameter Measured | Observed Effect | Reference |
| This compound + Cytochalasin D | Sea Urchin Coelomocytes | Actin Arc Formation | Arrest of arc formation and retraction of the central cytoskeleton.[5] | |
| This compound + Latrunculin A | Jurkat T-cells | Traction Stress | Significant reduction in traction forces (stress ratio of 0.75 for this compound alone, further reduced with Latrunculin A).[6][7] | |
| This compound + Jasplakinolide | Jurkat T-cells | Traction Stress | Reduction in traction forces (stress ratio of 0.85 for Jasplakinolide, 0.75 for this compound).[6][7] | |
| This compound + SMIFH2 (Formin Inhibitor) | Jurkat T-cells | Length and Density of Linear Actin Spikes | Increased length and density of linear actin spikes with this compound, which is reversed by the addition of SMIFH2.[8] | |
| This compound + Nocodazole (Microtubule Depolymerizer) | Not Directly Studied | Crosstalk Observed | Inhibition of Arp2/3 with this compound leads to decreased microtubule acetylation.[9][1] | |
| This compound + Paclitaxel (Microtubule Stabilizer) | Not Directly Studied | Crosstalk Observed | Arp2/3-dependent actin networks can influence microtubule dynamics and organization.[9][1] |
Table 1: Summary of Quantitative Data for this compound Combination Studies.
Signaling Pathways and Experimental Workflows
Signaling Pathway: Crosstalk between Arp2/3-Branched Actin and Microtubule Acetylation
Inhibition of the Arp2/3 complex by this compound disrupts the localization of cortactin, a protein that binds to and stabilizes branched actin networks. This dissociation of cortactin from the actin cytoskeleton leads to an increased interaction between the histone deacetylase 6 (HDAC6) and tubulin.[9][1] The enhanced HDAC6 activity results in the deacetylation of microtubules, affecting their stability and dynamics, which in turn can influence processes like mitochondrial distribution.[9][1]
Caption: this compound induced signaling pathway affecting microtubule stability.
Experimental Workflow: Co-treatment and Immunofluorescence Analysis
This workflow outlines the general steps for treating cells with this compound in combination with another cytoskeletal drug, followed by immunofluorescence staining to visualize the effects on the cytoskeleton.
Caption: Workflow for immunofluorescence analysis of cytoskeletal changes.
Experimental Protocols
Protocol 1: Co-treatment with this compound and Latrunculin A for Traction Force Microscopy
Objective: To investigate the combined effect of inhibiting actin branching (this compound) and actin polymerization (Latrunculin A) on cellular traction forces.
Materials:
-
Cell line of interest (e.g., Jurkat T-cells)
-
Polyacrylamide gels with embedded fluorescent beads
-
This compound (stock solution in DMSO)
-
Latrunculin A (stock solution in DMSO)
-
Cell culture medium
-
Fluorescence microscope equipped for live-cell imaging and traction force microscopy analysis software
Procedure:
-
Cell Seeding: Plate cells on polyacrylamide gels of a known stiffness embedded with fluorescent beads. Allow cells to adhere and spread for a designated time (e.g., 15 minutes).
-
Baseline Imaging: Acquire images of the fluorescent beads in the unstrained state (before significant force generation by the cells) and images of the cells.
-
This compound Treatment: Add this compound to the culture medium to a final concentration of 100 µM. Incubate for 15-30 minutes.
-
Post-CK-666 Imaging: Acquire time-lapse images of the cells and the fluorescent beads to measure bead displacement.
-
Latrunculin A Co-treatment: While continuing to image, add Latrunculin A to the medium to a final concentration of 1 µM.
-
Post-Co-treatment Imaging: Continue time-lapse imaging to observe the changes in bead displacement and cell morphology.
-
Traction Force Calculation: After the experiment, detach the cells from the gel and acquire a final image of the unstrained beads. Use traction force microscopy software to calculate the bead displacement fields and compute the traction stress maps.
-
Data Analysis: Quantify the changes in total traction force or mean traction stress before and after the addition of each drug.[6][7]
Protocol 2: Immunofluorescence Staining of Actin and Microtubules after this compound and Nocodazole Co-treatment
Objective: To visualize the effects of combined Arp2/3 complex and microtubule disruption on cytoskeletal organization.
Materials:
-
Adherent cell line (e.g., HeLa)
-
Glass coverslips
-
This compound (stock solution in DMSO)
-
Nocodazole (stock solution in DMSO)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS (blocking buffer)
-
Primary antibody: anti-α-tubulin
-
Secondary antibody: fluorescently-conjugated anti-mouse IgG
-
Fluorescently-conjugated phalloidin (for F-actin)
-
DAPI (for nuclear staining)
-
Antifade mounting medium
Procedure:
-
Cell Culture: Seed cells on glass coverslips in a multi-well plate and culture until they reach 60-70% confluency.
-
Drug Treatment: Treat the cells with 100 µM this compound, 10 µM Nocodazole, or a combination of both for 1-2 hours. Include a DMSO-treated vehicle control.
-
Fixation: Gently wash the cells with pre-warmed PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS and then block with 1% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate the cells with anti-α-tubulin antibody diluted in blocking buffer for 1 hour at room temperature.
-
Secondary Antibody and Phalloidin Incubation: Wash three times with PBS. Incubate with a fluorescently-conjugated secondary antibody and fluorescently-conjugated phalloidin in blocking buffer for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash three times with PBS. Incubate with DAPI for 5 minutes.
-
Mounting: Wash three times with PBS, rinse briefly with distilled water, and mount the coverslips on microscope slides using antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
Protocol 3: Wound Healing (Scratch) Assay to Assess Cell Migration
Objective: To determine the effect of this compound, alone or in combination with other cytoskeletal drugs, on collective cell migration.
Materials:
-
Confluent monolayer of cells in a multi-well plate
-
Sterile pipette tip (p200 or p1000)
-
This compound and other cytoskeletal inhibitors
-
Cell culture medium (serum-free or low serum to minimize proliferation)
-
Microscope with a camera
Procedure:
-
Create the Wound: Gently scratch a straight line across the confluent cell monolayer with a sterile pipette tip.
-
Wash: Wash the wells with PBS to remove dislodged cells.
-
Drug Treatment: Add fresh medium containing the desired concentrations of this compound and/or other drugs. Include a vehicle control.
-
Imaging (Time 0): Immediately capture images of the wound at defined locations.
-
Incubation: Incubate the plate under normal cell culture conditions.
-
Time-Lapse Imaging: Capture images of the same wound locations at regular intervals (e.g., every 6, 12, 24 hours) until the wound in the control group is nearly closed.
-
Data Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure over time for each condition.
Protocol 4: Co-Immunoprecipitation to Investigate Protein-Protein Interactions
Objective: To examine the effect of this compound on the interaction between cortactin and HDAC6.
Materials:
-
Cell lysate from control and this compound-treated cells
-
Co-immunoprecipitation (Co-IP) lysis buffer
-
Antibody for immunoprecipitation (e.g., anti-cortactin)
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Antibodies for western blotting (e.g., anti-HDAC6, anti-cortactin)
Procedure:
-
Cell Treatment and Lysis: Treat cells with 100 µM this compound or vehicle (DMSO) for the desired time. Lyse the cells in Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysates with control IgG and protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with the anti-cortactin antibody overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to the lysates and incubate to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with Co-IP buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against HDAC6 and cortactin to detect the co-immunoprecipitated proteins.
Conclusion
The combination of this compound with other cytoskeletal drugs offers a powerful approach to unravel the complex and dynamic interplay within the cytoskeleton. The protocols and data presented here provide a framework for researchers to explore these interactions, leading to a better understanding of fundamental cellular processes and potentially identifying novel therapeutic targets. Careful experimental design, including appropriate controls and quantitative analysis, is crucial for obtaining robust and interpretable results.
References
- 1. molbiolcell.org [molbiolcell.org]
- 2. Interaction of microtubules with the actin cytoskeleton via cross-talk of EB1-containing +TIPs and γ-actin in epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. assaygenie.com [assaygenie.com]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer drug screening: standardization of in vitro wound healing assay [redalyc.org]
- 8. hoelzel-biotech.com [hoelzel-biotech.com]
- 9. researchgate.net [researchgate.net]
Application Notes: Techniques for Measuring Arp2/3 Inhibition by CK-666
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Actin-Related Protein 2/3 (Arp2/3) complex is a crucial mediator of actin cytoskeleton dynamics. Comprising seven subunits, it nucleates new actin filaments from the sides of existing "mother" filaments, creating a characteristic dendritic, branched actin network.[1][2] This process is fundamental to cellular functions requiring protrusive forces, such as cell migration, phagocytosis, and intracellular pathogen motility.[1][3] The activity of the Arp2/3 complex is tightly regulated by Nucleation-Promoting Factors (NPFs), such as members of the Wiskott-Aldrich Syndrome Protein (WASP)/WAVE family, which are in turn controlled by upstream signaling pathways.[4]
CK-666 is a potent and specific small-molecule inhibitor of the Arp2/3 complex.[5] It functions by binding to a pocket at the interface of the Arp2 and Arp3 subunits, stabilizing the complex in an inactive, "splayed" conformation.[6][7][8] This action prevents the conformational change required for its activation, thereby inhibiting the nucleation of new actin filaments.[6][8] These application notes provide detailed protocols for key in vitro and cell-based assays to quantify the inhibitory effect of this compound on the Arp2/3 complex.
Data Presentation: Quantitative Inhibition of Arp2/3 by this compound
The half-maximal inhibitory concentration (IC50) of this compound varies depending on the species of the Arp2/3 complex, the specific iso-complex, and the assay conditions.
| Arp2/3 Complex Source/Type | Assay Method | IC50 Value (µM) | Reference |
| General | Not Specified | 12 | [9][10] |
| Bos taurus (Bovine) | Pyrene-Actin Polymerization | 17 | [5] |
| Homo sapiens (Human) | Pyrene-Actin Polymerization | 4 | [5] |
| Schizosaccharomyces pombe (Fission Yeast) | Pyrene-Actin Polymerization | 5 | [5] |
| Not Specified | Pyrene-Actin Polymerization | 23 | [11][12] |
| ArpC1A-containing iso-complex | TIRF Microscopy (Branching) | ~10-20 | [13] |
| ArpC1B-containing iso-complex | TIRF Microscopy (Branching) | Inhibition not observed | [13] |
| ArpC1A or ArpC1B iso-complexes (SPIN90-activated) | Pyrene-Actin Polymerization | Similar for both | [13][14] |
Signaling Pathway Visualization
The Arp2/3 complex is activated by NPFs, which are themselves regulated by upstream signals like Rho GTPases. This compound acts directly on the Arp2/3 complex to prevent its activation.
Caption: Arp2/3 complex signaling pathway and point of inhibition by this compound.
Experimental Protocols
Pyrene-Actin Polymerization Assay
This is the most common in vitro method to measure bulk actin polymerization rates. It relies on the principle that the fluorescence of N-(1-pyrene) iodoacetamide-labeled actin monomers is significantly enhanced upon their incorporation into a polymer filament.[11][15]
Principle: The rate of increase in pyrene fluorescence is directly proportional to the rate of actin polymerization. By comparing the rates in the presence and absence of this compound, the inhibitory activity can be quantified.
Materials & Reagents:
-
Unlabeled rabbit skeletal muscle actin
-
Pyrene-labeled rabbit skeletal muscle actin
-
Purified Arp2/3 complex (e.g., bovine or human)
-
Purified NPF (e.g., N-WASP VCA domain)
-
This compound and inactive control (CK-689) dissolved in DMSO
-
G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT)
-
10x Polymerization Buffer (KMEI): 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole-HCl pH 7.0
-
96-well black microplates
-
Fluorescence plate reader (Excitation: ~365 nm, Emission: ~407 nm)
Protocol:
-
Preparation of Monomeric Actin: Prepare a working stock of actin monomer (e.g., 40 µM) containing 5-10% pyrene-labeled actin in G-buffer. Keep on ice for no more than 1 hour to prevent spontaneous polymerization.
-
Inhibitor Preparation: Prepare serial dilutions of this compound and the CK-689 control in your reaction buffer. Ensure the final DMSO concentration is constant across all wells (typically ≤1%).
-
Reaction Mix Assembly: In each well of the 96-well plate, assemble the reaction components on ice. A typical 100 µL reaction might consist of:
-
Initiation of Polymerization: To start the reaction, add the actin monomer mix to each well to a final concentration of 2-4 µM. Immediately after, add 1/10th the final volume of 10x KMEI buffer to initiate polymerization.[17]
-
Data Acquisition: Place the plate in the fluorometer, pre-warmed to room temperature or 37°C. Measure fluorescence intensity every 10-30 seconds for 10-20 minutes.
-
Data Analysis:
-
Plot fluorescence intensity versus time for each condition.
-
Determine the maximum slope (Vmax) of the polymerization curve, which represents the maximum polymerization rate.
-
Normalize the rates to the DMSO control.
-
Plot the normalized rate against the logarithm of this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Caption: Workflow for the pyrene-actin polymerization assay.
TIRF Microscopy Assay for Actin Branching
Total Internal Reflection Fluorescence (TIRF) microscopy allows for the direct visualization of single actin filament dynamics near a glass surface, making it ideal for studying Arp2/3-mediated branching.
Principle: Pre-formed, stabilized "mother" filaments are tethered to a coverslip. A reaction mix containing fluorescently-labeled actin monomers, Arp2/3 complex, NPF, and this compound is introduced. The formation of new daughter filaments branching off the mother filaments is observed in real-time.
Materials & Reagents:
-
TIRF microscope with appropriate lasers and filters
-
Functionalized glass coverslips (e.g., coated with NEM-myosin)
-
Unlabeled actin and fluorescently-labeled actin (e.g., Alexa Fluor 488)
-
Phalloidin to stabilize mother filaments
-
Arp2/3 complex, NPF-VCA, this compound, and buffers as in the pyrene assay
-
Oxygen scavenging system (e.g., glucose oxidase, catalase, glucose) to reduce photobleaching
Protocol:
-
Chamber Preparation: Assemble a flow chamber using a functionalized coverslip.
-
Mother Filament Preparation: Polymerize actin and stabilize the filaments with an equimolar amount of phalloidin.
-
Tethering: Flow the stabilized mother filaments into the chamber and allow them to bind to the surface. Wash with buffer to remove unbound filaments.
-
Initiation of Branching: Flow in the reaction mixture containing:
-
Fluorescently-labeled G-actin (e.g., 1 µM)
-
Arp2/3 complex (e.g., 10 nM)
-
NPF-VCA (e.g., 100 nM)
-
This compound or DMSO control
-
ATP and oxygen scavenging system
-
-
Image Acquisition: Immediately begin acquiring images using the TIRF microscope, typically one frame every 5-10 seconds for 10-15 minutes.
-
Data Analysis:
-
Count the number of new branches formed per unit length of mother filament over time to determine the branching rate.[13]
-
Compare the branching rates in the presence of this compound to the DMSO control.
-
The IC50 can be determined by titrating this compound and measuring the corresponding decrease in branching rate.
-
Caption: Workflow for the TIRF microscopy-based branching assay.
Cell-Based Assays for Arp2/3 Inhibition
Validating the effects of this compound in a cellular context is critical. These assays typically involve treating live cells with the inhibitor and observing changes in Arp2/3-dependent structures and processes.
A. Lamellipodia Formation Assay
Principle: Lamellipodia, the broad, sheet-like protrusions at the leading edge of migrating cells, are driven by Arp2/3-mediated branched actin networks. Inhibition of Arp2/3 with this compound leads to a quantifiable reduction in lamellipodia.[7]
Protocol:
-
Cell Culture: Plate cells that readily form lamellipodia (e.g., B16-F1 melanoma cells, fibroblasts) on fibronectin-coated coverslips and allow them to adhere and spread.
-
Inhibitor Treatment: Treat cells with this compound (typically 50-100 µM) or a DMSO control for 30-60 minutes.[7][11]
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain for F-actin with fluorescently-labeled phalloidin. A marker for lamellipodia, such as cortactin, can also be co-stained via immunofluorescence.
-
Imaging and Analysis: Acquire images using fluorescence microscopy. Quantify the percentage of cells displaying prominent lamellipodia in each condition. The area or width of lamellipodia can also be measured. A significant decrease in the this compound treated group indicates effective Arp2/3 inhibition.[11]
B. Intracellular Pathogen Motility Assay
Principle: Bacteria like Listeria monocytogenes and vaccinia virus hijack the host cell's actin machinery, using the Arp2/3 complex to build actin "comet tails" that propel them through the cytoplasm. This compound treatment rapidly disassembles these tails.[5][6]
Protocol:
-
Infection: Infect a suitable cell line (e.g., HeLa, PtK2) with Listeria or vaccinia virus.
-
Inhibitor Treatment: After allowing sufficient time for infection and tail formation, add this compound (e.g., 100 µM) to the culture medium.
-
Live-Cell Imaging or Fix/Stain:
-
Live Imaging: Image cells expressing a fluorescent actin probe (e.g., LifeAct-GFP) before and after adding this compound to observe the disassembly of comet tails in real-time.
-
Fixed Analysis: At different time points after adding the inhibitor, fix and stain cells for F-actin (phalloidin) and the pathogen.
-
-
Analysis: Quantify the percentage of bacteria or virions associated with actin comet tails. A sharp reduction in this percentage following this compound treatment demonstrates inhibition of Arp2/3 activity.[5]
References
- 1. Function and regulation of the Arp2/3 complex during cell migration in diverse environments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role and mechanism of actin-related protein 2/3 complex signaling in cancer invasion and metastasis: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The WASP-Arp2/3 pathway: genetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of two classes of small molecule inhibitors of Arp2/3 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecules this compound and CK-869 inhibit Arp2/3 complex by blocking an activating conformational change - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arp2/3 complex inhibitors adversely affect actin cytoskeleton remodeling in the cultured murine kidney collecting duct M-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Frontiers | Synthesis, Screening and Characterization of Novel Potent Arp2/3 Inhibitory Compounds Analogous to this compound [frontiersin.org]
- 12. Synthesis, Screening and Characterization of Novel Potent Arp2/3 Inhibitory Compounds Analogous to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. embopress.org [embopress.org]
- 14. This compound and CK-869 differentially inhibit Arp2/3 iso-complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyrene actin prep [maciverlab.bms.ed.ac.uk]
- 16. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mullinslab.ucsf.edu [mullinslab.ucsf.edu]
Application Notes and Protocols for CK-666 in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly utilized in biomedical research and drug discovery to better recapitulate the complex in vivo microenvironment of tissues. These models offer significant advantages over traditional 2D cell culture by providing a more physiologically relevant context for studying cellular processes and drug responses. CK-666 is a potent and specific small molecule inhibitor of the Actin-Related Protein 2/3 (Arp2/3) complex. The Arp2/3 complex is a key regulator of actin cytoskeleton dynamics, playing a crucial role in the formation of branched actin networks that drive cell migration, invasion, and morphological changes. By stabilizing the inactive conformation of the Arp2/3 complex, this compound effectively inhibits these processes, making it a valuable tool for investigating the role of the actin cytoskeleton in cancer progression, developmental biology, and other cellular functions within a 3D context.
These application notes provide an overview of the use of this compound in 3D cell culture models, including its mechanism of action, and detailed protocols for its application in spheroid and organoid cultures to study cell migration and invasion.
Mechanism of Action
This compound functions as a specific, allosteric inhibitor of the Arp2/3 complex. It binds to a pocket at the interface of the Arp2 and Arp3 subunits, stabilizing the complex in an inactive, "open" conformation. This prevents the conformational changes necessary for the Arp2/3 complex to bind to existing actin filaments and nucleate new, branched actin filaments. The inhibition of branched actin network formation leads to a disruption of lamellipodia and invadopodia, cellular protrusions essential for cell motility and invasion through the extracellular matrix (ECM).
Signaling Pathway
The Arp2/3 complex is activated by Nucleation Promoting Factors (NPFs), such as Wiskott-Aldrich syndrome protein (WASP) and WASP-family verprolin-homologous protein (WAVE). These NPFs are, in turn, regulated by upstream signaling molecules like the Rho GTPases Cdc42 and Rac. The signaling cascade leading to Arp2/3 activation is a critical pathway in cell migration.
Caption: Arp2/3 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on cell migration and 3D culture models based on available literature.
Table 1: Effect of this compound on 2D Cell Migration (Wound Healing Assay)
| Cell Line | This compound Concentration | Treatment Duration | Inhibition of Migration (%) | Reference |
| U251 (Glioma) | Not Specified | 48 h | 61.27 ± 3.45 | [1] |
| LN229 (Glioma) | Not Specified | 48 h | 42.60 ± 2.16 | [1] |
| SNB19 (Glioma) | Not Specified | 48 h | 65.83 ± 3.82 | [1] |
Table 2: IC50 Values of this compound in In Vitro Actin Polymerization Assays
| Arp2/3 Complex Source | IC50 (µM) | Reference |
| Schizosaccharomyces pombe | 5 | [2] |
| Bovine (Bos taurus) | 17 | [2] |
Note: Quantitative data for this compound in 3D models is still emerging. The provided data from 2D assays can serve as a starting point for dose-range finding in 3D experiments. It has been reported that this compound can suppress the activity of isolated tumor tissues in a 3D-Histoculture Drug Response Assay (3D-HDRA) and enhance sensitivity to docetaxel, though specific quantitative data from this study is not available in a tabular format.[3]
Experimental Protocols
Protocol 1: Inhibition of Cancer Cell Spheroid Invasion
This protocol describes the formation of cancer cell spheroids and the subsequent assessment of invasion into an extracellular matrix in the presence of this compound.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, HT-1080)
-
Complete cell culture medium
-
Ultra-low attachment (ULA) 96-well round-bottom plates
-
Basement membrane extract (BME), such as Matrigel® or Cultrex®
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell counting solution (e.g., trypan blue)
-
Microplate reader or imaging system for analysis
Experimental Workflow:
Caption: Workflow for 3D spheroid invasion assay with this compound treatment.
Procedure:
-
Cell Seeding for Spheroid Formation: a. Culture cells to 70-80% confluency. b. Harvest cells using trypsin-EDTA, neutralize, and centrifuge. c. Resuspend the cell pellet in complete medium and perform a cell count. d. Dilute the cell suspension to the desired concentration (e.g., 1,000 - 5,000 cells/well). e. Seed the cell suspension into a ULA 96-well round-bottom plate. f. Centrifuge the plate at low speed (e.g., 300 x g) for 10 minutes to facilitate cell aggregation. g. Incubate the plate at 37°C and 5% CO₂ for 2-4 days to allow for spheroid formation.
-
Spheroid Invasion Assay: a. On the day of the assay, thaw BME on ice. b. Prepare different concentrations of this compound in complete medium. A typical starting concentration range is 10-100 µM. Include a vehicle control (DMSO). c. In a pre-chilled tube on ice, mix the BME with the medium containing the desired concentration of this compound at a 1:1 ratio. d. Carefully remove 50 µL of medium from each well of the spheroid plate. e. Gently add 50 µL of the BME/CK-666 mixture to each well. f. Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify. g. Add 100 µL of complete medium (with the corresponding this compound concentration) on top of the solidified BME.
-
Data Acquisition and Analysis: a. Image the spheroids at 0 hours and at subsequent time points (e.g., 24, 48, 72 hours) using an inverted microscope. b. Quantify the area of invasion by measuring the total area of the spheroid and the invading cells at each time point. Image analysis software such as ImageJ can be used for this purpose. c. Calculate the fold change in invasion area relative to the 0-hour time point for each condition. d. Plot the invasion area against the concentration of this compound to determine the dose-dependent inhibitory effect.
Protocol 2: Assessing the Effect of this compound on Organoid Morphology
This protocol outlines a method for treating established organoids with this compound and analyzing the resulting morphological changes.
Materials:
-
Established organoid culture (e.g., intestinal, pancreatic)
-
Organoid culture medium
-
Basement membrane extract (BME)
-
This compound (stock solution in DMSO)
-
Cell recovery solution (e.g., Corning® Cell Recovery Solution)
-
Confocal microscope
-
Image analysis software
Procedure:
-
Organoid Culture and Treatment: a. Culture organoids according to the established protocol for the specific organoid type. b. Once organoids have reached the desired size and morphology, prepare different concentrations of this compound in the organoid culture medium. A starting range of 10-100 µM is recommended. Include a vehicle control (DMSO). c. Replace the existing medium with the medium containing this compound or the vehicle control. d. Incubate the organoids for the desired treatment duration (e.g., 24-72 hours).
-
Imaging and Morphological Analysis: a. Fix and stain the organoids for relevant markers (e.g., F-actin with phalloidin, nuclei with DAPI) while they are still embedded in the BME. b. Acquire z-stack images of the organoids using a confocal microscope. c. Use 3D image analysis software to quantify morphological parameters such as:
- Organoid volume and surface area
- Sphericity or circularity
- Budding frequency and crypt-villus-like domain formation (for intestinal organoids)
- Lumen size and number
-
Data Interpretation: a. Compare the morphological parameters between the control and this compound treated groups. b. Analyze the dose-dependent effects of this compound on organoid morphology. c. Correlate morphological changes with functional assays if applicable (e.g., barrier function, secretion).
Troubleshooting and Considerations
-
This compound Solubility and Stability: this compound is typically dissolved in DMSO. Ensure the final DMSO concentration in the culture medium is low (e.g., <0.5%) to avoid solvent-induced toxicity. Prepare fresh dilutions from the stock solution for each experiment.
-
Optimal Concentration: The effective concentration of this compound can vary depending on the cell type and the 3D model system. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific application.
-
Off-target Effects: While this compound is a specific inhibitor of the Arp2/3 complex, it is good practice to include its inactive analog, CK-689, as a negative control to rule out potential off-target effects.
-
3D Model Variability: Spheroid and organoid cultures can exhibit inherent variability. It is important to use a sufficient number of replicates for each condition to ensure statistical significance.
-
Imaging and Analysis: 3D imaging and analysis can be challenging. Optimize imaging parameters to obtain high-quality images throughout the 3D structure. Utilize appropriate image analysis software for accurate quantification of 3D structures.
Conclusion
This compound is a powerful tool for dissecting the role of the Arp2/3 complex and the actin cytoskeleton in complex cellular processes within physiologically relevant 3D cell culture models. The protocols and information provided in these application notes offer a starting point for researchers to incorporate this compound into their studies of cell migration, invasion, and morphogenesis in spheroids and organoids. Careful optimization of experimental conditions will be key to obtaining robust and reproducible data.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting CK-666 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results with the Arp2/3 complex inhibitor, CK-666.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cell-permeable small molecule that specifically inhibits the Arp2/3 complex.[1][2] It functions by binding to a pocket at the interface of the Arp2 and Arp3 subunits, stabilizing the complex in an inactive conformation.[3][4][5][6] This prevents the conformational change required for the Arp2/3 complex to nucleate new actin filaments, thereby inhibiting the formation of branched actin networks.[3][6]
Q2: What is the expected phenotype after treating cells with this compound?
Inhibition of the Arp2/3 complex with this compound is expected to produce a range of cellular phenotypes, primarily related to defects in actin-driven processes. These can include:
-
Reduced cell migration and invasion: As the Arp2/3 complex is crucial for lamellipodia formation and cell motility, its inhibition typically leads to a decrease in these activities.[2][7]
-
Altered cell morphology: Cells treated with this compound may exhibit a loss of lamellipodia and an increase in filopodia or transverse actin arcs.[8][9]
-
Defects in cytokinesis: The Arp2/3 complex plays a role in cytokinesis, and its inhibition can lead to errors in cell division.[2]
-
Impaired intracellular motility of pathogens: Some bacteria, like Listeria monocytogenes, utilize the host cell's Arp2/3 complex for intracellular movement. This compound can inhibit this process.[10]
-
Developmental defects: In organisms like porcine parthenotes and sea urchin embryos, this compound treatment can lead to abnormal development, including decreased developmental rate and altered cell numbers.[11][12]
Q3: What is a suitable negative control for this compound experiments?
CK-689 is a commercially available, structurally similar analog of this compound that does not inhibit the Arp2/3 complex and is therefore an ideal negative control.[5]
Troubleshooting Guide: this compound Not Showing Expected Phenotype
If you are not observing the expected phenotype after this compound treatment, consider the following potential issues and troubleshooting steps.
Problem 1: Suboptimal Inhibitor Concentration or Incubation Time
The effective concentration and incubation time for this compound can vary significantly depending on the cell type, experimental endpoint, and specific Arp2/3 isoform composition.
Solutions:
-
Titrate the concentration: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
-
Optimize incubation time: Conduct a time-course experiment to identify the most effective treatment duration.
Table 1: Recommended Starting Concentrations and Incubation Times for this compound
| Cell Type/Organism | Concentration Range | Incubation Time | Observed Phenotype | Reference |
| SKOV3 cells | 40 µM | 60 min | Reduced actin polymerization around intracellular Listeria | [10] |
| Trabecular meshwork (TM) cells | 100 µM | Not specified | Reduced number and length of filopodia | [1] |
| Fish keratocytes | 100 µM | Not specified | Transformation of lamellipodia to transverse actin filaments | [8] |
| Drosophila S2 cells | 100 µM | Not specified | Formation of actin arcs | [8] |
| M-1 kidney cells | 200 µM | 2 hours | Reduced cell motility | [5] |
| B16-F1 melanoma cells | 100 µM | Not specified | Blocked lamellipodium formation | [11] |
| Sea urchin embryos | 100 µM | From zygote stage | Defective gastrulation, lack of spicules | [11] |
| Porcine parthenotes | 250-500 µM | From 1-cell stage | Decreased developmental rate, abnormal cell division | [12] |
Problem 2: Cell-Type Specific Differences in Arp2/3 Complex Isoforms
The mammalian Arp2/3 complex can exist as different iso-complexes due to the presence of isoforms for subunits like ArpC1 and Arp3. The inhibitory effect of this compound can vary between these iso-complexes. For instance, this compound is less effective at inhibiting Arp2/3 complexes containing the ArpC1B isoform compared to those with ArpC1A.[4][13]
Solutions:
-
Investigate Arp2/3 isoform expression: If possible, determine the relative expression levels of Arp2/3 isoforms in your cell line of interest. This can be done through techniques like quantitative PCR or proteomics.
-
Consider an alternative inhibitor: If your cells primarily express a this compound-resistant isoform, consider using an alternative Arp2/3 inhibitor like CK-869, which has a different binding mode and may be more effective.[4][13] However, be aware that CK-869 can also have off-target effects on microtubule assembly.[4]
Problem 3: Inhibitor Instability or Inactivity
Improper storage or handling of this compound can lead to its degradation and loss of activity.
Solutions:
-
Proper storage: Store the this compound powder at -20°C for up to 3 years.[10] Stock solutions in DMSO can be stored at -80°C for up to one year.[1][10] Avoid repeated freeze-thaw cycles.[10]
-
Use fresh solutions: Prepare fresh working dilutions of this compound from a frozen stock for each experiment.
-
Verify inhibitor activity: If you suspect the inhibitor is inactive, test its activity in a well-characterized cell line known to be sensitive to this compound or in an in vitro actin polymerization assay.
Problem 4: Off-Target Effects or Cellular Compensation
Prolonged treatment with this compound might lead to cellular compensatory mechanisms. For example, inhibition of the Arp2/3 complex can sometimes lead to an upregulation of other actin nucleators like formins.[7]
Solutions:
-
Use the lowest effective concentration and shortest possible incubation time.
-
Confirm phenotype with a secondary method: Use techniques like siRNA-mediated knockdown of Arp2/3 subunits to confirm that the observed phenotype is specifically due to the inhibition of the Arp2/3 complex.
Experimental Protocols
Protocol 1: In Vitro Actin Polymerization Assay
This assay measures the ability of the Arp2/3 complex to nucleate actin polymerization in the presence and absence of this compound.
Materials:
-
Pyrene-labeled actin monomers
-
Unlabeled actin monomers
-
Purified Arp2/3 complex
-
Nucleation-promoting factor (e.g., VCA domain of N-WASP)
-
Polymerization buffer (e.g., 10 mM imidazole, pH 7.0, 50 mM KCl, 1 mM MgCl2, 1 mM EGTA, 0.2 mM ATP)
-
This compound and DMSO (vehicle control)
-
Fluorometer
Procedure:
-
Prepare a master mix of actin monomers (typically 5-10% pyrene-labeled).
-
In a multi-well plate, set up reactions containing polymerization buffer, Arp2/3 complex, and the nucleation-promoting factor.
-
Add varying concentrations of this compound or DMSO to the appropriate wells.
-
Initiate the polymerization reaction by adding the actin master mix.
-
Immediately begin monitoring the increase in pyrene fluorescence over time using a fluorometer. The rate of fluorescence increase is proportional to the rate of actin polymerization.
-
Plot the initial rate of polymerization against the this compound concentration to determine the IC50 value.
Protocol 2: Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of this compound on the collective migration of a cell monolayer.
Materials:
-
Cultured cells grown to a confluent monolayer in a multi-well plate
-
Pipette tip or a specialized scratch tool
-
Cell culture medium
-
This compound and DMSO
-
Microscope with live-cell imaging capabilities
Procedure:
-
Create a "scratch" or "wound" in the confluent cell monolayer using a sterile pipette tip.
-
Gently wash the cells with fresh medium to remove detached cells.
-
Add fresh medium containing the desired concentration of this compound or DMSO to the wells.
-
Place the plate on a microscope stage equipped with an incubator and acquire images of the scratch at regular intervals (e.g., every 1-2 hours) for 24-48 hours.
-
Measure the area of the scratch at each time point using image analysis software.
-
Compare the rate of wound closure between the this compound-treated and control groups.
Visualizations
Caption: Signaling pathway of Arp2/3 complex activation and its inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. agscientific.com [agscientific.com]
- 3. Small molecules this compound and CK-869 inhibit actin-related protein 2/3 complex by blocking an activating conformational change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. Arp2/3 complex inhibitors adversely affect actin cytoskeleton remodeling in the cultured murine kidney collecting duct M-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecules this compound and CK-869 inhibit Arp2/3 complex by blocking an activating conformational change - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular and pathophysiological consequences of Arp2/3 complex inhibition: role of inhibitory proteins and pharmacological compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Arp2/3 complex inhibition radically alters lamellipodial actin architecture, suspended cell shape, and the cell spreading process - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. This compound | Actin inhibitor | Mechanism | Concentration [selleckchem.com]
- 11. Synthesis, Screening and Characterization of Novel Potent Arp2/3 Inhibitory Compounds Analogous to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. biorxiv.org [biorxiv.org]
Navigating the Nuances of Arp2/3 Inhibition: A Technical Guide to Optimizing CK-666 Concentration
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for utilizing CK-666, a potent and specific inhibitor of the Arp2/3 complex, in your research. Here, you will find detailed protocols, troubleshooting advice, and frequently asked questions to help you determine the optimal concentration of this compound for your specific cell line and experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule inhibitor of the Actin-Related Protein 2/3 (Arp2/3) complex.[1][2] The Arp2/3 complex is a crucial protein assembly that nucleates the formation of new actin filaments, leading to the branched actin networks that drive processes like cell migration, lamellipodia formation, and endocytosis.[2] this compound functions by binding to a site between the Arp2 and Arp3 subunits, stabilizing the complex in an inactive conformation.[3][4] This prevents the conformational changes necessary for actin nucleation.[4]
Q2: What is a good starting concentration for my experiments?
A2: A common starting concentration for cell-based assays is between 10 µM and 100 µM.[3][5][6] However, the optimal concentration is highly dependent on the cell line and the specific biological process being investigated. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How long should I incubate my cells with this compound?
A3: Incubation times can vary depending on the experiment. For studies on actin polymerization dynamics, an incubation of 60 minutes may be sufficient.[1] For cell migration assays, longer incubation periods of 2 hours or more are often used.[3]
Q4: What is the difference between this compound and the inactive analog CK-689?
A4: CK-689 is an inactive analog of this compound that is often used as a negative control in experiments. While it is structurally similar to this compound, it does not inhibit the Arp2/3 complex.[3] Using CK-689 allows researchers to distinguish the effects of Arp2/3 inhibition from any potential off-target effects of the chemical scaffold.
Q5: Are there potential off-target effects of this compound?
A5: While this compound is considered a specific inhibitor of the Arp2/3 complex, high concentrations may lead to off-target effects or cytotoxicity.[5] It is crucial to determine the lowest effective concentration to minimize these risks. Additionally, in some contexts, this compound has been shown to affect signaling pathways such as MAPK, HIF-1, and JAK-STAT, although this may be independent of its canonical function on the Arp2/3 complex.[7]
Determining Optimal this compound Concentration: A General Protocol
The following protocol outlines a general workflow for determining the optimal concentration of this compound for your cell line. The key is to perform a dose-response experiment and assess a relevant biological endpoint.
Figure 1: Experimental workflow for determining the optimal this compound concentration.
Endpoint Assays to Consider:
-
Wound Healing/Migration Assay: To assess the effect on cell migration.[5]
-
Immunofluorescence Staining: To visualize changes in the actin cytoskeleton and lamellipodia formation using phalloidin.[3]
-
Cell Viability Assay (e.g., MTT): To assess cytotoxicity at different concentrations.[8]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No observable effect on cell morphology or migration. | Concentration is too low. | Increase the concentration of this compound. Perform a wider dose-response curve. |
| Incubation time is too short. | Increase the incubation time. | |
| Cell line is resistant or has low Arp2/3 expression. | Confirm Arp2/3 expression in your cell line. Consider using a different inhibitor or experimental approach. | |
| Significant cell death or toxicity. | Concentration is too high. | Decrease the concentration of this compound. Determine the IC50 for cytotoxicity using a viability assay. |
| Off-target effects. | Use the lowest effective concentration. Confirm the phenotype with the inactive analog CK-689. | |
| Inconsistent results between experiments. | Inconsistent cell density or passage number. | Standardize cell seeding density and use cells within a consistent passage number range. |
| Instability of this compound in solution. | Prepare fresh stock solutions of this compound in DMSO and store them properly. Avoid repeated freeze-thaw cycles. |
This compound Concentration in Various Cell Lines
The following table summarizes the concentrations of this compound used in different cell lines as reported in the literature. This can serve as a starting point for designing your experiments.
| Cell Line | Concentration(s) | Incubation Time | Observed Effect | Reference |
| M-1 (murine kidney) | 100 - 200 µM | 2 hours | Reorganization of F-actin, decreased cell motility, reduced lamellipodia formation. | [3] |
| SKOV3 (human ovarian cancer) | 40 µM | 60 minutes | Reduced actin polymerization around intracellular Listeria. | [1] |
| HT1080 (human fibrosarcoma) | 100 µM | 3.5 hours | Mitigation of ferroptosis. | [7] |
| HeLa (human cervical cancer) | 100 µM | 1 hour | Inhibition of vaccinia-induced actin polymerization. | [9] |
| B16-F1 (mouse melanoma) | 100 µM | Not specified | Blocked lamellipodium formation. | [5] |
| MCF10A (human breast epithelial) | 100 µM | Not specified | Inhibition of cell migration. | [5] |
Signaling Pathway of Arp2/3 Complex Inhibition by this compound
This compound directly targets the Arp2/3 complex, a key player in actin dynamics. The diagram below illustrates the canonical pathway and the point of inhibition by this compound.
Figure 2: Mechanism of Arp2/3 complex inhibition by this compound.
References
- 1. This compound | Actin inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. agscientific.com [agscientific.com]
- 3. Arp2/3 complex inhibitors adversely affect actin cytoskeleton remodeling in the cultured murine kidney collecting duct M-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecules this compound and CK-869 inhibit Arp2/3 complex by blocking an activating conformational change - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Screening and Characterization of Novel Potent Arp2/3 Inhibitory Compounds Analogous to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and CK-869 differentially inhibit Arp2/3 iso-complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound protects against ferroptosis and renal ischemia-reperfusion injury through a microfilament-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. embopress.org [embopress.org]
potential off-target effects of CK-666 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of CK-666, a widely used inhibitor of the Arp2/3 complex. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a cell-permeable small molecule that selectively inhibits the Arp2/3 complex.[1][2] It binds to a pocket at the interface of the Arp2 and Arp3 subunits, stabilizing the complex in an inactive conformation.[3][4][5] This prevents the conformational changes necessary for the Arp2/3 complex to nucleate new actin filaments.[3][5][6]
Q2: I'm not seeing the expected phenotype in my cells after this compound treatment. What could be the reason?
Several factors could contribute to a lack of an expected phenotype. A critical consideration is the specific isoform composition of the Arp2/3 complex in your cell type.[7] this compound exhibits differential inhibitory activity against various Arp2/3 iso-complexes. For instance, it effectively inhibits actin branching by Arp2/3 complexes containing the ArpC1A subunit, but not those containing ArpC1B.[7][8] Immune cells, such as macrophages, express high levels of ArpC1B, making them less sensitive to this compound in certain assays like phagocytosis and migration.[7]
Additionally, the activator of the Arp2/3 complex can influence the inhibitory effect of this compound. While this compound inhibits VCA-activated actin branching in an isoform-dependent manner, it can prevent linear actin filament formation by both ArpC1A- and ArpC1B-containing complexes when activated by SPIN90.[7]
Q3: Are there any known off-target effects of this compound unrelated to the Arp2/3 complex?
Recent studies have suggested that this compound may have off-target effects. One notable finding is its potential to protect against ferroptosis, a form of iron-dependent cell death, through a mechanism independent of the Arp2/3 complex.[9] This protective effect was also observed with a structurally similar analog, CK-636, but not with other Arp2/3 inhibitors.[9] Researchers studying ferroptosis should be aware of this potential confounding factor.
Q4: What is a good negative control for my this compound experiments?
The compound CK-689 is a structurally similar but inactive analog of this compound and is widely recommended as a negative control.[4][10] It does not inhibit the Arp2/3 complex and can be used to distinguish between specific effects of Arp2/3 inhibition and potential non-specific or cytotoxic effects of the chemical scaffold.[4]
Q5: What are the typical working concentrations for this compound?
The effective concentration of this compound can vary depending on the cell type, the specific biological process being studied, and the duration of the treatment. In many cell-based assays, concentrations ranging from 50 µM to 200 µM are used.[4][10][11] However, it is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system. For in vitro actin polymerization assays, the IC50 value can range from 4 µM to 17 µM depending on the species from which the Arp2/3 complex is derived.[1][12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No effect or reduced effect of this compound on cell migration or morphology. | The cells may express Arp2/3 iso-complexes that are less sensitive to this compound (e.g., high levels of ArpC1B). | 1. Verify the expression of Arp2/3 subunits (e.g., ArpC1A vs. ArpC1B) in your cell line using techniques like qPCR or Western blotting. 2. Consider using an alternative Arp2/3 inhibitor, such as CK-869, which has a different isoform inhibition profile.[7] |
| Unexpected changes in cell viability or morphology that are inconsistent with Arp2/3 inhibition. | This could be due to off-target effects or cytotoxicity at high concentrations. | 1. Perform a cytotoxicity assay (e.g., MTT assay) to determine the non-toxic concentration range for your cells.[4] 2. Include the inactive control, CK-689, in your experiments to rule out non-specific effects.[4] |
| Variability in experimental results between different batches of this compound. | The purity and stability of the compound can affect its activity. | 1. Purchase this compound from a reputable supplier and check the purity data. 2. Prepare fresh stock solutions in DMSO and store them properly at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| This compound appears to affect a process believed to be independent of branched actin nucleation. | Consider the possibility of Arp2/3-independent off-target effects. | 1. Review the literature for known off-target effects, such as the recently discovered role in ferroptosis protection.[9] 2. Use alternative methods to inhibit Arp2/3 function, such as siRNA-mediated knockdown of essential subunits, to confirm the phenotype. |
Quantitative Data
Table 1: IC50 Values of this compound for Arp2/3 Complex from Different Species
| Species | Arp2/3 Complex Origin | IC50 (µM) |
| Human | Recombinant | 4[1] |
| Bovine | Brain | 17[1][12] |
| Fission Yeast (S. pombe) | Recombinant | 5[1][12] |
| Budding Yeast (S. cerevisiae) | Recombinant | 12[1][2] |
Table 2: Differential Inhibition of Arp2/3 Iso-complexes by this compound
| Arp2/3 Iso-complex | Activator | This compound Inhibition of Actin Branching | Reference |
| ArpC1A-containing | VCA | Yes | [7] |
| ArpC1B-containing | VCA | No | [7] |
| ArpC1A-containing | SPIN90 | Yes (linear filaments) | [7] |
| ArpC1B-containing | SPIN90 | Yes (linear filaments) | [7] |
Experimental Protocols & Visualizations
Experimental Workflow: Assessing this compound Specificity
This workflow outlines a general approach to validate the on-target effects of this compound in a cellular context.
Caption: Workflow for validating the specificity of this compound effects.
Signaling Pathway: this compound Inhibition of Arp2/3 Complex
This diagram illustrates the mechanism of this compound action on the Arp2/3 complex and its downstream effects on actin polymerization.
Caption: Mechanism of this compound inhibition of the Arp2/3 complex.
Methodology: In Vitro Actin Polymerization Assay
This protocol describes a typical pyrene-based fluorescence assay to measure the effect of this compound on Arp2/3-mediated actin polymerization.
-
Reagent Preparation:
-
Prepare a stock solution of pyrene-labeled G-actin and unlabeled G-actin.
-
Reconstitute purified Arp2/3 complex and a Nucleation Promoting Factor (e.g., VCA domain of N-WASP) in the appropriate buffer.
-
Prepare a stock solution of this compound and the inactive control CK-689 in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, mix the Arp2/3 complex with varying concentrations of this compound or CK-689 and incubate for a specified time.
-
Add the Nucleation Promoting Factor to the wells.
-
-
Initiation and Measurement:
-
Initiate the polymerization by adding a mixture of pyrene-labeled and unlabeled G-actin to each well.
-
Immediately begin monitoring the increase in pyrene fluorescence over time using a fluorescence plate reader. The fluorescence increases as G-actin incorporates into growing filaments.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time to obtain polymerization curves.
-
Calculate the initial rate of polymerization from the slope of the linear phase of the curve.
-
Determine the IC50 value of this compound by plotting the polymerization rate as a function of the inhibitor concentration.
-
References
- 1. Arp2/3 Complex Inhibitor I, this compound [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small molecules this compound and CK-869 inhibit Arp2/3 complex by blocking an activating conformational change - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arp2/3 complex inhibitors adversely affect actin cytoskeleton remodeling in the cultured murine kidney collecting duct M-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecules this compound and CK-869 inhibit actin-related protein 2/3 complex by blocking an activating conformational change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. embopress.org [embopress.org]
- 8. This compound and CK-869 differentially inhibit Arp2/3 iso-complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound protects against ferroptosis and renal ischemia-reperfusion injury through a microfilament-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Screening and Characterization of Novel Potent Arp2/3 Inhibitory Compounds Analogous to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rupress.org [rupress.org]
- 12. selleckchem.com [selleckchem.com]
Navigating CK-666: A Technical Guide to Solubility and Stability
Technical Support Center
For researchers, scientists, and drug development professionals utilizing the Arp2/3 complex inhibitor CK-666, achieving consistent and reliable experimental results hinges on proper handling and understanding of its physicochemical properties. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address common challenges related to the solubility and stability of this compound in experimental media.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of solution after dilution in my cell culture medium. What should I do?
A1: this compound has limited aqueous solubility and can precipitate when diluted from a DMSO stock into aqueous-based cell culture media. Here are several steps to troubleshoot this issue:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is sufficient to maintain this compound solubility, typically recommended to be below 0.5% to minimize solvent-induced cellular toxicity. However, a slightly higher concentration may be necessary for higher concentrations of this compound.
-
Vortexing: After diluting the this compound stock solution into your final culture medium, vortex the solution thoroughly to ensure it is well-mixed and to help prevent immediate precipitation.[1]
-
Pre-warming the Medium: Pre-warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Sonication: If precipitation persists, brief sonication of the final working solution can help to redissolve the compound.[2][3] However, monitor for any potential degradation of media components.
-
Stepwise Dilution: Instead of a single large dilution, try a stepwise dilution of the DMSO stock into pre-warmed media.
Q2: What is the best solvent for preparing a stock solution of this compound?
A2: DMSO is the most common and recommended solvent for preparing high-concentration stock solutions of this compound.[4][5] Ethanol is also a viable option.[4][6] It is crucial to use anhydrous, high-purity DMSO, as moisture can affect the solubility and stability of the compound.[4]
Q3: How should I store my this compound stock solution to ensure its stability?
A3: this compound stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability.[2][4] For long-term storage (up to 2 years), -80°C is recommended.[2][4] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best to aliquot the stock solution into smaller, single-use volumes.[4]
Q4: For how long is this compound stable in cell culture media at 37°C?
A4: The stability of this compound in cell culture media at 37°C is not extensively documented in the provided search results. It is generally recommended to prepare fresh working solutions from a frozen stock for each experiment to ensure consistent activity.[2][4] If the experimental design requires prolonged incubation, it is advisable to perform a pilot study to assess the stability and potential degradation of this compound under your specific conditions.
Q5: What are typical working concentrations for this compound in cell-based assays?
A5: The effective working concentration of this compound can vary depending on the cell type and the specific biological process being studied. However, concentrations in the range of 40 µM to 200 µM have been used in various studies.[4][7][8] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Quantitative Data Summary
The following tables summarize the solubility and storage information for this compound based on available data.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Concentration | Notes |
| DMSO | ≥ 125 mg/mL (421.81 mM) | Ultrasonic treatment may be needed.[2][9] Use of fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility.[4] |
| Ethanol | 29.63 mg/mL (100 mM) | |
| Water | Insoluble | [4] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | [2][4] |
| In Solvent (DMSO) | -20°C | 1 year | [2][4] Aliquot to avoid repeated freeze-thaw cycles. |
| In Solvent (DMSO) | -80°C | 2 years | [2][4] Recommended for long-term storage. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: The molecular weight of this compound is 296.34 g/mol . To prepare a 10 mM stock solution, you will need to dissolve 2.96 mg of this compound in 1 mL of DMSO.
-
Procedure: a. Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. b. Add the calculated volume of anhydrous DMSO. c. To aid dissolution, the solution can be gently warmed at 37°C and vortexed.[5] If necessary, sonicate the solution for a short period.[2][3] d. Ensure the powder is completely dissolved before use. e. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Protocol 2: Preparation of a 100 µM this compound Working Solution in Cell Culture Medium
-
Materials: 10 mM this compound stock solution in DMSO, pre-warmed (37°C) cell culture medium.
-
Procedure: a. Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature. b. In a sterile tube, add the appropriate volume of pre-warmed cell culture medium. c. To achieve a 100 µM final concentration, dilute the 10 mM stock solution 1:100 into the cell culture medium (e.g., add 10 µL of 10 mM this compound to 990 µL of medium). d. Immediately after adding the stock solution, vortex the working solution vigorously to prevent precipitation.[1] e. Use the freshly prepared working solution for your experiment.
Visualizations
References
- 1. Arp2/3 complex inhibition radically alters lamellipodial actin architecture, suspended cell shape, and the cell spreading process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | HIV Protease | Microtubule Associated | TargetMol [targetmol.com]
- 4. This compound | Actin inhibitor | Mechanism | Concentration [selleckchem.com]
- 5. CK 666 | CAS:442633-00-3 | Arp2/3 inhibitor; inhibits actin polymerization | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. embopress.org [embopress.org]
- 8. Arp2/3 complex inhibitors adversely affect actin cytoskeleton remodeling in the cultured murine kidney collecting duct M-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifetechindia.com [lifetechindia.com]
Technical Support Center: Observing Cell Toxicity with High Concentrations of CK-666
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues related to cell toxicity when using high concentrations of the Arp2/3 complex inhibitor, CK-666.
Troubleshooting Guide
High concentrations of this compound, often in the range of 100-200 µM, are utilized in various cell-based assays to ensure robust inhibition of the Arp2/3 complex.[1] However, at these concentrations, unexpected cytotoxicity can become a confounding factor. This guide addresses common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpectedly high cell death observed in treated vs. control groups. | Concentration-dependent toxicity: While many cell lines tolerate 100 µM this compound for short periods, higher concentrations (e.g., 150-200 µM) or longer incubation times can induce cytotoxicity.[1][2] For instance, glioma cell viability decreases with 150 µM this compound treatment or with extended exposure at 50-100 µM.[2] | Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experiment duration. Consider a time-course experiment to identify the maximum tolerable incubation period. |
| Solvent toxicity: this compound is typically dissolved in DMSO.[3] High final concentrations of DMSO in the culture medium can be toxic to cells. | Ensure the final DMSO concentration in your experimental wells is consistent across all conditions (including vehicle controls) and is below the toxic threshold for your cell line (typically <0.5%). | |
| Cell line sensitivity: Different cell lines exhibit varying sensitivities to chemical inhibitors. | Review the literature for studies using this compound on your cell line of interest. If limited data is available, perform preliminary toxicity assays on your specific cell line. | |
| Off-target effects: At high concentrations, the risk of off-target effects increases. | Use the inactive analog, CK-689, as a negative control to distinguish between Arp2/3-specific effects and potential off-target toxicity.[4] | |
| Inconsistent results or high variability between replicate experiments. | Differential inhibition of Arp2/3 isoforms: this compound differentially inhibits Arp2/3 complexes containing different isoforms of the ArpC1 subunit.[5][6] It is a potent inhibitor of complexes with ArpC1A but not ArpC1B.[5][6] The relative expression of these isoforms can vary between cell types. | Be aware of the Arp2/3 isoform expression in your cell line. If results are inconsistent, consider using a broader spectrum Arp2/3 inhibitor like CK-869, though it may also have different isoform-specific effects.[5][6] |
| Compound stability and handling: Improper storage or repeated freeze-thaw cycles of the this compound stock solution can lead to degradation and reduced potency. | Aliquot stock solutions to avoid repeated freeze-thaw cycles and store them at -80°C for long-term stability.[3] | |
| This compound appears to have no effect, even at high concentrations. | Cell permeability issues: While this compound is cell-permeable, its efficiency can be influenced by cell type and experimental conditions. | Ensure adequate incubation time for the inhibitor to penetrate the cells and reach its target. This may need to be optimized for your specific experimental setup. |
| Incorrect assessment of Arp2/3 inhibition: The chosen assay may not be sensitive enough to detect the effects of Arp2/3 inhibition. | Use a functional assay that is highly dependent on Arp2/3 activity, such as observing the formation of lamellipodia or actin comet tails from Listeria infection.[1][4] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound to inhibit Arp2/3 complex without causing significant cell toxicity?
A1: A common starting concentration for this compound in cell-based assays is 100 µM.[1][7][8] However, the optimal concentration is highly dependent on the cell line and the duration of the experiment. It is strongly recommended to perform a dose-response experiment to determine the IC50 for Arp2/3 inhibition and the threshold for cytotoxicity in your specific system. For example, in M-1 kidney cells, concentrations of 100-200 µM for 2 hours did not cause a loss of cell viability.[1] In contrast, glioma cells showed decreased viability at 150 µM or with longer incubation times at 50-100 µM.[2]
Q2: How can I be sure that the observed effects are due to Arp2/3 inhibition and not off-target toxicity?
A2: To validate the specificity of this compound, it is crucial to include an inactive control compound in your experiments. CK-689 is an ideal negative control as it is structurally related to this compound but does not inhibit the Arp2/3 complex.[4] Comparing the effects of this compound to those of CK-689 at the same concentration can help differentiate between on-target and off-target effects.
Q3: My cells are rounding up and detaching after treatment with a high concentration of this compound. Is this a sign of toxicity?
A3: While cell rounding and detachment can be indicators of cytotoxicity, they can also be a direct consequence of potent Arp2/3 inhibition. The Arp2/3 complex is essential for the formation of lamellipodia and other actin-based structures that are critical for cell adhesion and spreading.[1][9] Therefore, morphological changes such as cell rounding may reflect the intended pharmacological effect of the compound. To distinguish between a specific morphological effect and general toxicity, you should perform a cell viability assay in parallel, such as an MTT or a live/dead staining assay.
Q4: Are there alternatives to this compound that I can use to inhibit the Arp2/3 complex?
A4: Yes, CK-869 is another commonly used small molecule inhibitor of the Arp2/3 complex.[5][10] It is important to note that this compound and CK-869 have different binding sites on the complex and can have differential effects on Arp2/3 isoforms.[5][10] Specifically, this compound is less effective at inhibiting Arp2/3 complexes containing the ArpC1B subunit, whereas CK-869 can inhibit complexes with either ArpC1A or ArpC1B.[5][6]
Quantitative Data Summary
The following table summarizes the effective concentrations and observed cytotoxicity of this compound in various cell lines as reported in the literature.
| Cell Line | Concentration(s) | Incubation Time | Observed Effect on Viability | Reference(s) |
| M-1 (murine kidney collecting duct) | 100 µM, 200 µM | 2 hours | No significant cytotoxicity detected by MTT assay. | [1] |
| Glioma cells | 50 µM, 100 µM | > 30 minutes | Decreased viability and proliferation observed. | [2] |
| Glioma cells | 150 µM | < 30 minutes | Decreased viability and proliferation observed. | [2] |
| HT1080 (human fibrosarcoma) | 100 µM | 24 hours | No significant impact on cell viability in the absence of other stressors. | [8] |
| BJ fibroblasts | 100 µM | 24 hours | No significant impact on cell viability in the absence of other stressors. | [8] |
| Monocytes | 100 µM | 24 hours | No irreversible or off-target morphological effects like apoptosis observed. | [4] |
Experimental Protocols
Protocol: Assessing Cell Viability using MTT Assay
This protocol provides a general framework for assessing cell viability in response to this compound treatment using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (and CK-689 as a negative control)
-
DMSO (vehicle control)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and CK-689 in complete culture medium. Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of the test compounds.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound, CK-689, or the vehicle control. Include untreated cells as a positive control for viability.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 2, 24, or 48 hours) in a standard cell culture incubator (37°C, 5% CO2).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control cells.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of this compound action and a typical experimental workflow for assessing its effects on cell viability.
Caption: Mechanism of Arp2/3 complex inhibition by this compound.
Caption: Experimental workflow for assessing this compound cytotoxicity.
References
- 1. Arp2/3 complex inhibitors adversely affect actin cytoskeleton remodeling in the cultured murine kidney collecting duct M-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. embopress.org [embopress.org]
- 6. This compound and CK-869 differentially inhibit Arp2/3 iso-complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound protects against ferroptosis and renal ischemia-reperfusion injury through a microfilament-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agscientific.com [agscientific.com]
- 10. Small molecules this compound and CK-869 inhibit actin-related protein 2/3 complex by blocking an activating conformational change - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with CK-666
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using CK-666, a potent and specific inhibitor of the Arp2/3 complex. Inconsistent experimental outcomes can arise from various factors, and this guide is designed to help you identify and resolve them.
Troubleshooting Inconsistent Results
Question: My expected phenotype (e.g., inhibition of cell migration, loss of lamellipodia) is not observed or is weaker than expected after this compound treatment. What are the possible causes and solutions?
Answer:
Several factors can contribute to a lack of a discernible phenotype. Here is a step-by-step troubleshooting guide to address this issue:
Troubleshooting Workflow
Caption: A stepwise guide to troubleshooting inconsistent results with this compound.
1. Verify this compound Integrity and Concentration
-
Problem: this compound may have degraded due to improper storage, or the final concentration in your experiment may be incorrect.
-
Solution:
-
Storage: this compound powder should be stored at -20°C for up to 3 years.[1] Stock solutions in DMSO can be stored at -80°C for up to a year, but repeated freeze-thaw cycles should be avoided.[1]
-
Solubility: this compound is soluble in DMSO and ethanol up to 100 mM. It is insoluble in water.[1] Ensure your stock solution is fully dissolved. If precipitation is observed, gentle warming or sonication can aid dissolution.[2]
-
Fresh Stock: Prepare fresh dilutions from a reliable stock for each experiment.
-
Concentration: Double-check your calculations for the final working concentration. Effective concentrations can vary by cell type and experimental system, but typically range from 50 µM to 200 µM for cell-based assays.[3]
-
2. Optimize Experimental Conditions
-
Problem: The incubation time or concentration of this compound may be insufficient for your specific cell line or experimental setup.
-
Solution:
-
Time-Course Experiment: Perform a time-course experiment to determine the optimal incubation time for your desired effect. Some effects may be visible within minutes, while others may require several hours.
-
Dose-Response Curve: Generate a dose-response curve to identify the optimal concentration of this compound for your system. Start with a broad range (e.g., 10 µM to 200 µM) to determine the IC50.
-
3. Assess Arp2/3 Complex Isoform Expression
-
Problem: this compound has been shown to be less effective at inhibiting Arp2/3 complexes containing the ArpC1B subunit compared to those with ArpC1A.[4][5] If your cells predominantly express ArpC1B-containing isoforms, you may observe a weaker inhibitory effect.[4]
-
Solution:
-
Check Expression Levels: If possible, determine the relative expression levels of ArpC1A and ArpC1B in your cell line through techniques like qPCR or Western blotting.
-
Alternative Inhibitor: Consider using CK-869, another Arp2/3 inhibitor that has been shown to inhibit ArpC1B-containing complexes more effectively than this compound in some contexts.[4][5]
-
4. Consider Alternative Actin Nucleation Pathways
-
Problem: Cells can utilize other actin nucleation pathways that are independent of the Arp2/3 complex, such as those mediated by formins.[6] Inhibition of the Arp2/3 complex may lead to a compensatory upregulation of these alternative pathways.[6]
-
Solution:
-
Phenotypic Clues: Observe the cellular phenotype closely. An increase in unbranched actin structures like stress fibers or filopodia could suggest the involvement of formins.
-
Combined Inhibition: Consider co-treatment with a formin inhibitor (e.g., SMIFH2) to dissect the contributions of different actin nucleation pathways.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that specifically targets the Arp2/3 complex.[7] It functions by binding to a pocket at the interface of the Arp2 and Arp3 subunits, which stabilizes the complex in its inactive conformation.[8][9] This prevents the conformational changes necessary for the Arp2/3 complex to nucleate new, branched actin filaments from the sides of existing filaments.[2][8]
Arp2/3 Complex Activation Pathway
Caption: Simplified signaling pathway of Arp2/3 complex activation and its inhibition by this compound.
Q2: What are the recommended working concentrations and incubation times for this compound?
There is no single universal concentration or incubation time. These parameters are highly dependent on the cell type, experimental endpoint, and the specific activity of your this compound lot.
-
In Vitro (Biochemical Assays): The IC50 of this compound varies for the Arp2/3 complex from different species.
-
Cell-Based Assays: A common starting point for cultured cells is 100 µM.[2][3] However, concentrations ranging from 10 µM to 200 µM have been reported to be effective.[3] It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Incubation times can range from 30 minutes to several hours.
Q3: How should I prepare and store this compound stock solutions?
-
Solvent: Dissolve this compound in high-quality, anhydrous DMSO to make a concentrated stock solution (e.g., 10-100 mM).[1]
-
Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[1] A stock solution stored at -80°C should be stable for at least one year.[2] When preparing working solutions, thaw the stock aliquot and dilute it in the appropriate cell culture medium or buffer immediately before use. Do not store diluted aqueous solutions of this compound for extended periods.
Q4: Is there an inactive control compound for this compound?
Yes, CK-689 is a structurally related analog of this compound that is often used as a negative control as it does not inhibit the Arp2/3 complex.[10] Using an inactive control is crucial to ensure that the observed effects are due to the specific inhibition of the Arp2/3 complex and not off-target effects of the chemical scaffold.
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| IC50 | ~4 µM | Human (HsArp2/3) | |
| ~17 µM | Bovine (BtArp2/3) | [1] | |
| ~5 µM | Fission Yeast (S. pombe) | ||
| Solubility | ≤ 100 mM | DMSO | |
| ≤ 100 mM | Ethanol | ||
| Storage (Powder) | -20°C | Up to 3 years | [1] |
| Storage (Stock in DMSO) | -80°C | Up to 1 year | [1] |
Key Experimental Protocols
General Protocol for Inhibiting Arp2/3 Complex in Cultured Cells
This protocol provides a general framework. Optimization of concentrations and incubation times is essential for each specific experimental system.
Experimental Workflow
Caption: A generalized workflow for cell-based experiments using this compound.
Materials:
-
This compound (powder)
-
Anhydrous DMSO
-
Cultured cells of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare Stock Solution:
-
Dissolve this compound in anhydrous DMSO to a stock concentration of 10-100 mM.
-
Aliquot and store at -80°C.
-
-
Cell Culture:
-
Plate cells at the desired density in appropriate culture vessels.
-
Allow cells to adhere and grow to the desired confluency (typically 24 hours).
-
-
Prepare Working Solution:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 100 µM). Also prepare a vehicle control (DMSO) and an inactive control (CK-689) at the same final solvent concentration.
-
-
Treatment:
-
Aspirate the old medium from the cells.
-
Add the medium containing the this compound working solution, vehicle control, or inactive control to the respective cell cultures.
-
-
Incubation:
-
Incubate the cells for the predetermined optimal time at 37°C in a CO2 incubator.
-
-
Downstream Analysis:
-
Proceed with your intended analysis, such as immunofluorescence staining for F-actin, cell migration assays (e.g., wound healing), or live-cell imaging.
-
References
- 1. This compound | Actin inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Arp2/3 complex inhibitors adversely affect actin cytoskeleton remodeling in the cultured murine kidney collecting duct M-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. crick.ac.uk [crick.ac.uk]
- 6. Cellular and pathophysiological consequences of Arp2/3 complex inhibition: role of inhibitory proteins and pharmacological compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. Small molecules this compound and CK-869 inhibit actin-related protein 2/3 complex by blocking an activating conformational change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Small molecules this compound and CK-869 inhibit Arp2/3 complex by blocking an activating conformational change - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Screening and Characterization of Novel Potent Arp2/3 Inhibitory Compounds Analogous to this compound - PMC [pmc.ncbi.nlm.nih.gov]
how to minimize CK-666-induced cell stress
Welcome to the technical support center for CK-666, a potent and specific inhibitor of the Arp2/3 complex. This guide provides troubleshooting advice and frequently asked questions to help researchers minimize this compound-induced cell stress and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a cell-permeable small molecule that specifically inhibits the Arp2/3 complex. It binds to a pocket between the Arp2 and Arp3 subunits, stabilizing the complex in an inactive conformation.[1] This prevents the nucleation of new actin filaments from the sides of existing filaments, thereby disrupting the formation of branched actin networks that are essential for processes like lamellipodia formation and cell migration.[1][2]
Q2: Is this compound cytotoxic?
The cytotoxicity of this compound is highly dependent on the cell type, concentration, and duration of exposure. In many robust cell lines, such as murine kidney M-1 cells, concentrations up to 200 µM for 2 hours have been shown to have no significant effect on cell viability as measured by MTT assays.[1] However, in other cell types, like glioma cells, decreased viability has been observed with concentrations of 150 µM or with prolonged treatment (over 30 minutes) at 50-100 µM.[3] It is crucial to perform a dose-response and time-course experiment for your specific cell line.
Q3: What is the difference between this compound and its inactive analog, CK-689?
CK-689 is a structural analog of this compound that does not inhibit the Arp2/3 complex.[1][4] It serves as an essential negative control in experiments. Observing a cellular phenotype with this compound but not with an equivalent concentration of CK-689 provides strong evidence that the effect is due to the specific inhibition of the Arp2/3 complex and not due to off-target effects of the chemical scaffold.[1][5]
Q4: Can this compound induce cellular stress responses?
Yes, while often not directly cytotoxic at optimal concentrations, this compound can induce specific cellular stress responses:
-
Oxidative Stress and Mitochondrial Dysfunction: In goat oocytes, inhibition of the Arp2/3 complex with this compound has been shown to disrupt F-actin assembly, which in turn affects mitochondrial distribution and function, leading to an accumulation of reactive oxygen species (ROS) and increased early apoptosis.[6]
-
NF-κB Pathway Activation: Studies have demonstrated that the inhibition or depletion of the Arp2/3 complex can lead to the activation of the canonical NF-κB signaling pathway, a key regulator of cellular stress, inflammation, and survival.[7]
-
Autophagy and Extracellular Vesicle Formation: In some tumor cells, this compound treatment has been linked to the promotion of autophagy and the formation of extracellular vesicles.[8]
Q5: Does this compound have off-target effects relevant to cell stress?
Yes. A recent study revealed a significant off-target effect of this compound. It can protect cells from ferroptosis, a form of iron-dependent cell death characterized by lipid peroxidation.[9] This protective effect is independent of Arp2/3 inhibition and appears to be due to this compound directly acting as a radical-trapping antioxidant that mitigates lipid peroxidation.[9] This is a critical consideration when studying oxidative stress, as this compound might mask certain oxidative phenotypes.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Cell Death or Low Viability | 1. Concentration is too high for the specific cell line. 2. Treatment duration is too long. 3. Cells are in a sensitive state (e.g., low serum, high density). | 1. Perform a dose-response curve: Test a range of this compound concentrations (e.g., 10 µM to 200 µM) to determine the optimal concentration that inhibits the target process without causing significant cell death.[3] 2. Optimize treatment time: Conduct a time-course experiment (e.g., 30 min, 1h, 2h, 6h) to find the shortest incubation time that yields the desired effect.[3] 3. Use the inactive control: Always run parallel experiments with the inactive analog CK-689 to confirm that the observed toxicity is specific to Arp2/3 inhibition.[1][9] 4. Maintain healthy culture conditions: Ensure cells are not overly confluent and that the medium contains adequate serum, unless experimentally contraindicated. |
| Inconsistent or No Effect on Target Process (e.g., Migration) | 1. this compound concentration is too low. 2. The cellular process is not dependent on Arp2/3. 3. Cell type expresses this compound-resistant Arp2/3 isoforms (e.g., high levels of ArpC1B).[10] 4. Degradation of this compound in stock solution. | 1. Increase concentration: Titrate the concentration upwards, monitoring for both efficacy and cytotoxicity. 2. Confirm Arp2/3 dependence: Use genetic methods (e.g., siRNA against an Arp2/3 subunit) to verify the role of the complex. 3. Consider an alternative inhibitor: CK-869 inhibits Arp2/3 via a different mechanism and can be effective against isoforms less sensitive to this compound.[10] Note that CK-869 may have different off-target effects and toxicity profiles.[10][11] 4. Prepare fresh stock solutions: this compound is typically dissolved in DMSO. Prepare fresh stocks and store them properly (e.g., desiccated at -20°C) to avoid degradation. |
| Unexpected Phenotypes (Not related to actin) | 1. Off-target effects of this compound. 2. Activation of downstream stress signaling pathways. | 1. Use CK-689 control: This is the most critical step to differentiate on-target from off-target effects.[1][9] 2. Investigate the ferroptosis-protection effect: If studying oxidative stress, be aware that this compound can act as an antioxidant.[9] Consider using alternative methods to inhibit Arp2/3 or measure lipid peroxidation with multiple probes. 3. Probe for stress markers: Use western blotting or immunofluorescence to check for the activation of known stress pathways like NF-κB (e.g., phospho-p65).[7] |
Data Presentation
Table 1: Recommended Working Concentrations of this compound in Various Cell Lines
| Cell Line | Application | Concentration (µM) | Duration | Observed Effect on Viability | Reference(s) |
| M-1 (Murine Kidney) | Inhibition of cell motility | 100 - 200 | 2 hours | No cytotoxicity detected | [1] |
| Human Glioma Cells | Inhibition of migration/invasion | 50 - 100 | > 30 min | Decreased viability | [3] |
| SKOV3 (Ovarian Cancer) | Inhibition of Listeria motility | 40 | 1 hour | Not specified, reversible effect | [12] |
| HT1080 (Fibrosarcoma) | Protection from ferroptosis | 100 | 24 hours | Protected against RSL3-induced death | [9] |
| Goat Oocytes | Meiotic maturation studies | 100 | 48 hours | Increased early apoptosis | [6] |
| Aplysia Bag Cell Neurons | Growth cone dynamics | 25 - 100 | 15-30 min | Not specified | [5] |
Visualizations
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is used to quantify the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
This compound and CK-689 (DMSO stocks)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT Solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for attachment.
-
Treatment: Prepare serial dilutions of this compound and CK-689 in complete medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle (DMSO) only wells as a control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 2, 6, or 24 hours) under standard culture conditions.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Assessment of Apoptosis using TUNEL Staining
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Cells grown on glass coverslips or in chamber slides
-
This compound and CK-689
-
Positive control (e.g., DNase I) and negative control (labeling solution without TdT enzyme)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
In situ cell death detection kit (containing TdT enzyme and fluorescently-labeled dUTP)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Methodology:
-
Cell Treatment: Treat cells with the vehicle, CK-689, or this compound for the desired time.
-
Fixation: Wash cells twice with PBS and fix with 4% PFA for 1 hour at room temperature.
-
Permeabilization: Wash again with PBS and incubate in permeabilization solution for 2 minutes on ice.
-
TUNEL Reaction: Wash with PBS. Add 50 µL of the TUNEL reaction mixture to each sample. Incubate for 60 minutes at 37°C in a humidified, dark chamber.
-
Washing: Rinse three times with PBS.
-
Counterstaining: Stain the nuclei by incubating with DAPI solution for 5 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslips onto glass slides using an anti-fade mounting medium, and visualize using a fluorescence microscope.
-
Analysis: Quantify the percentage of TUNEL-positive (apoptotic) cells by counting the number of fluorescently labeled nuclei relative to the total number of DAPI-stained nuclei.
References
- 1. Arp2/3 complex inhibitors adversely affect actin cytoskeleton remodeling in the cultured murine kidney collecting duct M-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular and pathophysiological consequences of Arp2/3 complex inhibition: role of inhibitory proteins and pharmacological compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Arp2/3 complex–dependent actin networks constrain myosin II function in driving retrograde actin flow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound exerts anticancer effects by regulating autophagy, tunneling nanotubes and extracellular vesicles formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound protects against ferroptosis and renal ischemia-reperfusion injury through a microfilament-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound and CK-869 differentially inhibit Arp2/3 iso-complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. embopress.org [embopress.org]
- 12. Characterization of two classes of small molecule inhibitors of Arp2/3 complex - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Long-Term Incubation with CK-666
Welcome to the technical support center for the long-term use of CK-666, a potent and selective inhibitor of the Arp2/3 complex. This guide is designed for researchers, scientists, and drug development professionals to provide best practices, troubleshooting advice, and frequently asked questions (FAQs) for successful and reproducible long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a cell-permeable small molecule that inhibits the Arp2/3 complex, a key protein assembly responsible for the nucleation of branched actin filaments.[1][2][3][4] It functions by binding to the Arp2/3 complex and stabilizing it in an inactive conformation.[2][5][6] This prevents the conformational changes necessary for the activation of the Arp2 and Arp3 subunits, thereby blocking the formation of new actin filament branches.[5][7][8]
Q2: What are the primary applications of this compound in research?
This compound is widely used to study a variety of cellular processes that rely on dynamic actin networks, including:
-
Cytokinesis[1]
Q3: How should I prepare and store this compound?
Proper handling and storage of this compound are crucial for maintaining its activity.
-
Solubility: this compound is soluble in DMSO and ethanol.[2][11] It is insoluble in water.[2] For in vitro experiments, a common solvent is DMSO.[7][12]
-
Stock Solutions: Prepare concentrated stock solutions in DMSO. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[12] For long-term storage of stock solutions, -80°C is recommended for up to a year, while for shorter periods (up to a month), -20°C is suitable.[12] Some sources suggest that stock solutions can be stored at -80°C for up to 2 years.[8]
-
Powder: The powdered form of this compound is stable for up to 3 years when stored at -20°C.[7][12]
Q4: What is a typical working concentration and incubation time for this compound?
The optimal concentration and incubation time for this compound are cell-type and application-dependent. However, based on published studies, a general range can be provided.
-
Concentration: Working concentrations typically range from 10 µM to 200 µM.[6] For example, 100 µM this compound has been shown to significantly reduce filopodia in trabecular meshwork cells.[7][8] In some cell lines, concentrations as low as 10 µM have been effective at inhibiting actin assembly around Listeria.[10]
-
Incubation Time: Incubation times can vary from minutes to several days. Short-term incubations (e.g., 30-60 minutes) are often sufficient to observe effects on actin dynamics.[12][13] Long-term incubations of 24 hours or more have also been reported.[10][14] For long-term experiments, it is important to consider potential cytotoxicity and off-target effects.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect on actin cytoskeleton or cell motility. | Insufficient concentration: The concentration of this compound may be too low for the specific cell type. | Increase the concentration of this compound incrementally (e.g., 50 µM, 100 µM, 200 µM).[6] |
| Insufficient incubation time: The incubation period may be too short to observe a phenotype. | Increase the incubation time. Time-course experiments are recommended to determine the optimal duration. | |
| Inactive compound: Improper storage or handling may have led to the degradation of this compound. | Prepare fresh stock solutions from powder. Ensure proper storage conditions are maintained. | |
| Cell-type specific resistance: Some cell lines may be less sensitive to Arp2/3 inhibition. | Consider using a higher concentration or a different inhibitor, such as CK-869, which has a different mode of binding.[6] | |
| High cell toxicity or death, especially in long-term experiments. | High concentration: The concentration of this compound may be cytotoxic for the specific cell type over long periods. | Perform a dose-response curve to determine the highest non-toxic concentration for your cell line. Lower the working concentration if necessary. Studies have shown that concentrations up to 100-200 µM are not cytotoxic in some cell lines for up to 2 hours.[6] |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final concentration of the solvent in the culture medium is low and non-toxic (typically <0.5%). | |
| Off-target effects: Long-term inhibition of the Arp2/3 complex can lead to secondary effects such as genomic instability and cellular senescence.[14] | Carefully monitor cells for signs of stress or toxicity. Consider shorter incubation times or intermittent treatment schedules. | |
| Variability in experimental results. | Inconsistent compound activity: Repeated freeze-thaw cycles of the stock solution can reduce its potency. | Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles.[12] |
| Cell culture conditions: Variations in cell density, passage number, or media composition can affect cellular responses. | Standardize cell culture protocols to ensure consistency across experiments. | |
| Isoform-specific effects: The inhibitory effect of this compound can vary depending on the specific isoforms of the Arp2/3 complex subunits present in the cell type.[15][16] | Be aware of the Arp2/3 complex isoform expression in your cell line, as this may influence the efficacy of this compound. |
Quantitative Data Summary
Table 1: In Vitro and In-Cell Efficacy of this compound
| Parameter | Value | Organism/System | Reference |
| IC₅₀ (Arp2/3 complex inhibition) | 12 µM | Not specified | [7][8] |
| IC₅₀ (Actin polymerization inhibition) | 4 µM | Bos taurus Arp2/3 complex | |
| IC₅₀ (Actin polymerization inhibition) | 4 µM | Homo sapiens Arp2/3 complex | [10] |
| Effective Concentration (Listeria comet tail inhibition) | 10 µM | SKOV3 cells | [10] |
| Effective Concentration (Filopodia reduction) | 100 µM | Trabecular meshwork (TM) cells | [7] |
| Effective Concentration (Lamellipodia reduction) | 100-200 µM | M-1 kidney cells | [6] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [7][12] |
| Powder | 4°C | 2 years | [7] |
| In Solvent (DMSO) | -80°C | 6 months - 2 years | [7][8] |
| In Solvent (DMSO) | -20°C | 1 month | [7][12] |
Experimental Protocols
Protocol 1: Inhibition of Lamellipodia Formation in Cultured Cells
This protocol is adapted from studies on M-1 kidney cells.[6]
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate at a density that allows for approximately 80% confluency on the day of the experiment.
-
Preparation of this compound Working Solution: Dilute the this compound stock solution in serum-free cell culture medium to the desired final concentration (e.g., 100 µM or 200 µM).
-
Incubation: Remove the growth medium from the cells and replace it with the medium containing this compound. Incubate the cells for the desired duration (e.g., 1-2 hours) in a standard cell culture incubator (37°C, 5% CO₂).
-
Control: As a negative control, treat a separate set of cells with the same concentration of DMSO (the solvent for this compound) in serum-free medium. An inactive analog, CK-689, can also be used as a negative control.
-
Analysis: After incubation, fix and stain the cells to visualize the actin cytoskeleton (e.g., with fluorescently labeled phalloidin) and lamellipodia markers (e.g., anti-cortactin antibody). Analyze the cells using fluorescence microscopy to assess changes in lamellipodia formation.
Protocol 2: Live-Cell Imaging of Actin Dynamics
This protocol provides general guidelines for live-cell imaging experiments with this compound.
-
Cell Preparation: Seed cells in a glass-bottom dish or chamber slide suitable for live-cell imaging. If necessary, transfect or transduce cells with a fluorescently tagged actin-binding protein (e.g., Lifeact-GFP) to visualize actin dynamics.
-
Environmental Control: Place the imaging dish on a microscope stage equipped with an environmental chamber that maintains optimal temperature (37°C), CO₂, and humidity.
-
Baseline Imaging: Acquire images of the cells before adding this compound to establish a baseline of normal actin dynamics.
-
Addition of this compound: Carefully add the pre-warmed this compound working solution to the imaging dish.
-
Time-Lapse Imaging: Immediately begin acquiring time-lapse images to capture the dynamic changes in the actin cytoskeleton in response to Arp2/3 inhibition. The imaging frequency will depend on the specific process being studied.
-
Data Analysis: Analyze the resulting image series to quantify changes in cell morphology, motility, and actin structure dynamics.
Visualizations
Caption: Mechanism of Arp2/3 complex inhibition by this compound.
Caption: General experimental workflow for long-term incubation with this compound.
References
- 1. Cellular and pathophysiological consequences of Arp2/3 complex inhibition: role of inhibitory proteins and pharmacological compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Cellular and pathophysiological consequences of Arp2/3 complex inhibition: role of inhibitory proteins and pharmacological compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agscientific.com [agscientific.com]
- 5. Small molecules this compound and CK-869 inhibit Arp2/3 complex by blocking an activating conformational change - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arp2/3 complex inhibitors adversely affect actin cytoskeleton remodeling in the cultured murine kidney collecting duct M-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifetechindia.com [lifetechindia.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of two classes of small molecule inhibitors of Arp2/3 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agscientific.com [agscientific.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Homeostatic Actin Cytoskeleton Networks Are Regulated by Assembly Factor Competition for Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Genomic instability caused by Arp2/3 complex inactivation results in micronucleus biogenesis and cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. embopress.org [embopress.org]
- 16. embopress.org [embopress.org]
impact of serum concentration on CK-666 activity
Welcome to the technical support center for CK-666, a potent and specific cell-permeable inhibitor of the Actin-Related Protein 2/3 (Arp2/3) complex. This guide is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments, with a particular focus on the impact of serum concentration on its activity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an allosteric inhibitor of the Arp2/3 complex. It binds to a hydrophobic pocket between the Arp2 and Arp3 subunits, stabilizing the complex in an inactive conformation.[1][2] This prevents the conformational changes necessary for the Arp2/3 complex to nucleate new actin filaments, thereby inhibiting the formation of branched actin networks.[3][4]
Q2: What is the reported IC50 of this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound has been determined in various in vitro assays and varies depending on the source of the Arp2/3 complex. For a summary of reported IC50 values, please refer to Table 1.
Q3: Why do I need to use a much higher concentration of this compound in my cell-based assays compared to the in vitro IC50?
A3: It is a common observation that the effective concentration of this compound required in cell culture is significantly higher than its in vitro IC50.[5] This is likely due to several factors, including cell permeability, potential off-target interactions, and importantly, the presence of serum in the culture medium. Serum proteins, particularly albumin, can bind to small molecules, reducing their bioavailable concentration.[3][6][7]
Q4: How does serum concentration affect the activity of this compound?
A4: While direct quantitative studies on the impact of varying serum concentrations on the IC50 of this compound are limited, it is well-established that serum proteins bind to a wide range of small molecules, thereby reducing their free and active concentration.[8][9][10] this compound is a hydrophobic molecule, which increases its likelihood of binding to serum albumin.[11][12] Therefore, in the presence of serum, a higher total concentration of this compound is required to achieve the same inhibitory effect on the Arp2/3 complex as in a serum-free environment. For recommended starting concentrations in different media conditions, see Table 2.
Q5: Should I conduct my this compound experiments in serum-free or serum-containing media?
A5: The choice between serum-free and serum-containing media depends on your experimental goals.
-
Serum-free media: Using serum-free media provides a more defined system and can allow for the use of lower concentrations of this compound, closer to the in vitro IC50 values.[5][13] This is recommended for precise mechanistic studies.
-
Serum-containing media: If your experimental design requires the presence of serum for cell viability and growth, be prepared to use a higher concentration of this compound. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell type and serum percentage.
Q6: Is there an inactive control compound for this compound?
A6: Yes, CK-689 is a structurally similar analog of this compound that does not inhibit the Arp2/3 complex and can be used as a negative control in your experiments.[5]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound on cellular phenotype (e.g., cell motility, lamellipodia formation). | 1. Insufficient concentration of this compound. | • If using serum-containing medium, the effective concentration of free this compound may be too low due to binding to serum proteins. Increase the concentration of this compound. Consider performing a dose-response curve (e.g., 50 µM, 100 µM, 200 µM) to determine the optimal concentration for your cell line and serum conditions.[5] • For some cell types, even lower concentrations (10-50 µM) may be ineffective, necessitating the use of higher concentrations.[5] |
| 2. Short incubation time. | • Ensure a sufficient incubation time for this compound to penetrate the cells and inhibit the Arp2/3 complex. A typical incubation time is 1-2 hours.[5][14] | |
| 3. Low expression or activity of Arp2/3 complex in the cell line. | • Confirm that your cell line expresses the Arp2/3 complex and that the process you are studying is dependent on Arp2/3-mediated actin nucleation. | |
| 4. Isoform-specific differences in Arp2/3 complex. | • The inhibitory effect of this compound can vary between different isoforms of the Arp2/3 complex subunits.[13] If you are working with a specific cell type, consider if it expresses isoforms that are less sensitive to this compound. | |
| Cell toxicity or off-target effects observed. | 1. This compound concentration is too high. | • While higher concentrations are often needed in the presence of serum, excessively high concentrations may lead to off-target effects or cytotoxicity. Determine the lowest effective concentration through a dose-response experiment and perform viability assays (e.g., Trypan Blue, MTT). |
| 2. Contamination of the compound. | • Ensure the purity of your this compound stock. | |
| Inconsistent results between experiments. | 1. Variability in serum batches. | • Different batches of fetal bovine serum (FBS) can have varying protein compositions, which can affect the extent of this compound binding.[15][16] If possible, use the same batch of serum for a series of related experiments. |
| 2. Inconsistent preparation of this compound working solutions. | • this compound is typically dissolved in DMSO. Ensure that the final concentration of DMSO is consistent across all experimental conditions and is not at a level that affects cell health. |
Data Presentation
Table 1: In Vitro IC50 Values for this compound
| Arp2/3 Complex Source | IC50 (µM) | Assay Conditions |
| Bovine Brain (BtArp2/3) | 17 | Pyrene-actin polymerization assay[14] |
| Fission Yeast (SpArp2/3) | 5 | Pyrene-actin polymerization assay[14] |
| General (unspecified) | 12 | Cell-permeable assay[4] |
| Human (recombinant, ArpC1A/C5L) | 19.9 | TIRF microscopy branching rate[13] |
| Bovine | 11 (for CK-869, a related inhibitor) | Not specified[13] |
Table 2: Recommended Starting Concentrations of this compound for Cell-Based Assays
| Medium Condition | Recommended Starting Concentration (µM) | Considerations |
| Serum-Free Medium | 10 - 50 | The effective concentration will be closer to the in vitro IC50. Start with a lower concentration and titrate up as needed.[5] |
| Serum-Containing Medium (e.g., 10% FBS) | 50 - 200 | A higher concentration is generally required to compensate for binding to serum proteins. A dose-response experiment is highly recommended.[5][13] |
Experimental Protocols
Protocol 1: General Procedure for Treating Adherent Cells with this compound
-
Cell Seeding: Plate cells on a suitable culture vessel (e.g., glass coverslips, multi-well plates) and allow them to adhere and grow to the desired confluency (typically 60-80%).
-
Preparation of this compound Working Solution:
-
Prepare a stock solution of this compound in DMSO (e.g., 10-50 mM). Store aliquots at -20°C or -80°C.
-
On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium (either serum-free or serum-containing, depending on your experimental design) to the desired final concentration. Ensure thorough mixing.
-
-
Treatment:
-
Remove the existing medium from the cells.
-
Add the medium containing the appropriate concentration of this compound (or CK-689 as a negative control, and a vehicle control with the same final DMSO concentration).
-
Incubate the cells for the desired period (e.g., 1-2 hours) at 37°C in a CO2 incubator.
-
-
Downstream Analysis: Proceed with your intended analysis, such as immunofluorescence staining for F-actin, live-cell imaging of cell migration, or biochemical assays.
Protocol 2: Pyrene-Actin Polymerization Assay to Assess this compound Activity In Vitro
This assay measures the rate of actin polymerization by monitoring the fluorescence increase of pyrene-labeled actin.
-
Reagents:
-
Monomeric actin (with a percentage, e.g., 10%, labeled with pyrene)
-
Purified Arp2/3 complex
-
A nucleation-promoting factor (NPF) such as the VCA domain of N-WASP
-
This compound dissolved in DMSO
-
Polymerization buffer (e.g., KMEI buffer: 50 mM KCl, 1 mM MgCl2, 1 mM EGTA, 10 mM imidazole, pH 7.0)
-
-
Procedure:
-
Prepare a master mix of actin monomers in polymerization buffer.
-
In a fluorometer cuvette, combine the Arp2/3 complex and the NPF.
-
Add this compound at various concentrations (or DMSO as a control).
-
Initiate the polymerization by adding the actin master mix to the cuvette.
-
Immediately begin monitoring the fluorescence increase (excitation at ~365 nm, emission at ~407 nm) over time.
-
The maximum rate of polymerization is determined from the slope of the fluorescence curve.
-
Plot the polymerization rate as a function of this compound concentration to determine the IC50.
-
Visualizations
Caption: Impact of serum proteins on this compound bioavailability.
Caption: Recommended workflow for this compound treatment in cell culture.
References
- 1. embopress.org [embopress.org]
- 2. Small molecules this compound and CK-869 inhibit Arp2/3 complex by blocking an activating conformational change - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-covalent albumin-binding ligands for extending the circulating half-life of small biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Arp2/3 complex inhibitors adversely affect actin cytoskeleton remodeling in the cultured murine kidney collecting duct M-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Albumin and mammalian cell culture: implications for biotechnology applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interactive Association of Drugs Binding to Human Serum Albumin [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of two classes of small molecule inhibitors of Arp2/3 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cellular and pathophysiological consequences of Arp2/3 complex inhibition: role of inhibitory proteins and pharmacological compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound and CK-869 differentially inhibit Arp2/3 iso-complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound | Actin inhibitor | Mechanism | Concentration [selleckchem.com]
- 15. Serum-Free vs. Serum-Containing Media: Which Works Better? [synapse.patsnap.com]
- 16. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
CK-666 and Cell Rounding: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of CK-666, a potent inhibitor of the Arp2/3 complex. This guide will delve into the mechanism of action of this compound, explain why it causes cell rounding, and provide detailed experimental protocols and troubleshooting advice to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a cell-permeable small molecule that specifically inhibits the actin-related protein 2/3 (Arp2/3) complex. The Arp2/3 complex is a crucial component of the cellular machinery responsible for nucleating new actin filaments from the sides of existing filaments, creating a branched actin network. This compound binds to a pocket at the interface of the Arp2 and Arp3 subunits, stabilizing the complex in an inactive conformation. This prevents the conformational changes necessary for its activation and subsequent actin nucleation.[1]
Q2: Why does this compound cause cell rounding?
The shape and structure of a cell are largely determined by its actin cytoskeleton. The Arp2/3 complex is a key regulator of the branched actin networks that form lamellipodia, the sheet-like protrusions at the leading edge of migrating cells. These structures are essential for cell spreading, adhesion, and motility.
By inhibiting the Arp2/3 complex, this compound disrupts the formation and maintenance of these branched actin networks in lamellipodia.[2] The loss of these protrusive structures and the subsequent alterations in the actin cytoskeleton lead to a reduction in cell spreading and an increase in cortical tension, causing the cell to adopt a rounded morphology.
Q3: Is cell rounding a universal effect of this compound in all cell types?
No, the morphological response to this compound can be cell-type specific. While many adherent cell types, such as fibroblasts and epithelial cells, exhibit rounding upon this compound treatment, some cells, like murine bone marrow-derived macrophages, do not show significant changes in morphology.[3][4] This variability is thought to be due to differences in the expression of Arp2/3 complex isoforms and the relative importance of Arp2/3-dependent structures for maintaining cell shape in different cell types.[3][5]
Q4: What is the recommended working concentration for this compound?
The optimal concentration of this compound can vary depending on the cell type and the specific experimental goals. However, a common starting point for cell-based assays is in the range of 50-100 µM.[2][6][7] It is always recommended to perform a dose-response experiment to determine the minimal effective concentration that elicits the desired phenotype without causing significant cytotoxicity.
Q5: How should I prepare and store this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is recommended to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in pre-warmed cell culture medium to the desired final concentration.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No observable cell rounding or morphological change. | 1. Insufficient concentration of this compound: The effective concentration can be cell-type dependent. 2. Cell type is not sensitive to this compound: Some cell types do not rely heavily on Arp2/3 for their morphology.[3] 3. Degraded this compound: Improper storage or handling may have reduced the compound's activity. | 1. Perform a dose-response experiment with a range of concentrations (e.g., 10 µM to 200 µM). 2. Confirm the expression and importance of the Arp2/3 complex in your cell line through literature search or Western blotting. Consider using a positive control cell line known to respond to this compound. 3. Use a fresh aliquot of this compound stock solution. Ensure proper storage at -20°C or -80°C and minimize exposure to light. |
| Inconsistent cell rounding across experiments. | 1. Variability in cell density: Cell-cell contacts can influence cell shape and response to inhibitors. 2. Inconsistent incubation time: The effects of this compound are time-dependent. 3. Variability in this compound working solution preparation: Inaccurate dilutions can lead to inconsistent results. | 1. Seed cells at a consistent density for all experiments. Avoid both very sparse and overly confluent cultures. 2. Standardize the incubation time for all experiments. A typical incubation time is 1-2 hours. 3. Prepare fresh working solutions of this compound for each experiment from a reliable stock solution. |
| Significant cell death or detachment. | 1. This compound concentration is too high: Excessive inhibition of the actin cytoskeleton can lead to cytotoxicity. 2. Prolonged incubation time: Long-term disruption of the actin cytoskeleton can be detrimental to cell health. 3. Solvent (DMSO) toxicity: High concentrations of DMSO can be toxic to cells. | 1. Reduce the concentration of this compound. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your cell line.[6][7] 2. Reduce the incubation time. For many applications, a 1-2 hour treatment is sufficient to observe effects on the actin cytoskeleton. 3. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%). Run a vehicle control (DMSO alone) to assess solvent toxicity. |
| Unexpected morphological changes (e.g., increased filopodia). | Compensation by other actin nucleators: Inhibition of the Arp2/3 complex can sometimes lead to an upregulation or increased activity of other actin nucleating factors, such as formins, which promote the formation of unbranched actin filaments found in structures like filopodia.[8] | This can be a biological effect of Arp2/3 inhibition. To confirm, you can co-treat with a formin inhibitor (e.g., SMIFH2). Analyze the actin cytoskeleton using phalloidin staining to visualize changes in filament organization. |
Quantitative Data Summary
The following table summarizes the effective concentrations and inhibitory constants (IC50) of this compound from various studies. Note that these values can be highly dependent on the specific experimental conditions and the biological system being studied.
| Parameter | Value | System/Cell Type | Reference |
| IC50 | ~4 µM | Human Arp2/3 complex (in vitro) | [9] |
| IC50 | ~5 µM | S. pombe Arp2/3 complex (in vitro) | [10] |
| IC50 | ~17 µM | Bovine Arp2/3 complex (in vitro) | [10] |
| IC50 | ~23 µM | Bovine Arp2/3 complex (in vitro pyrene-actin assay) | [2][11] |
| Effective Concentration | 50-100 µM | Glioma cells (inhibition of migration) | [6] |
| Effective Concentration | 100 µM | B16-F1 cells (inhibition of lamellipodia) | [2] |
| Effective Concentration | 100-200 µM | M-1 kidney cells (actin reorganization) | [7] |
Experimental Protocols
Protocol 1: Analysis of Cell Rounding and Morphology
This protocol describes a typical workflow for treating cells with this compound and analyzing the resulting morphological changes.
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips at a density that will result in 50-70% confluency at the time of the experiment.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 100 µM).
-
As a negative control, prepare a vehicle control with the same final concentration of DMSO. It is also highly recommended to use the inactive analog, CK-689, as a more specific negative control.[2][12]
-
Remove the culture medium from the cells and replace it with the medium containing this compound, CK-689, or the vehicle control.
-
Incubate the cells for the desired period (e.g., 1-2 hours) at 37°C in a CO2 incubator.
-
-
Live-Cell Imaging (Optional):
-
If available, use a live-cell imaging system to monitor the morphological changes in real-time.
-
-
Fixation and Staining (for endpoint analysis):
-
After incubation, gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Proceed with immunofluorescence staining for the actin cytoskeleton (see Protocol 2).
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify cell morphology using image analysis software (e.g., ImageJ/Fiji). Common parameters to measure include cell area, circularity, and aspect ratio.[13][14]
-
Cell Area: The total pixel area of the cell.
-
Circularity: A value from 0 to 1, where 1 represents a perfect circle. Calculated as 4π(area/perimeter^2).
-
Aspect Ratio: The ratio of the major axis to the minor axis of the best-fitting ellipse. A value of 1 indicates a perfectly circular or square shape.
-
-
Protocol 2: Immunofluorescence Staining of F-Actin
This protocol details the steps for staining the filamentous actin (F-actin) cytoskeleton using fluorescently labeled phalloidin after this compound treatment.
-
Cell Fixation and Permeabilization:
-
After this compound treatment, wash cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Incubate the cells with a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 30-60 minutes at room temperature to reduce non-specific binding.
-
-
Phalloidin Staining:
-
Prepare the fluorescently labeled phalloidin working solution in blocking buffer according to the manufacturer's instructions.
-
Incubate the cells with the phalloidin solution for 30-60 minutes at room temperature, protected from light.
-
-
Nuclear Staining (Optional):
-
To visualize the nuclei, you can include a nuclear stain like DAPI or Hoechst in one of the final wash steps.
-
-
Washing and Mounting:
-
Wash the cells three times with PBS, protected from light.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores.
-
Visualizations
Caption: Mechanism of this compound induced cell rounding.
Caption: A typical experimental workflow for studying this compound.
References
- 1. Small molecules this compound and CK-869 inhibit Arp2/3 complex by blocking an activating conformational change - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Screening and Characterization of Novel Potent Arp2/3 Inhibitory Compounds Analogous to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and CK-869 differentially inhibit Arp2/3 iso-complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. embopress.org [embopress.org]
- 6. researchgate.net [researchgate.net]
- 7. Arp2/3 complex inhibitors adversely affect actin cytoskeleton remodeling in the cultured murine kidney collecting duct M-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Arp2/3 complex inhibition radically alters lamellipodial actin architecture, suspended cell shape, and the cell spreading process - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of two classes of small molecule inhibitors of Arp2/3 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | Actin inhibitor | Mechanism | Concentration [selleckchem.com]
- 11. Frontiers | Synthesis, Screening and Characterization of Novel Potent Arp2/3 Inhibitory Compounds Analogous to this compound [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: CK-666 Washout Protocols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the complete washout of CK-666 from cell cultures. This compound is a potent and reversible inhibitor of the Arp2/3 complex, crucial for actin nucleation and branching.[1][2][3] Incomplete washout can lead to confounding experimental results, making a thorough and validated removal process essential for accurate data interpretation.
Frequently Asked Questions (FAQs)
Q1: Is this compound a reversible inhibitor?
A1: Yes, this compound is a cell-permeable, reversible inhibitor of the Arp2/3 complex.[2][4] Its inhibitory effect is achieved by binding to the Arp2/3 complex and stabilizing its inactive conformation, which in turn blocks the nucleation and branching of actin filaments.[2][3][4] Studies have shown that the cellular effects of this compound, such as alterations in actin architecture and cell morphology, can be reversed after removing the compound from the culture medium.[5]
Q2: How quickly can the effects of this compound be reversed upon washout?
A2: The reversal of this compound's effects is reported to be rapid. For instance, in SKOV3 cells, actin filament halos and comet tails were observed to reform within 60 minutes of this compound removal.[1] Another study on coelomocytes noted a rapid re-establishment of the normal dendritic actin network at the cell edge following washout.[5]
Q3: What are the general signs of a successful this compound washout?
A3: A successful washout should result in the restoration of normal cellular phenotypes that were altered by the inhibitor. This can include the reappearance of lamellipodia and other Arp2/3-dependent actin structures, a return to normal cell spreading and motility, and the reformation of actin-based structures like comet tails in infection models.[1][5][6]
Q4: Can the solvent used for this compound (e.g., DMSO) affect the washout process?
A4: While the primary goal is to remove this compound, it is also good practice to ensure the removal of the solvent, typically DMSO. A standard washout protocol with multiple washes should be sufficient to reduce the DMSO concentration to negligible levels. Always include a vehicle-only (e.g., DMSO) control in your experiments to distinguish the effects of the compound from those of the solvent.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Cells do not regain normal morphology or motility after washout. | Incomplete removal of this compound. | Increase the number of washes (e.g., from 3 to 5) and/or the volume of the wash medium. Increase the duration of the final incubation in fresh medium before observation. |
| Cell line is particularly sensitive to this compound or the washout procedure. | Optimize the this compound concentration and incubation time to the minimum required to achieve the desired effect. Ensure gentle handling of cells during the washing steps to minimize mechanical stress. | |
| Off-target effects of this compound in the specific cell line. | While this compound is a specific Arp2/3 inhibitor, off-target effects can never be fully excluded. Consider using a structurally distinct Arp2/3 inhibitor as a control. | |
| High variability in washout efficiency between experiments. | Inconsistent washing procedure. | Standardize the washout protocol across all experiments. Ensure consistent volumes, number of washes, and incubation times. |
| Uncertainty if the washout is complete. | Lack of a quantitative measure for washout effectiveness. | Perform a validation experiment as detailed in the "Experimental Protocol for Validating this compound Washout" section below. |
Experimental Protocol for Validating this compound Washout
This protocol provides a method to functionally validate the completeness of the this compound washout by transferring the final wash supernatant to naive cells and observing for any inhibitory effects.
Materials:
-
Cells in culture treated with this compound
-
Naive (untreated) cells of the same type
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
This compound (and its inactive analog, CK-689, as a control)
-
Vehicle control (e.g., DMSO)
Procedure:
-
Initial Treatment:
-
Plate cells and allow them to adhere.
-
Treat one set of cells with the desired concentration of this compound (e.g., 100 µM) for the standard duration of your experiment.
-
Treat control sets with the inactive analog (CK-689) and vehicle (DMSO) alone.
-
-
Washout Procedure:
-
Aspirate the medium containing this compound.
-
Gently wash the cells three times with pre-warmed, sterile PBS.
-
After the final PBS wash, add fresh, pre-warmed complete culture medium.
-
Incubate for a desired recovery period (e.g., 1-2 hours).
-
-
Supernatant Transfer:
-
Collect the supernatant (the "washout medium") from the this compound-treated cells after the recovery period.
-
Filter the collected supernatant through a 0.22 µm sterile filter to remove any detached cells.
-
Add this filtered supernatant to a plate of naive cells.
-
-
Observation and Analysis:
-
Incubate the naive cells with the washout medium for a period equivalent to your original this compound treatment time.
-
Observe the naive cells for any morphological or functional changes characteristic of this compound treatment (e.g., loss of lamellipodia, reduced motility).
-
As controls, transfer supernatant from vehicle-treated and CK-689-treated cells to other sets of naive cells.
-
Quantify relevant phenotypes (e.g., cell spreading area, percentage of cells with lamellipodia) to objectively assess the effect.
-
Expected Results:
If the washout was complete, the naive cells treated with the washout medium should show no signs of Arp2/3 inhibition and should be indistinguishable from cells treated with supernatant from the vehicle control group.
Visualizing the Experimental Workflow
Caption: Workflow for validating the complete washout of this compound.
Signaling Pathway Visualization
References
- 1. This compound | Actin inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. Small molecules this compound and CK-869 inhibit Arp2/3 complex by blocking an activating conformational change - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Arp2/3 complex inhibition radically alters lamellipodial actin architecture, suspended cell shape, and the cell spreading process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arp2/3 complex inhibitors adversely affect actin cytoskeleton remodeling in the cultured murine kidney collecting duct M-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Arp2/3 Complex Inhibitors: CK-666 vs. CK-869
For Researchers, Scientists, and Drug Development Professionals
The Arp2/3 complex is a critical mediator of actin cytoskeleton dynamics, nucleating new actin filaments from the sides of existing ones to create the branched networks that drive cell motility, endocytosis, and phagocytosis.[1] Small molecule inhibitors of this complex are invaluable tools for dissecting these processes. This guide provides a detailed comparison of two widely used Arp2/3 inhibitors, CK-666 and CK-869, focusing on their distinct mechanisms, isoform specificity, and experimental performance.
Mechanism of Action: Two Distinct Approaches to Inhibition
While both this compound and CK-869 effectively inhibit Arp2/3-mediated actin nucleation, they do so through fundamentally different mechanisms.
-
This compound: The Conformation Stabilizer. this compound binds to a pocket at the interface between the Arp2 and Arp3 subunits of the complex.[2] This binding event stabilizes the Arp2/3 complex in its inactive, "splayed" conformation, physically preventing the subunits from adopting the active, filament-like conformation necessary to template a new actin branch.[2][3][4]
-
CK-869: The Allosteric Modulator. In contrast, CK-869 binds to a hydrophobic pocket located solely on the Arp3 subunit.[3][5] This binding allosterically destabilizes the interface between Arp2 and Arp3, which is crucial for forming the active conformation, thereby inhibiting nucleation.[2][3]
Quantitative Comparison: Potency and Binding
The efficacy of these inhibitors can be quantified by their half-maximal inhibitory concentration (IC50), which varies depending on the specific isoform of the Arp2/3 complex being targeted. CK-869 is generally a more potent inhibitor than this compound, particularly against specific isoforms.[6][7]
| Inhibitor | Target / Condition | IC50 Value (µM) | Reference(s) |
| This compound | Arp2/3 complex (general, in vitro) | 23 µM | [8] |
| This compound | ArpC1A/C5L containing complex (activated by VCA) | 19.9 µM | [7] |
| CK-869 | ArpC1A containing complex (activated by VCA) | 0.86 µM | [6] |
| CK-869 | ArpC1B containing complex (activated by VCA) | 3.55 µM | [6] |
While the inhibitors block nucleation, they have a less pronounced effect on the Arp2/3 complex's ability to bind to the sides of pre-existing "mother" actin filaments or to some nucleation-promoting factors (NPFs).
| Inhibitor | Assay | Effect on Binding Affinity (KD) | Reference(s) |
| This compound | Arp2/3 binding to actin filaments | Increases KD from 0.9 µM to 2.0 µM (slight weakening) | [3] |
| CK-869 | Arp2/3 binding to actin filaments | Increases KD from 0.9 µM to 2.0 µM (slight weakening) | [3] |
| This compound | Arp2/3 binding to Cortactin NTA (NPF) | No significant effect (KD = 1.2 µM vs 0.98 µM for control) | [3] |
| CK-869 | Arp2/3 binding to Cortactin NTA (NPF) | No significant effect (KD = 0.8 µM vs 0.98 µM for control) | [3] |
Critical Distinction: Isoform Specificity
A crucial finding in recent years is that the inhibitory activities of this compound and CK-869 are highly dependent on the specific protein isoforms that constitute the seven-subunit Arp2/3 complex.[5][9][10] In mammals, three subunits (Arp3, ArpC1, and ArpC5) are encoded by two different genes, leading to 8 distinct iso-complexes.[7][9]
-
This compound does not effectively inhibit actin branching by Arp2/3 complexes containing the ArpC1B isoform. [5][11] It is, however, effective against ArpC1A-containing complexes.[5][6]
-
CK-869 inhibits both ArpC1A and ArpC1B-containing complexes when it comes to actin branching, but it does not inhibit complexes containing the Arp3B isoform. [5][6][7]
This differential inhibition has significant implications for cellular studies. For example, immune cells like macrophages predominantly express the ArpC1B isoform.[5][6] Consequently, CK-869 significantly alters macrophage morphology and impairs processes like phagocytosis and cell migration, whereas this compound has little to no effect.[5][6][9]
Signaling and Experimental Workflows
To understand the context in which these inhibitors operate, it is essential to visualize the Arp2/3 activation pathway and the experimental workflows used to study it.
Caption: Arp2/3 complex activation pathway and points of inhibition.
Caption: Workflow for comparing Arp2/3 inhibitors via pyrene-actin assay.
Experimental Protocols
Key Experiment 1: Pyrene-Actin Polymerization Assay
This is the standard in vitro method to determine the potency of Arp2/3 inhibitors by monitoring the increase in fluorescence of pyrene-labeled actin as it incorporates into filaments.[12][13]
Methodology:
-
Reagent Preparation:
-
G-actin: Prepare monomeric actin (e.g., rabbit skeletal muscle actin) in G-buffer (2 mM Tris pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT). A fraction (typically 5-10%) should be pyrene-labeled.[14] Keep on ice to prevent spontaneous polymerization.
-
Arp2/3 and NPF: Use purified Arp2/3 complex and a nucleation-promoting factor, such as the VCA domain of N-WASP.
-
Inhibitors: Prepare a concentration series of this compound and CK-869 in DMSO. Ensure the final DMSO concentration is constant across all reactions (e.g., 1%).
-
Polymerization Buffer (10x): Prepare a 10x KMEI buffer (500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole pH 7.0).[14]
-
-
Assay Execution:
-
In a 96-well black plate or a fluorometer cuvette, combine the Arp2/3 complex, NPF, and the desired concentration of inhibitor (or DMSO for control).
-
Add the pyrene-doped G-actin solution to the mixture.
-
Initiate polymerization by adding 1/10th volume of 10x KMEI buffer.
-
Immediately begin measuring fluorescence in a plate reader or fluorometer, with excitation at ~365 nm and emission at ~407 nm.[13] Record data every 30-60 seconds for 1 hour.[1]
-
-
Data Analysis:
Key Experiment 2: TIRF Microscopy Branching Assay
Total Internal Reflection Fluorescence (TIRF) microscopy allows for the direct visualization and quantification of individual actin filament branching events.[6][15]
Methodology:
-
Flow Cell Preparation:
-
Prepare a glass flow cell and coat it with NEM-myosin to tether actin filaments to the surface.[15]
-
Block the surface with BSA to prevent non-specific binding.
-
-
Reaction Mixture:
-
Prepare pre-formed, unlabeled "mother" actin filaments.
-
In a separate tube, prepare a reaction mix containing:
-
Fluorescently-labeled G-actin (e.g., Alexa-568 labeled) to visualize new "daughter" filaments.
-
Arp2/3 complex pre-incubated with this compound, CK-869, or DMSO.
-
An NPF (e.g., GST-N-WASP-VCA).
-
Profilin to regulate monomer availability.[6]
-
-
-
Imaging and Analysis:
-
Introduce the mother filaments into the flow cell and allow them to bind.
-
Inject the reaction mixture into the flow cell.
-
Image the formation of new fluorescent daughter filaments branching off the mother filaments using a TIRF microscope, capturing images every 5-10 seconds.
-
Quantify the branching rate by counting the number of new branches formed per micrometer of mother filament per unit of time.[6]
-
Conclusion and Recommendations
Both this compound and CK-869 are powerful inhibitors of the Arp2/3 complex, but they are not interchangeable. Their distinct mechanisms and, most importantly, their differential activities against Arp2/3 isoforms must be considered when designing experiments and interpreting results.
-
CK-869 is a more potent, broad-spectrum inhibitor for studies where general Arp2/3 inhibition is desired, especially in cell types like macrophages that express high levels of ArpC1B.[6] However, researchers should be aware of its ineffectiveness against Arp3B-containing complexes.[7]
-
This compound can be used to probe the specific functions of ArpC1A-containing Arp2/3 complexes. Its lack of activity against ArpC1B-containing complexes can be exploited as a functional knockout tool to understand the roles of different Arp2/3 isoforms in a given cellular process.[5][11]
For any cellular study, it is highly recommended to first characterize the expression levels of ArpC1 and Arp3 isoforms in the cell type of interest to make an informed choice of inhibitor. The use of both inhibitors in parallel can provide a more nuanced understanding of the specific roles played by different Arp2/3 iso-complexes in the biological process under investigation.
References
- 1. wwwuser.gwdguser.de [wwwuser.gwdguser.de]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation by Cdc42 and Pip2 of Wiskott-Aldrich Syndrome Protein (Wasp) Stimulates Actin Nucleation by Arp2/3 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and CK-869 differentially inhibit Arp2/3 iso-complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Synthesis, Screening and Characterization of Novel Potent Arp2/3 Inhibitory Compounds Analogous to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signalling to actin assembly via the WASP (Wiskott-Aldrich syndrome protein)-family proteins and the Arp2/3 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unconcerted conformational changes in Arp2/3 complex integrate multiple activating signals to assemble functional actin networks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. embopress.org [embopress.org]
- 12. digitalcommons.linfield.edu [digitalcommons.linfield.edu]
- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 14. mullinslab.ucsf.edu [mullinslab.ucsf.edu]
- 15. Direct Visualization and Quantification of the Actin Nucleation andElongation Events in vitro by TIRF Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: CK-666 vs. its Inactive Analog CK-689
In the realm of cytoskeletal research, the small molecule inhibitor CK-666 has emerged as a critical tool for dissecting the intricate functions of the Arp2/3 complex, a key mediator of actin nucleation and branching. To ensure the specificity of its effects, researchers rely on its structurally similar but functionally inert counterpart, CK-689, as a negative control. This guide provides a comprehensive comparison of this compound and CK-689, offering researchers, scientists, and drug development professionals a detailed overview of their respective properties, supported by experimental data, protocols, and visual diagrams.
Mechanism of Action: A Tale of Two Molecules
This compound is a cell-permeable inhibitor of the Arp2/3 complex.[1][2][3] It functions by binding to a pocket between the Arp2 and Arp3 subunits, stabilizing the complex in an inactive conformation.[4][5][6] This stabilization prevents the conformational changes necessary for the Arp2/3 complex to nucleate new actin filaments, thereby inhibiting the formation of branched actin networks.[5][6]
In stark contrast, CK-689 is designed as an inactive analog. While structurally related to this compound, it does not inhibit the Arp2/3 complex.[7][8][9] Consequently, CK-689 serves as an essential experimental control, allowing researchers to distinguish the specific effects of Arp2/3 complex inhibition by this compound from any off-target or non-specific effects of the chemical scaffold.[7][10]
Performance Comparison: In Vitro and Cellular Assays
The differential effects of this compound and CK-689 have been demonstrated across a range of biochemical and cellular assays.
In Vitro Actin Polymerization
Pyrene-labeled actin polymerization assays are a standard method to quantify the nucleation activity of the Arp2/3 complex. In these assays, this compound demonstrates a dose-dependent inhibition of Arp2/3-mediated actin polymerization, while CK-689 shows no significant inhibitory effect.[7]
| Compound | Target | IC50 (BtArp2/3) | IC50 (SpArp2/3) | IC50 (HsArp2/3) | Reference |
| This compound | Arp2/3 complex | 17 µM | 5 µM | 4 µM | [8][11][12] |
| CK-689 | Inactive Control | No inhibition | No inhibition | No inhibition | [7][8] |
Bt: Bos taurus (bovine), Sp: Schizosaccharomyces pombe (fission yeast), Hs: Homo sapiens (human). IC50 values represent the concentration required for 50% inhibition.
Cellular Effects
The inhibitory action of this compound on the Arp2/3 complex translates to distinct phenotypic changes in cells, which are absent in cells treated with CK-689.
| Cellular Process | Effect of this compound | Effect of CK-689 | Cell Type | Reference |
| Lamellipodia Formation | Almost complete blockage | No effect | B16-F1 mouse melanoma | [7] |
| Cell Motility | Significantly reduced | No effect | M-1 kidney collecting duct | [13] |
| Listeria Comet Tails | Reduced to background levels | No effect | SKOV3 cells | [8][12] |
| Podosome Formation | Inhibited | No effect | THP-1 monocytes | [8] |
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for studying cell migration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MilliporeSigma Calbiochem Arp2/3 Complex Inhibitor I, this compound 25 mg | Buy Online | MilliporeSigma™ | Fisher Scientific [fishersci.com]
- 4. embopress.org [embopress.org]
- 5. Small molecules this compound and CK-869 inhibit actin-related protein 2/3 complex by blocking an activating conformational change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agscientific.com [agscientific.com]
- 7. Frontiers | Synthesis, Screening and Characterization of Novel Potent Arp2/3 Inhibitory Compounds Analogous to this compound [frontiersin.org]
- 8. Characterization of two classes of small molecule inhibitors of Arp2/3 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound protects against ferroptosis and renal ischemia-reperfusion injury through a microfilament-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound | Arp2/3 inhibitor | Probechem Biochemicals [probechem.com]
- 12. This compound | Actin inhibitor | Mechanism | Concentration [selleckchem.com]
- 13. Arp2/3 complex inhibitors adversely affect actin cytoskeleton remodeling in the cultured murine kidney collecting duct M-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating CK-666's Effect with Genetic Controls: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological inhibitor CK-666 and genetic controls for studying the function of the Arp2/3 complex, a key regulator of the actin cytoskeleton. By presenting supporting experimental data, detailed protocols, and clear visualizations, this guide aims to assist researchers in designing robust experiments and interpreting their findings with high confidence.
The Arp2/3 complex is a crucial protein assembly that initiates the formation of branched actin networks, driving various cellular processes such as cell migration, lamellipodia formation, and endocytosis.[1] this compound is a widely used small molecule inhibitor that specifically targets the Arp2/3 complex, stabilizing its inactive conformation and thereby preventing the nucleation of new actin filaments.[2][3] While this compound is a powerful tool for acutely inhibiting Arp2/3 function, genetic controls, such as the knockdown or knockout of essential Arp2/3 subunits (e.g., ArpC2, ArpC3, or ArpC4), provide a complementary approach to validate the specificity of the inhibitor and to study the long-term consequences of Arp2/3 complex inactivation.[4][5][6]
Mechanism of Action and Experimental Validation
This compound binds to a hydrophobic pocket at the interface of the Arp2 and Arp3 subunits, locking the complex in an inactive, splayed conformation. This prevents the conformational change required for the Arp2/3 complex to bind to existing actin filaments and nucleate a new daughter filament at a characteristic 70-degree angle.[2] The specificity of this compound has been demonstrated in studies where treatment of cells with genetic depletion of Arp2/3 subunits showed no additional phenotypic effects, confirming that the inhibitor's primary target is indeed the Arp2/3 complex.[7]
Genetic controls, in turn, offer a method to dissect the function of the Arp2/3 complex by reducing or eliminating the expression of its constituent subunits. Conditional knockout systems, for instance, allow for the temporal and tissue-specific deletion of a gene, providing precise control over the loss of Arp2/3 function.[5]
Comparative Data on Cellular Functions
The following tables summarize quantitative data from studies directly comparing the effects of this compound treatment with genetic inhibition of the Arp2/3 complex on key cellular processes.
Table 1: Comparison of this compound and Arp2/3 Genetic Depletion on Cell Migration
| Parameter | Cell Type | Pharmacological Inhibition (this compound) | Genetic Inhibition (ArpC3 Knockout) | Reference |
| Migration Speed (µm/min) | Mouse Embryonic Fibroblasts | Significantly reduced | Significantly reduced | [3] |
| Directional Persistence | Mouse Embryonic Fibroblasts | Decreased | Decreased | [3] |
| Lamellipodia Formation | Mouse Embryonic Fibroblasts | Inhibited | Absent | [3] |
Table 2: Comparison of this compound and Arp2/3 Genetic Depletion on Lamellipodia Dynamics
| Parameter | Cell Type | Pharmacological Inhibition (this compound) | Genetic Inhibition (ArpC2 shRNA) | Reference |
| Lamellipodia Protrusion Rate (µm/min) | Mouse Embryonic Fibroblasts | Reduced | Reduced | [8] |
| Lamellipodia Retraction Rate (µm/min) | Mouse Embryonic Fibroblasts | Increased | Increased | [8] |
| Lamellipodia Persistence | Mouse Embryonic Fibroblasts | Decreased | Decreased | [8] |
Table 3: Isoform-Specific Effects of this compound on Arp2/3 Function
| Cellular Process | Cell Type | This compound Treatment | Genetic Context | Key Finding | Reference |
| Phagocytosis | Bone Marrow-Derived Macrophages | No significant effect | Low ArpC1A expression | This compound is a poor inhibitor of Arp2/3 complexes containing the ArpC1B isoform, which is highly expressed in immune cells. | [9] |
| Cell Migration | Bone Marrow-Derived Macrophages | No significant effect | Low ArpC1A expression | Demonstrates the importance of considering Arp2/3 subunit isoform expression when interpreting results with this compound. | [9] |
Experimental Protocols
Protocol 1: Generation of Conditional ArpC2 Knockout Mouse Embryonic Fibroblasts (MEFs)
This protocol outlines the generation of MEFs with a conditional knockout of the Arpc2 gene, a core subunit of the Arp2/3 complex.
1. Generation of Arpc2-floxed mice:
-
Design a targeting vector containing LoxP sites flanking a critical exon of the Arpc2 gene.
-
Introduce the targeting vector into embryonic stem (ES) cells via electroporation.
-
Select for correctly targeted ES cell clones using Southern blotting and PCR.
-
Inject the targeted ES cells into blastocysts and transfer them to pseudopregnant female mice to generate chimeric mice.
-
Breed chimeric mice to obtain mice heterozygous for the floxed Arpc2 allele (Arpc2fl/+).
-
Intercross Arpc2fl/+ mice to generate homozygous Arpc2fl/fl mice.
2. Isolation and immortalization of MEFs:
-
Isolate embryos at E13.5 from a pregnant Arpc2fl/fl female.
-
Remove the head and visceral organs and mince the remaining tissue.
-
Trypsinize the minced tissue to obtain a single-cell suspension.
-
Plate the cells and culture them in DMEM supplemented with 10% FBS.
-
Immortalize the primary MEFs by transfecting with a plasmid encoding SV40 large T antigen.
3. Cre-mediated excision of the floxed allele:
-
To induce the knockout, infect the Arpc2fl/fl MEFs with an adenovirus expressing Cre recombinase (Ad-Cre).
-
As a control, infect a parallel culture of Arpc2fl/fl MEFs with an adenovirus expressing a control protein (e.g., GFP).
-
Harvest the cells 48-72 hours post-infection for downstream analysis.
4. Validation of knockout:
-
Confirm the deletion of the Arpc2 exon by PCR analysis of genomic DNA.
-
Verify the absence of ArpC2 protein by Western blotting using an anti-ArpC2 antibody.
Protocol 2: Immunofluorescence Staining of the Actin Cytoskeleton
This protocol describes the procedure for visualizing the actin cytoskeleton in cultured cells treated with this compound or in Arp2/3 knockout cells.
1. Cell culture and treatment:
-
Plate cells on glass coverslips at an appropriate density.
-
For this compound treatment, incubate the cells with the desired concentration of this compound (typically 50-100 µM) for the specified duration. For control experiments, use an inactive analog such as CK-689.
-
For genetic knockout cells, culture them alongside their wild-type counterparts.
2. Fixation and permeabilization:
-
Wash the cells briefly with pre-warmed phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Wash the cells three times with PBS.
3. Staining:
-
Block non-specific binding by incubating the cells with 1% bovine serum albumin (BSA) in PBS for 30 minutes.
-
To visualize F-actin, incubate the cells with a fluorescently labeled phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin) at the manufacturer's recommended concentration for 20-30 minutes at room temperature in the dark.
-
To visualize the Arp2/3 complex, incubate the cells with a primary antibody against an Arp2/3 subunit (e.g., anti-Arp3) for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
Incubate the cells with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
4. Mounting and imaging:
-
Mount the coverslips on glass slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
Visualizations
Caption: Arp2/3 signaling pathway and point of this compound inhibition.
Caption: Experimental workflow for comparing this compound and genetic controls.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biophotonics.ca [biophotonics.ca]
- 3. rupress.org [rupress.org]
- 4. Measuring Cell-Edge Protrusion Dynamics during Spreading using Live-Cell Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound and CK-869 differentially inhibit Arp2/3 iso-complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Arp2/3 complex is critical for lamellipodia and organization of cell-matrix adhesion but dispensable for fibroblast chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.jps.jp [journals.jps.jp]
Differential Inhibition of Arp2/3 Iso-complexes by CK-666: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of chemical probes is paramount. This guide provides an objective comparison of the cross-reactivity of the widely used Arp2/3 complex inhibitor, CK-666, with different Arp2/3 iso-complexes, supported by experimental data and detailed methodologies.
The Arp2/3 complex is a crucial regulator of actin cytoskeleton dynamics, playing a pivotal role in processes such as cell migration, endocytosis, and phagocytosis.[1][2] In mammals, the complexity of this system is increased by the existence of eight distinct iso-complexes, arising from the expression of different isoforms of the Arp3, ArpC1, and ArpC5 subunits.[3][4][5][6][7] this compound is a cell-permeable small molecule that inhibits the Arp2/3 complex by binding between Arp2 and Arp3, thereby stabilizing an inactive conformation and preventing the nucleation of new actin filaments.[8][9][10] However, recent studies have revealed that the inhibitory activity of this compound is not uniform across all Arp2/3 iso-complexes, a critical consideration for the interpretation of experimental results.
Comparative Efficacy of this compound against Arp2/3 Iso-complexes
Recent research has demonstrated that the inhibitory effect of this compound on actin branching is dependent on the specific isoform of the ArpC1 subunit within the Arp2/3 complex. While this compound effectively inhibits actin branch formation by Arp2/3 complexes containing the ArpC1A isoform, it does not inhibit branching by complexes containing the ArpC1B isoform.[3][5] In contrast, another Arp2/3 inhibitor, CK-869, is capable of inhibiting actin branch formation by complexes containing either ArpC1A or ArpC1B.[3][5]
Interestingly, the differential activity of this compound is not observed in all Arp2/3-mediated actin nucleation processes. Both this compound and CK-869 can prevent the formation of linear actin filaments when ArpC1A- or ArpC1B-containing complexes are activated by SPIN90.[3][4][7][8] Furthermore, the inhibitory profile of CK-869 also exhibits isoform specificity, as it does not inhibit Arp2/3 complexes containing the Arp3B isoform.[3][4][5][6]
These findings have significant implications for cellular studies. For instance, in bone marrow-derived macrophages, which express low levels of ArpC1A, CK-869 significantly impacts phagocytosis and cell migration, whereas this compound has a negligible effect.[3][5][11]
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC50) of this compound and the differential effects observed with various Arp2/3 iso-complexes.
| Inhibitor | Target | Assay | IC50 | Reference |
| This compound | Human Arp2/3 complex | Actin Polymerization | 4 µM | [9] |
| This compound | Bovine Arp2/3 complex | Actin Polymerization | 17 µM | [9] |
| This compound | Fission Yeast Arp2/3 complex | Actin Polymerization | 5 µM | [9] |
| This compound | General Arp2/3 complex | Actin Polymerization | ~12 µM | [12] |
| Inhibitor | Arp2/3 Iso-complex | Effect on Actin Branching | Effect on SPIN90-induced Linear Filaments | Reference |
| This compound | ArpC1A-containing | Inhibits | Inhibits | [3][8] |
| This compound | ArpC1B-containing | No Inhibition | Inhibits | [3][8] |
| CK-869 | ArpC1A-containing | Inhibits | Inhibits | [3][8] |
| CK-869 | ArpC1B-containing | Inhibits | Inhibits | [3][8] |
| CK-869 | Arp3B-containing | No Inhibition | Not specified | [3][8] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of Arp2/3 inhibition and the experimental approaches used to assess cross-reactivity, the following diagrams are provided.
References
- 1. Arp2/3 complex - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Functions of Arp2/3 Complex in the Dynamics of Epithelial Tissues [frontiersin.org]
- 3. embopress.org [embopress.org]
- 4. This compound and CK-869 differentially inhibit Arp2/3 iso-complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. This compound and CK-869 differentially inhibit Arp2/3 iso-complexes | Crick [crick.ac.uk]
- 7. This compound and CK-869 differentially inhibit Arp2/3 iso-complexes | Semantic Scholar [semanticscholar.org]
- 8. This compound and CK-869 differentially inhibit Arp2/3 iso-complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of two classes of small molecule inhibitors of Arp2/3 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Efficacy of CK-666 and Other Arp2/3 Inhibitors
The actin-related protein 2/3 (Arp2/3) complex is a crucial mediator of actin cytoskeleton dynamics, playing a pivotal role in the formation of branched actin networks that drive various cellular processes, including cell migration, endocytosis, and phagocytosis.[1][2][3] Given its significance in both normal physiology and pathological conditions like cancer metastasis, the Arp2/3 complex has emerged as a key target for therapeutic intervention.[1][4][5] Small molecule inhibitors that target the Arp2/3 complex are invaluable tools for dissecting its cellular functions and represent potential leads for drug development.
This guide provides a detailed comparison of the efficacy of prominent Arp2/3 inhibitors, with a primary focus on CK-666 and its close analog, CK-869. We will delve into their mechanisms of action, present comparative experimental data, and provide an overview of the methodologies used to assess their inhibitory potential.
Mechanism of Action: Stabilizing the Inactive State
Both this compound and CK-869 are cell-permeable small molecules that inhibit the Arp2/3 complex by preventing its activation.[1][6] The Arp2/3 complex exists in an inactive conformation and requires activation by Nucleation Promoting Factors (NPFs), such as members of the Wiskott-Aldrich syndrome protein (WASP) and WASP-family verprolin-homologous protein (WAVE) families, to initiate the formation of new actin filaments from the sides of existing filaments.[3][7][8]
This compound binds to a pocket between the Arp2 and Arp3 subunits of the complex.[6][9] This binding event stabilizes the inactive conformation of the Arp2/3 complex, physically blocking the conformational change required for its activation.[1][6][10] By locking the complex in this inert state, this compound effectively prevents the nucleation of new actin branches.
CK-869 , a structurally related inhibitor, also targets the Arp2/3 complex but through a slightly different allosteric mechanism. It binds to a hydrophobic pocket on the Arp3 subunit, which destabilizes the interface between Arp2 and Arp3, thereby inhibiting the activating conformational change.[6][9][11][12]
Comparative Efficacy: In Vitro and In Vivo Data
The inhibitory potency of this compound and CK-869 has been characterized in various in vitro and cell-based assays. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their efficacy.
| Inhibitor | Target/Assay | IC50 Value (μM) | Reference(s) |
| This compound | Bovine Arp2/3 complex (actin polymerization) | 11 - 17 | [13] |
| Human Arp2/3 complex (actin polymerization) | 4 | [9] | |
| SpArp2/3 complex (actin polymerization) | 5 | [13] | |
| In vitro Arp2/3 inhibition (general) | ~23 - 50 | [5] | |
| CK-869 | Bovine Arp2/3 complex (actin polymerization) | 11 | |
| Listeria monocytogenes comet tail formation in SKOV3 cells | 7 | [14] |
It is important to note that the efficacy of these inhibitors can be influenced by the specific isoform composition of the Arp2/3 complex. Recent studies have revealed that this compound and CK-869 exhibit differential inhibitory effects on Arp2/3 iso-complexes. For instance, while both inhibitors can prevent the formation of linear actin filaments by ArpC1A- or ArpC1B-containing complexes activated by SPIN90, only CK-869 effectively inhibits actin branching by ArpC1B-containing complexes.[9][15][16] Furthermore, CK-869 has been shown to inhibit Arp3-containing but not Arp3B-containing iso-complexes.[15][16] These findings have significant implications for the interpretation of experimental results, as the relative expression of Arp2/3 isoforms can vary between cell types and tissues.[15][16]
In cellular contexts, both inhibitors have been shown to disrupt Arp2/3-dependent processes. Treatment of cells with this compound or CK-869 leads to a reduction in lamellipodia formation, altered cell morphology, and decreased cell migration speed.[4][11][17][18][19] For example, inhibition of the Arp2/3 complex in H4 glioma cells with CK-869 resulted in a significant decrease in migration speed.[11][12] Similarly, this compound treatment has been shown to reduce the motility rate of M-1 cells.[19]
However, it is worth noting that CK-869 has been reported to have off-target effects, including the suppression of microtubule assembly at higher concentrations, which is a factor to consider when interpreting experimental outcomes.[20]
Signaling Pathways and Experimental Workflows
To understand the context in which these inhibitors function, it is essential to visualize the Arp2/3 signaling pathway and the experimental workflows used to assess inhibitor efficacy.
Caption: Arp2/3 signaling pathway and points of inhibition.
Caption: Workflow for a pyrene-actin polymerization assay.
Experimental Protocols
A fundamental method for quantifying the activity of Arp2/3 inhibitors is the pyrene-actin polymerization assay . This in vitro assay measures the rate of actin polymerization by monitoring the fluorescence of pyrene-labeled actin monomers, which increases significantly upon their incorporation into a polymer.
Pyrene-Actin Polymerization Assay Protocol
1. Reagents and Preparation:
-
Actin: Monomeric actin, with a fraction (typically 5-10%) labeled with pyrene.
-
Arp2/3 Complex: Purified Arp2/3 complex.
-
Nucleation Promoting Factor (NPF): A constitutively active fragment of an NPF, such as the VCA domain of N-WASP, is used to activate the Arp2/3 complex.
-
Inhibitors: Stock solutions of this compound, CK-869, or other test compounds, typically dissolved in DMSO. An inactive analog, such as CK-689, is often used as a negative control.[21][22]
-
Polymerization Buffer: A buffer containing ATP and ions (e.g., MgCl2, KCl) to support actin polymerization.
2. Assay Procedure:
-
A mixture of unlabeled and pyrene-labeled actin monomers is prepared in polymerization buffer.
-
The Arp2/3 complex and the NPF are added to the actin solution.
-
The test inhibitor at various concentrations (or DMSO as a vehicle control) is added to the mixture.
-
The reaction is initiated, and the fluorescence of pyrene is monitored over time using a fluorometer.
3. Data Analysis:
-
The rate of actin polymerization is determined from the slope of the fluorescence curve.
-
The inhibitory effect of the compound is calculated by comparing the polymerization rate in the presence of the inhibitor to the control.
-
The IC50 value is determined by plotting the percent inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Assays
1. Lamellipodia Formation Assay:
-
Cells (e.g., B16-F1 melanoma cells) are seeded on a suitable substrate (e.g., laminin-coated coverslips).[22]
-
Cells are treated with the Arp2/3 inhibitor or a vehicle control for a defined period.
-
Lamellipodia formation is induced using stimulants like aluminum fluoride.[22]
-
Cells are fixed, and the actin cytoskeleton is stained with fluorescently labeled phalloidin.
-
The percentage of cells with lamellipodia is quantified by fluorescence microscopy.
2. Cell Migration Assay:
-
Cell migration can be assessed using various methods, including wound healing assays or single-cell tracking.
-
For a wound healing assay, a confluent monolayer of cells is "wounded" by creating a scratch.
-
The cells are then treated with the inhibitor or a control.
-
The rate of wound closure is monitored over time using microscopy.
-
For single-cell tracking, time-lapse microscopy is used to track the movement of individual cells, and parameters like migration speed and directionality are calculated.[11][18]
Conclusion
This compound and CK-869 are potent and widely used inhibitors of the Arp2/3 complex that have been instrumental in elucidating the role of this complex in various cellular processes. While both molecules effectively block Arp2/3-mediated actin nucleation, they exhibit distinct mechanisms of action and can have differential effects on Arp2/3 iso-complexes. The choice of inhibitor and its concentration should be carefully considered based on the specific experimental context and the cell type being investigated. The experimental protocols outlined in this guide provide a framework for the quantitative comparison of these and other Arp2/3 inhibitors, facilitating further research into the intricate regulation of the actin cytoskeleton.
References
- 1. agscientific.com [agscientific.com]
- 2. Arp2/3 complex - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Function and regulation of the Arp2/3 complex during cell migration in diverse environments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Screening and Characterization of Novel Potent Arp2/3 Inhibitory Compounds Analogous to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecules this compound and CK-869 inhibit actin-related protein 2/3 complex by blocking an activating conformational change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Role and mechanism of actin-related protein 2/3 complex signaling in cancer invasion and metastasis: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. embopress.org [embopress.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The Arp2/3 complex enhances cell migration on elastic substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. molbiolcell.org [molbiolcell.org]
- 13. This compound | Actin inhibitor | Mechanism | Concentration [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. This compound and CK-869 differentially inhibit Arp2/3 iso-complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound and CK-869 differentially inhibit Arp2/3 iso-complexes | Crick [crick.ac.uk]
- 17. Arp2/3 complex inhibition radically alters lamellipodial actin architecture, suspended cell shape, and the cell spreading process - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Arp2/3 complex inhibitors adversely affect actin cytoskeleton remodeling in the cultured murine kidney collecting duct M-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Use of CK-548 and CK-869 as Arp2/3 complex inhibitors directly suppresses microtubule assembly both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | Synthesis, Screening and Characterization of Novel Potent Arp2/3 Inhibitory Compounds Analogous to this compound [frontiersin.org]
CK-666 vs. Formin Inhibitors: A Comparative Guide for Researchers
For researchers in cell biology, cancer biology, and drug development, understanding the specific roles of actin nucleators is paramount. The actin cytoskeleton, a dynamic network of protein filaments, governs a multitude of cellular processes, from migration and morphogenesis to intracellular transport. Two key classes of actin nucleators, the Arp2/3 complex and formins, are responsible for creating distinct actin structures. The Arp2/3 complex generates branched actin networks, characteristic of lamellipodia, while formins assemble linear actin filaments found in structures like filopodia and stress fibers.
To dissect the individual contributions of these nucleators, specific inhibitors are indispensable tools. This guide provides a detailed comparison of CK-666, a well-characterized Arp2/3 complex inhibitor, and formin inhibitors, with a focus on the widely used compound SMIFH2. We present quantitative data, experimental methodologies, and signaling pathway diagrams to aid researchers in selecting the appropriate tool for their experimental needs and in interpreting their results with precision.
Mechanism of Action: Targeting Distinct Nucleation Machineries
This compound is a cell-permeable small molecule that specifically targets the Arp2/3 complex. It functions by binding to a pocket on the Arp2 and Arp3 subunits, stabilizing the complex in an inactive conformation.[1][2] This prevents the conformational change required for the Arp2/3 complex to bind to the side of a pre-existing actin filament and nucleate a new branch.
Formin inhibitors , such as SMIFH2, target the formin homology 2 (FH2) domain, the conserved domain responsible for both nucleating new actin filaments and processively elongating them at the barbed end.[3][4] SMIFH2 is believed to interact with the FH2 domain, thereby preventing it from binding to actin monomers and initiating polymerization.[4]
Data Presentation: Quantitative Comparison of Inhibitor Potency
The efficacy of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of its target by 50%. The following tables summarize the reported IC50 values for this compound and SMIFH2 against their respective targets. It is important to note that these values can vary depending on the specific isoform of the target protein and the experimental conditions.
| This compound | Target | IC50 (µM) | Reference |
| Human Arp2/3 complex | 4 | [5] | |
| Bovine Arp2/3 complex | 17 | [5] | |
| Schizosaccharomyces pombe Arp2/3 complex | 5 | [6] | |
| ArpC1A/C5L containing iso-complex | 19.9 | [1] |
| SMIFH2 | Target Formin Isoform | IC50 (µM) | Reference |
| mDia1 | ~15 | [7] | |
| mDia2 | 5-15 | [7] | |
| FMNL3-FFC | ~5 | [8][9] | |
| DIAPH1-FFC | ~10 | [8][9] | |
| DIAPH2-FFC | ~10 | [8][9] | |
| INF2-FFC | ~15 | [8][9] | |
| FMN2-FFC | >40 | [8][9] |
Off-Target Effects of SMIFH2: A crucial consideration when using SMIFH2 is its documented off-target activity, particularly against various myosin isoforms. This can complicate the interpretation of cellular experiments.
| SMIFH2 | Off-Target | IC50 (µM) | Reference |
| Rabbit skeletal muscle myosin 2 | ~40 | [7] | |
| Human non-muscle myosin 2A (basal ATPase activity) | ~50 | [10] | |
| Drosophila myosin 5 | ~2 | [7] | |
| Bovine myosin 10 | ~15 | [7] |
Cellular Effects: Distinct Phenotypes Reflecting Targeted Pathways
The inhibition of either the Arp2/3 complex or formins leads to distinct and predictable cellular phenotypes, providing a powerful means to probe their respective functions.
Effects of this compound (Arp2/3 Inhibition):
-
Disruption of Lamellipodia: this compound treatment leads to the disassembly of the branched actin network at the leading edge of migrating cells, resulting in the loss of lamellipodia.[6]
-
Reduced Cell Migration: Consequently, cell motility is significantly impaired in the presence of this compound.[6]
-
Inhibition of Pathogen Motility: Intracellular pathogens like Listeria monocytogenes that utilize the host Arp2/3 complex for their motility are immobilized by this compound.[5]
Effects of Formin Inhibitors (e.g., SMIFH2):
-
Disruption of Linear Actin Structures: SMIFH2 disrupts formin-dependent structures such as filopodia, stress fibers, and the contractile ring during cytokinesis.[4]
-
Altered Cell Adhesion and Spreading: Formin inhibition can affect cell adhesion and the ability of cells to spread on a substrate.
-
Caveat of Off-Target Effects: Due to its inhibition of myosins, some cellular effects observed with SMIFH2 may be a composite of inhibiting both formins and myosins.[7][11][12] For example, effects on stress fiber integrity and contractility could be influenced by myosin inhibition.[7]
Experimental Protocols: Key Assays for Comparative Analysis
To quantitatively assess the effects of this compound and formin inhibitors, several key in vitro and in vivo assays are employed.
Pyrene-Actin Assembly Assay
This is a standard biochemical assay to measure the kinetics of actin polymerization in vitro. It utilizes actin monomers labeled with pyrene, a fluorescent probe whose fluorescence intensity increases dramatically upon incorporation into a polymer. This allows for real-time monitoring of actin assembly.
Principle: The increase in pyrene fluorescence is directly proportional to the amount of filamentous actin (F-actin) formed. By measuring the rate of fluorescence increase, one can determine the effects of inhibitors on the nucleation and elongation phases of actin polymerization.
Methodology:
-
Preparation of Reagents:
-
Purified actin monomers (typically from rabbit skeletal muscle) are prepared, with a fraction (e.g., 5-10%) labeled with N-(1-pyrene)iodoacetamide.
-
Purified Arp2/3 complex or a specific formin protein is prepared.
-
A Nucleation Promoting Factor (NPF) for the Arp2/3 complex (e.g., VCA domain of WASp) is required for its activation.
-
Inhibitors (this compound or formin inhibitor) are dissolved in a suitable solvent (e.g., DMSO) to the desired stock concentrations.
-
Polymerization buffer (e.g., KMEI: 50 mM KCl, 1 mM MgCl2, 1 mM EGTA, 10 mM Imidazole, pH 7.0) is prepared.
-
-
Assay Procedure:
-
In a fluorometer cuvette, pyrene-labeled G-actin is mixed with unlabeled G-actin in G-buffer (e.g., 2 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT).
-
The Arp2/3 complex and its activator, or the formin protein, are added to the mixture.
-
The inhibitor (or vehicle control) is added at various concentrations.
-
Polymerization is initiated by adding the polymerization buffer.
-
Pyrene fluorescence is monitored over time (Excitation: ~365 nm, Emission: ~407 nm).
-
-
Data Analysis:
-
The maximum slope of the polymerization curve is calculated to determine the rate of actin assembly.
-
The IC50 value is determined by plotting the polymerization rate as a function of inhibitor concentration and fitting the data to a dose-response curve.
-
Total Internal Reflection Fluorescence (TIRF) Microscopy
TIRF microscopy allows for the direct visualization of individual actin filaments near a glass surface, providing detailed information on their dynamics.
Principle: An evanescent wave of laser light selectively excites fluorophores within a thin layer (~100 nm) of the specimen adjacent to the coverslip. This minimizes background fluorescence from the bulk solution, enabling the imaging of single fluorescently labeled actin filaments as they polymerize and depolymerize.
Methodology:
-
Preparation of Flow Cells and Reagents:
-
Glass coverslips are meticulously cleaned and assembled into flow cells.
-
The coverslip surface is functionalized (e.g., with NEM-myosin) to tether actin filaments.
-
Actin monomers are fluorescently labeled (e.g., with Alexa Fluor 488 phalloidin for pre-formed filaments or fluorescently tagged actin monomers).
-
Purified Arp2/3 complex with NPF or formin proteins are prepared.
-
Inhibitors are prepared as for the pyrene assay.
-
TIRF buffer (containing ATP and an oxygen scavenging system) is prepared.
-
-
Assay Procedure:
-
The flow cell is incubated with the tethering protein.
-
A solution containing fluorescently labeled G-actin, the nucleator (Arp2/3 or formin), and the inhibitor (or control) in TIRF buffer is introduced into the flow cell.
-
The dynamics of individual actin filaments are recorded using a TIRF microscope equipped with a sensitive camera.
-
-
Data Analysis:
-
Image analysis software is used to track the length and number of actin filaments over time.
-
Parameters such as filament elongation rates, nucleation rates, and filament lifetimes can be quantified and compared between different conditions.
-
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the molecular context in which these inhibitors operate, the following diagrams illustrate the core signaling pathways for Arp2/3 complex and formin activation, as well as a typical experimental workflow for inhibitor comparison.
References
- 1. embopress.org [embopress.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SMIFH2 | Actin inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. Identification and Characterization of a Small Molecule Inhibitor of Formin-Mediated Actin Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of two classes of small molecule inhibitors of Arp2/3 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arp2/3 complex inhibitors adversely affect actin cytoskeleton remodeling in the cultured murine kidney collecting duct M-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The formin inhibitor SMIFH2 inhibits members of the myosin superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Investigating Mammalian Formins with SMIFH2 Fifteen Years in: Novel Targets and Unexpected Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The formin inhibitor SMIFH2 inhibits members of the myosin superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Phenotypic Changes from CK-666 with Rescue Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
CK-666 is a widely utilized small molecule inhibitor that specifically targets the actin-related protein 2/3 (Arp2/3) complex, a key regulator of actin cytoskeleton dynamics. By stabilizing the inactive conformation of the Arp2/3 complex, this compound effectively prevents the nucleation and branching of actin filaments. This inhibitory action leads to a variety of observable phenotypic changes in cells, primarily affecting processes reliant on dynamic actin networks such as cell migration, lamellipodia formation, and cytokinesis. The specific and reversible nature of this compound makes it a valuable tool for studying the roles of the Arp2/3 complex in these fundamental cellular processes.
To ensure that the observed phenotypic changes are a direct consequence of Arp2/3 inhibition and not due to off-target effects, it is crucial to perform rigorous validation through rescue experiments. This guide provides a comprehensive comparison of common rescue strategies, including the use of inactive analogs, washout experiments, and genetic rescue approaches.
Comparison of Rescue Strategies for Validating this compound Effects
This section compares different experimental approaches to validate that the phenotypic effects observed with this compound are due to its specific inhibition of the Arp2/3 complex.
| Rescue Strategy | Principle | Typical Phenotypic Readouts | Key Advantages | Limitations |
| Inactive Analog Control (CK-689) | Use of a structurally similar but biologically inactive compound to demonstrate that the observed effects are not due to the chemical scaffold itself. | Cell morphology, lamellipodia formation, cell migration, actin organization. | Directly controls for off-target effects of the chemical structure. Simple to implement alongside the active compound treatment. | Does not confirm that the target of the active compound is indeed the Arp2/3 complex. |
| Washout Experiment | Removal of the inhibitor from the cell culture medium to observe the reversal of the phenotypic changes, demonstrating the reversible nature of the inhibition. | Recovery of lamellipodia, restoration of cell migration rates, re-formation of actin comet tails in Listeria motility assays. | Demonstrates the reversibility of the inhibitor's effect, suggesting a specific interaction rather than toxicity. | May not be suitable for long-term inhibition studies or if the compound has a long half-life within the cell. |
| Genetic Rescue | Overexpression of a component of the targeted complex (e.g., an Arp2/3 subunit) to counteract the inhibitory effect of the compound. | Restoration of normal cytokinesis, reduction in DNA damage markers, rescue of developmental defects. | Provides strong evidence for the on-target activity of the inhibitor by directly manipulating the target protein levels. | Can be technically challenging to implement (e.g., generating stable cell lines). Overexpression itself might lead to artifacts. |
| Pharmacological Rescue | Use of a downstream activator or a compound with an opposing effect to rescue a specific phenotype. | Rescue of cytokinesis failure by activating RhoA. | Can help to elucidate the signaling pathway downstream of the inhibited target. | The rescue agent may have its own off-target effects, complicating interpretation. |
Quantitative Data from Rescue Experiments
The following tables summarize quantitative data from representative studies demonstrating the validation of this compound's effects through various rescue experiments.
Table 1: Lamellipodia Formation in B16-F1 Melanoma Cells
| Treatment | Percentage of Cells with Lamellipodia (%) | Statistical Significance (vs. Control) |
| Control (DMSO) | ~95% | - |
| CK-689 (100 µM, Inactive Control) | ~93% | Not Significant |
| This compound (100 µM) | ~10% | p < 0.001 |
Data synthesized from studies investigating the effect of this compound and its inactive analog on lamellipodia formation.[1][2]
Table 2: Cell Migration Rate of Murine Kidney Collecting Duct M-1 Cells
| Treatment | Normalized Motility Rate | Statistical Significance (vs. Control) |
| Control (Vehicle) | 1.0 | - |
| CK-689 (200 µM) | ~0.98 | Not Significant |
| This compound (200 µM) | ~0.45 | p ≤ 0.005 |
This table illustrates the specific inhibitory effect of this compound on cell motility, which is not observed with the inactive control, CK-689.[3]
Table 3: Cytokinesis Failure in Mouse Embryonic Fibroblasts (MEFs)
| Treatment | Cytokinesis Failure Rate (%) | Statistical Significance |
| DMSO | ~5% | - |
| This compound (100 µM) | ~25% | p < 0.05 (vs. DMSO) |
| This compound (100 µM) + Rho Activator II | ~8% | Not Significant (vs. DMSO) |
This data demonstrates that the cytokinesis defect caused by Arp2/3 inhibition can be rescued by pharmacologically activating a downstream signaling molecule, RhoA.[4][5]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Inhibition of Lamellipodia Formation and Rescue with Inactive Control
Cell Culture and Treatment:
-
Seed B16-F1 melanoma cells onto glass coverslips coated with laminin.
-
Allow cells to adhere and grow to the desired confluency.
-
Treat cells for 1 hour with 100 µM this compound, 100 µM CK-689 (inactive control), or DMSO (vehicle control).[1][2]
-
To induce prominent lamellipodia for clear visualization, cells can be treated with 50 µM AlCl₃ and 30 mM NaF for 20 minutes prior to fixation.[1]
Immunofluorescence Staining:
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Block with 1% BSA in PBS for 30 minutes.
-
Stain for F-actin using fluorescently labeled phalloidin (e.g., Alexa Fluor 488 phalloidin) for 1 hour at room temperature.
-
Counterstain nuclei with DAPI.
-
Mount coverslips and image using fluorescence microscopy.
Quantification:
-
Manually or automatically quantify the percentage of cells exhibiting clear lamellipodial structures in each treatment group.
Cell Migration Assay and Validation with Inactive Control
Wound Healing Assay:
-
Grow M-1 cells to confluence in a multi-well plate.
-
Create a "wound" by scratching the cell monolayer with a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
Add fresh media containing 200 µM this compound, 200 µM CK-689, or vehicle (DMSO).[3]
-
Acquire images of the wound at time 0 and at regular intervals (e.g., every 4 hours) for up to 24 hours.
Time-Lapse Microscopy:
-
Seed M-1 cells on glass-bottom dishes and allow them to grow to ~60% confluency.
-
Treat cells with 200 µM this compound, 200 µM CK-689, or vehicle.[3]
-
Place the dish on a microscope stage equipped with an environmental chamber to maintain temperature and CO₂.
-
Acquire phase-contrast or DIC images every 3-5 minutes for 4-12 hours.
Data Analysis:
-
For wound healing assays, measure the area of the wound at each time point and calculate the rate of closure.
-
For time-lapse microscopy, track individual cells to determine their migration speed and trajectory.
This compound Washout Experiment
Treatment and Washout:
-
Treat cells with the desired concentration of this compound (e.g., 40-100 µM) for a specified duration (e.g., 60 minutes).
-
To wash out the inhibitor, remove the media containing this compound.
-
Gently wash the cells three times with pre-warmed, drug-free culture medium.
-
Add fresh, drug-free medium to the cells.
-
Allow cells to recover for a desired period (e.g., 60 minutes) before fixation or live-cell imaging.
Analysis:
-
Assess the reversal of the phenotype of interest (e.g., re-formation of lamellipodia, resumption of cell migration) using the methods described above.
Mandatory Visualizations
Signaling Pathway of Arp2/3 Complex Inhibition by this compound
Caption: Mechanism of Arp2/3 complex inhibition by this compound.
Experimental Workflow for Validating this compound Effects
Caption: Workflow for validating this compound-induced phenotypes.
References
- 1. mdpi.com [mdpi.com]
- 2. embopress.org [embopress.org]
- 3. Nuclear Arp2/3 drives DNA break clustering for homology-directed repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Arp2/3-mediated actin polymerisation by PICK1 regulates neuronal morphology and AMPA receptor endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arp2/3-Branched Actin Maintains an Active Pool of GTP-RhoA and Controls RhoA Abundance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Arp2/3 Complex Inhibitors: CK-666 vs. CK-869 in Macrophages
For Researchers, Scientists, and Drug Development Professionals
The actin cytoskeleton is a fundamental driver of essential macrophage functions, including surveillance, phagocytosis, and migration. The Arp2/3 complex, a key nucleator of branched actin filaments, plays a pivotal role in these processes. Small molecule inhibitors, particularly CK-666 and its analog CK-869, are invaluable tools for dissecting the specific contributions of the Arp2/3 complex. However, emerging evidence reveals critical differences in their mechanisms and cellular effects, largely governed by the specific isoforms of Arp2/3 subunits expressed in different cell types. This guide provides a detailed comparison of this compound and CK-869, with a focus on their differential effects in macrophages, supported by experimental data and detailed protocols.
Distinguishing the Inhibitors: Isoform-Specific Effects
This compound and CK-869 both target the Arp2/3 complex but exhibit crucial differences in their inhibition of various iso-complexes.[1][2][3][4] The Arp2/3 complex is a seven-subunit protein assembly, and in mammals, three of these subunits (Arp3, ArpC1, and ArpC5) are encoded by two different genes, leading to eight potential iso-complexes.[1][2][3]
The differential effects of this compound and CK-869 are most pronounced in their activity against complexes containing the ArpC1A and ArpC1B isoforms. While both inhibitors can block the formation of linear actin filaments by complexes containing either ArpC1A or ArpC1B when activated by SPIN90, their impact on the generation of branched actin networks differs significantly.[1][2][3] this compound effectively inhibits branching by ArpC1A-containing complexes but is largely ineffective against those containing ArpC1B.[1][3] In contrast, CK-869 inhibits branched actin formation by complexes containing either ArpC1A or ArpC1B.[1][3]
This isoform specificity is particularly relevant for studying macrophages, as immune cells, including bone marrow-derived macrophages (BMDMs), express high levels of ArpC1B and low levels of ArpC1A.[1][5] Consequently, the choice between this compound and CK-869 can lead to vastly different experimental outcomes in these cells.
Furthermore, CK-869 also shows isoform-specific inhibition related to the Arp3 subunit, effectively inhibiting Arp3-containing complexes but not those containing Arp3B.[1][3]
Data Presentation: Inhibitor Specificity
| Inhibitor | Target | ArpC1A-containing Complexes (Branched Actin) | ArpC1B-containing Complexes (Branched Actin) | Arp3-containing Complexes | Arp3B-containing Complexes |
| This compound | Arp2/3 Complex | Inhibits | Ineffective | - | - |
| CK-869 | Arp2/3 Complex | Inhibits | Inhibits | Inhibits | Ineffective |
Note: Data primarily sourced from studies on recombinant Arp2/3 iso-complexes.[1][3]
Differential Impact on Macrophage Functions
The isoform-specific inhibition by this compound and CK-869 translates to distinct phenotypic consequences in macrophages.
Macrophage Morphology and Motility
Treatment of BMDMs with CK-869 leads to significant morphological changes, causing the cells to round up and become less spread.[2][5] In stark contrast, macrophages treated with this compound are morphologically indistinguishable from control cells treated with a vehicle (DMSO).[2][5]
Regarding motility, this compound has been shown to have no impact on macrophage movement.[1][2] Unexpectedly, CK-869 has been observed to increase macrophage motility.[1][2] This paradoxical effect is thought to be a result of weakened cell adhesion and increased cell contractility, a phenomenon also seen in macrophages genetically deficient in a functional Arp2/3 complex.[1][2]
Phagocytosis
The differential effects of the two inhibitors are also evident in phagocytosis. CK-869 has been demonstrated to decrease the ability of macrophages to phagocytose zymosan particles.[1][4] Conversely, this compound shows no significant impact on this process, nor on Fc receptor-mediated phagocytosis.[1][4] This suggests that the ArpC1B-containing Arp2/3 complexes, which are insensitive to this compound, are the primary drivers of this type of phagocytosis in macrophages.
Cytokine Secretion
Currently, there is a lack of direct comparative studies on the effects of this compound and CK-869 on the cytokine secretion profiles of macrophages. However, given the profound differences in their impact on the actin cytoskeleton, it is plausible that they would also have differential effects on inflammatory signaling and cytokine release. The actin cytoskeleton is intricately linked to signaling pathways that control gene expression, including those for cytokines. Further research is warranted to elucidate how these isoform-specific inhibitors modulate the secretome of macrophages.
Data Presentation: Effects on Macrophage Functions
| Function | This compound Effect | CK-869 Effect | Supporting Evidence |
| Morphology | No significant change | Induces cell rounding and reduced spreading | [2][5] |
| Motility | No impact | Increases motility | [1][2] |
| Phagocytosis (Zymosan) | No significant impact | Decreased phagocytosis | [1][4] |
| Cytokine Secretion | Not extensively studied | Not extensively studied | Further research needed |
Experimental Protocols
Zymosan Phagocytosis Assay
This assay quantifies the uptake of zymosan particles by macrophages.
Materials:
-
Bone marrow-derived macrophages (BMDMs)
-
DMEM complete medium (with 10% FBS, 1% Penicillin-Streptomycin)
-
Zymosan A particles
-
Phosphate Buffered Saline (PBS)
-
Trypan Blue solution
-
Quenching solution (e.g., 0.4% Trypan Blue in PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Fluorescent dye for labeling zymosan (optional, for fluorescence-based readout)
-
96-well plate
-
Microplate reader or fluorescence microscope
Protocol:
-
Cell Seeding: Seed BMDMs in a 96-well plate at a density of 5 x 10^4 cells/well and culture overnight to allow for adherence.
-
Inhibitor Treatment: Pre-incubate the cells with the desired concentrations of this compound, CK-869, or DMSO (vehicle control) in fresh medium for 1-2 hours at 37°C.
-
Zymosan Preparation: If not pre-labeled, label zymosan particles with a fluorescent dye according to the manufacturer's instructions. Resuspend the zymosan particles in serum-free medium at a concentration of 1 mg/ml.
-
Phagocytosis Induction: Add the zymosan suspension to each well at a particle-to-cell ratio of approximately 10:1.
-
Incubation: Incubate the plate at 37°C for 1-2 hours to allow for phagocytosis.
-
Quenching: To differentiate between internalized and surface-bound particles, add a quenching solution (e.g., Trypan Blue) to each well for 5-10 minutes. This will quench the fluorescence of extracellular particles.
-
Washing: Gently wash the cells three times with ice-cold PBS to remove non-phagocytosed particles and quenching solution.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Quantification:
-
Microplate Reader: Measure the fluorescence intensity in each well.
-
Microscopy: Visualize the cells using a fluorescence microscope and quantify the number of phagocytosed particles per cell or the percentage of phagocytic cells.
-
Transwell Migration Assay
This assay measures the chemotactic migration of macrophages.
Materials:
-
BMDMs
-
Serum-free DMEM
-
DMEM with a chemoattractant (e.g., 10% FBS or a specific chemokine like MCP-1)
-
Transwell inserts (e.g., 8 µm pore size) for a 24-well plate
-
Crystal Violet staining solution
-
Cotton swabs
Protocol:
-
Cell Preparation: Culture BMDMs to 80-90% confluency. On the day of the assay, detach the cells and resuspend them in serum-free DMEM at a concentration of 1 x 10^6 cells/ml.
-
Inhibitor Treatment: Add this compound, CK-869, or DMSO to the cell suspension and incubate for 30-60 minutes at 37°C.
-
Assay Setup: Add 600 µl of DMEM with the chemoattractant to the lower chamber of the 24-well plate. Place the Transwell insert into the well.
-
Cell Seeding: Add 100 µl of the treated cell suspension to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate at 37°C for 4-6 hours to allow for cell migration.
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove any cells that have not migrated through the pores.
-
Fixation and Staining: Fix the migrated cells on the underside of the membrane by immersing the insert in methanol for 10 minutes. Stain the cells with 0.5% Crystal Violet solution for 20 minutes.
-
Washing: Gently wash the inserts with water to remove excess stain.
-
Quantification: Allow the inserts to air dry. Using a microscope, count the number of migrated cells in several random fields of view.
Visualizing the Mechanisms and Effects
Caption: Differential inhibition of Arp2/3 iso-complexes by this compound and CK-869.
Caption: Contrasting effects of this compound and CK-869 on macrophage functions.
Caption: A streamlined workflow for the zymosan phagocytosis assay.
Conclusion
The choice between this compound and CK-869 as inhibitors of the Arp2/3 complex in macrophages is not trivial and has significant experimental implications. Due to the high expression of the ArpC1B isoform in these immune cells, this compound has minimal impact on key functions like phagocytosis and motility. In contrast, CK-869, which inhibits both ArpC1A and ArpC1B-containing complexes, elicits profound effects. Researchers should carefully consider the specific Arp2/3 iso-complexes relevant to their biological question and cell type to ensure the appropriate interpretation of their findings. Future studies are needed to explore the differential effects of these inhibitors on the full spectrum of macrophage functions, including cytokine secretion and antigen presentation.
References
- 1. Arp2/3 complex is required for macrophage integrin functions but is dispensable for FcR phagocytosis and in vivo motility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular and pathophysiological consequences of Arp2/3 complex inhibition: role of inhibitory proteins and pharmacological compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. This compound and CK-869 differentially inhibit Arp2/3 iso-complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
Comparative Analysis of CK-666's Effect on Different Cell Types: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced effects of small molecule inhibitors is paramount. This guide provides a comprehensive comparative analysis of CK-666, a widely used inhibitor of the Arp2/3 complex, detailing its impact on various cell types. The information is supported by experimental data, detailed protocols, and visualizations to facilitate a deeper understanding of its application in research and potential therapeutic development.
Abstract
This compound is a cell-permeable small molecule that specifically inhibits the Arp2/3 complex, a key regulator of actin cytoskeleton branching. By stabilizing the inactive conformation of the complex, this compound effectively prevents the nucleation of new actin filaments, thereby impacting a range of cellular processes, most notably cell migration and lamellipodia formation.[1][2] This guide explores the differential effects of this compound across various cell types, including cancer cells, normal epithelial and fibroblast cells, and immune cells. We present a comparative analysis of its efficacy, summarize key quantitative data, and provide detailed experimental protocols for assessing its activity. Furthermore, we offer a comparison with its structural analog, CK-869, and discuss the implications of Arp2/3 isoform-specific inhibition.
Mechanism of Action: Targeting the Actin Nucleation Machinery
The Arp2/3 complex is a seven-subunit protein assembly that plays a crucial role in the formation of branched actin networks, which are essential for cellular processes such as cell motility, endocytosis, and phagocytosis.[3][4] this compound exerts its inhibitory effect by binding to a pocket between the Arp2 and Arp3 subunits of the complex.[5] This binding event stabilizes the inactive, "open" conformation of the Arp2/3 complex, preventing the conformational change required for it to bind to existing actin filaments and nucleate new branches.[1][5] This mechanism of action is distinct from its analog, CK-869, which binds to a different pocket on the Arp3 subunit and allosterically destabilizes the active conformation.[1][5]
The inhibitory concentration (IC50) of this compound against the Arp2/3 complex varies depending on the species from which the complex is derived. For instance, the IC50 for the human Arp2/3 complex is 4 µM, while for the bovine (Bos taurus) and fission yeast (Schizosaccharomyces pombe) complexes, the IC50 values are 17 µM and 5 µM, respectively.[2]
Comparative Effects of this compound on Different Cell Types
The cellular response to this compound is highly dependent on the cell type, largely due to the differential expression of Arp2/3 complex isoforms. Recent studies have revealed that this compound preferentially inhibits Arp2/3 complexes containing the ArpC1A isoform over those with ArpC1B.[6] This isoform-specific inhibition is a key determinant of the varying effects observed across different cells.
| Cell Type | Assay | Concentration | Observed Effect | Alternative Inhibitor (CK-869) Effect |
| Human Glioma Cells (U251, LN229, SNB19) | Wound Healing Assay | Not Specified | Significant inhibition of cell migration (U251: 61.27% inhibition; LN229: 42.6% inhibition; SNB19: 65.83% inhibition)[7] | Not Reported |
| Murine Kidney Collecting Duct Cells (M-1) | Motility Assay | 200 µM | Significantly reduced motility rate and up to 90% decrease in lamellipodia formation.[1] | Similar reorganization of F-actin and drastic effect on motility rate.[1] |
| Murine Bone Marrow-Derived Macrophages | Motility & Phagocytosis Assays | 100 µM | No significant impact on morphology, motility, or phagocytosis.[6][8] | Significant cell rounding, increased motility, and decreased phagocytosis.[6][8] |
| Human Ovarian Cancer Cells (SKOV3) | Listeria Motility Assay | 10 µM | Complete inhibition of actin assembly around intracellular Listeria.[2] | Not Reported |
| MCF10A (Non-tumorigenic breast epithelial) | EdU Incorporation | ~10-100 µM | Dose-dependent inhibition of cell cycle progression.[9] | Not Reported |
| B16-F1 (Murine Melanoma) | Wound Healing Assay | 100 µM | Efficient inhibition of cell migration.[10] | Not Reported |
| HeLa (Human Cervical Cancer) | Vaccinia-induced Actin Polymerization | 50-300 µM | Partial (~30%) decrease in actin polymerization, even at high concentrations.[6] | Near-complete loss of virus-induced actin assembly with increasing doses.[6] |
Experimental Protocols
Wound Healing (Scratch) Assay
This assay is a straightforward method to assess collective cell migration.
Protocol:
-
Seed cells in a multi-well plate and grow to confluence.
-
Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
Replace the medium with fresh medium containing this compound at the desired concentration or a vehicle control (e.g., DMSO).
-
Image the scratch at time zero and at regular intervals (e.g., every 4-8 hours) using a phase-contrast microscope.
-
Quantify the rate of wound closure by measuring the area of the gap over time using image analysis software.
Transwell Migration Assay
This assay measures the chemotactic migration of individual cells through a porous membrane.
Protocol:
-
Pre-coat the top of the transwell insert membrane with an extracellular matrix protein (e.g., collagen) if desired.
-
Seed cells in serum-free medium in the upper chamber of the transwell insert. The medium should contain this compound or a vehicle control.
-
Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubate for a period sufficient for cell migration (typically 4-24 hours).
-
Remove non-migrated cells from the top of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the bottom of the membrane (e.g., with crystal violet or DAPI).
-
Count the number of migrated cells in several fields of view under a microscope.
Immunofluorescence Staining of the Actin Cytoskeleton
This technique allows for the visualization of changes in actin organization and lamellipodia formation.
Protocol:
-
Grow cells on coverslips and treat with this compound or a vehicle control for the desired time.
-
Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 5-10 minutes.
-
Block non-specific binding with a blocking buffer (e.g., PBS with 1% BSA and 5% normal goat serum) for 30-60 minutes.
-
Incubate with a fluorescently labeled phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin) to stain F-actin.
-
(Optional) Counterstain nuclei with DAPI.
-
Mount the coverslips on microscope slides and image using a fluorescence microscope.
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
References
- 1. Arp2/3 complex inhibitors adversely affect actin cytoskeleton remodeling in the cultured murine kidney collecting duct M-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of two classes of small molecule inhibitors of Arp2/3 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Function and regulation of the Arp2/3 complex during cell migration in diverse environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Small molecules this compound and CK-869 inhibit Arp2/3 complex by blocking an activating conformational change - PMC [pmc.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound and CK-869 differentially inhibit Arp2/3 iso-complexes | Crick [crick.ac.uk]
- 9. Frontiers | Synthesis, Screening and Characterization of Novel Potent Arp2/3 Inhibitory Compounds Analogous to this compound [frontiersin.org]
- 10. Synthesis, Screening and Characterization of Novel Potent Arp2/3 Inhibitory Compounds Analogous to this compound - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for CK-666
For researchers and scientists in the fast-paced world of drug development, maintaining a safe and efficient laboratory environment is paramount. A crucial aspect of this is the correct handling and disposal of chemical compounds. This document provides essential, step-by-step guidance for the proper disposal of CK-666, an inhibitor of the Arp2/3 complex, ensuring the safety of laboratory personnel and compliance with regulations.
This compound is classified as harmful if swallowed (Acute toxicity, oral, Category 4). Therefore, adherence to strict disposal protocols is necessary to mitigate any potential risks.
Quantitative Data Summary
For quick reference, the following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Weight | 296.34 g/mol |
| Formula | C₁₈H₁₇FN₂O |
| Solubility in DMSO | ≥25 mg/mL |
| Physical Form | Solid powder |
| Storage Temperature | 2-8°C |
Experimental Protocols: Disposal Procedures
The proper disposal of this compound, whether in solid form or dissolved in a solvent such as DMSO, requires a systematic approach to ensure safety and regulatory compliance. The following protocols outline the necessary steps.
Solid this compound Waste Disposal
Unused or expired solid this compound should be treated as hazardous chemical waste.
Methodology:
-
Containerization: Place the solid this compound waste in a clearly labeled, sealed, and chemically resistant container. The label should include the chemical name ("this compound"), the approximate quantity, and the hazard classification (e.g., "Harmful Solid").
-
Segregation: Store the waste container separately from incompatible chemicals.
-
Waste Collection: Arrange for pickup by your institution's certified hazardous waste management service. Do not dispose of solid this compound in regular laboratory or municipal trash.
This compound Solution (in DMSO) Disposal
Solutions of this compound, typically in DMSO, must be handled as hazardous liquid chemical waste.
Methodology:
-
Waste Collection: Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible container.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical names of all constituents (e.g., "this compound in DMSO"), their approximate concentrations, and the appropriate hazard symbols.
-
Storage: Store the waste container in a designated satellite accumulation area, away from drains and sources of ignition. Ensure the container is kept closed when not in use.
-
Disposal: Contact your institution's environmental health and safety (EHS) office or hazardous waste disposal service for collection and proper disposal. Do not pour this compound solutions down the drain.
Decontamination of Laboratory Equipment and Surfaces
Any equipment or surfaces that have come into contact with this compound must be thoroughly decontaminated.
Methodology:
-
Initial Cleaning: For spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Surface Decontamination: Wipe down the contaminated surfaces and equipment with a suitable solvent, such as ethanol or isopropanol, to remove any residual this compound.
-
Final Rinse: After the solvent wipe, clean the surfaces with soap and water.
-
Waste from Decontamination: All materials used for decontamination (e.g., absorbent pads, wipes, gloves) should be collected in a sealed bag and disposed of as hazardous waste.
Visualizing the Disposal Workflow
To further clarify the proper disposal pathway for this compound, the following diagram illustrates the decision-making process and necessary steps.
Caption: Logical workflow for the proper disposal of this compound waste.
By following these detailed procedures and utilizing the provided visual guide, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding the highest standards of laboratory practice.
Personal protective equipment for handling CK-666
For researchers, scientists, and drug development professionals, ensuring safe laboratory practices is paramount. This guide provides immediate and essential safety and logistical information for handling the Arp2/3 complex inhibitor, CK-666, including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves should be worn to prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | Essential for protecting eyes from splashes or aerosols. |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect skin and clothing. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator may be appropriate. |
Safe Handling and Storage
This compound is classified as harmful if swallowed.[1] Adherence to proper handling and storage protocols is vital to prevent accidental ingestion and ensure the compound's stability.
Handling:
-
Avoid Contact: Take measures to prevent contact with skin and eyes.[1]
-
Ventilation: Work in a well-ventilated area to minimize inhalation of any dust or aerosols.[1]
-
Hygiene: Wash hands thoroughly after handling the compound.[1] Do not eat, drink, or smoke in the laboratory area.[1]
Storage:
-
Temperature: Store the solid powder at -20°C for long-term stability (up to one year).[1] For shorter periods, some suppliers suggest storage at 2-8°C.
-
Solutions: Stock solutions should be stored at -80°C and are typically stable for up to two years.[2]
-
Incompatible Materials: Avoid strong acids/alkalis and strong oxidizing/reducing agents.[1]
Emergency Procedures
In the event of accidental exposure, follow these first-aid measures immediately:
-
Eye Contact: Immediately flush eyes with plenty of water, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Continue to rinse for at least 15 minutes. Seek medical attention.[1]
-
Skin Contact: Flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if symptoms occur.[1]
-
Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek medical attention.[1]
Disposal Plan
Dispose of unused this compound and any contaminated materials in accordance with local, state, and federal regulations.[1] It is recommended to consult with your institution's environmental health and safety (EHS) department for specific guidelines on chemical waste disposal.
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
